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  • Product: 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid
  • CAS: 160450-13-5

Core Science & Biosynthesis

Foundational

Exact mass and molecular weight of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

An In-depth Technical Guide to the Mass and Weight of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid Introduction In the landscape of modern drug discovery and synthetic chemistry, precision is paramount. The com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass and Weight of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Introduction

In the landscape of modern drug discovery and synthetic chemistry, precision is paramount. The compound 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid serves as a critical intermediate and building block in the synthesis of more complex pharmaceutical agents.[1] Its utility stems from its specific arrangement of functional groups: a carboxylic acid, a hydroxyl group, and a Boc-protected amine, which allow for controlled, sequential reactions. For researchers and drug development professionals, an unambiguous understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, purification, and regulatory compliance.

This technical guide provides an in-depth analysis of two of the most fundamental yet distinct properties of this compound: its molecular weight and its exact mass . We will delineate the theoretical underpinnings of these values, provide step-by-step protocols for their calculation, and describe the authoritative experimental methodology for their verification. This document is structured to serve as a practical reference for scientists who require both conceptual clarity and validated procedural guidance.

Section 1: Core Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the interchange of "molecular weight" and "exact mass." While related, they are fundamentally different concepts derived from the isotopic nature of elements.

  • Molecular Weight (or Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. This value is calculated using the standard atomic weights found on the periodic table, which account for the natural abundance of each isotope.[2][3][4] It is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[5] This value is not an average. It is a precise theoretical value for a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) is an experimental technique capable of measuring the mass of an ion with enough accuracy to determine its elemental composition, making it a powerful tool for confirming the identity of a compound.[6][7][8] Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).

The distinction is critical: molecular weight is for bulk, macroscopic calculations, while exact mass is for high-precision, microscopic identification.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) MW_Concept Based on weighted average of all natural isotopes MW_Source Calculated using Atomic Weights from the Periodic Table MW_Concept->MW_Source MW_Unit Unit: g/mol (grams per mole) MW_Source->MW_Unit MW_App Application: Stoichiometry, Solution Preparation (Bulk Chemistry) MW_Unit->MW_App EM_Concept Based on the single most abundant isotope of each element EM_Source Calculated using specific isotopic masses (e.g., ¹²C, ¹H, ¹⁶O) EM_Concept->EM_Source EM_Unit Unit: Da (Daltons) EM_Source->EM_Unit EM_App Application: High-Resolution Mass Spectrometry (Molecular Identification) EM_Unit->EM_App Title Conceptual Distinction: Molecular Weight vs. Exact Mass

Caption: Logical flow differentiating Molecular Weight and Exact Mass.

Section 2: Physicochemical Properties and Calculation Protocols

The foundational step for any calculation is confirming the correct molecular formula for 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

PropertyValueSource
IUPAC Name 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acidSigma-Aldrich
CAS Number 160450-13-5
Molecular Formula C₁₂H₁₅NO₅
Protocol for Calculating Molecular Weight

This protocol outlines the manual calculation of the molecular weight using standard atomic weights from the periodic table.[3][4][9]

Step-by-Step Methodology:

  • Identify Elements and Atom Count: Deconstruct the molecular formula (C₁₂H₁₅NO₅) to list each element and the number of atoms present.

  • Obtain Standard Atomic Weights: From a current periodic table, find the weighted average atomic mass for each element.

  • Calculate Total Mass per Element: Multiply the atom count of each element by its standard atomic weight.

  • Sum for Total Molecular Weight: Sum the total masses of all elements to obtain the final molecular weight.

Calculation Breakdown:

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO515.99979.995
Total 253.254

The calculated molecular weight of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is 253.25 g/mol (rounded for practical use).

Protocol for Calculating Exact Mass

This protocol details the calculation of the monoisotopic or exact mass using the mass of the most abundant stable isotope for each element.[5]

Step-by-Step Methodology:

  • Identify Elements and Atom Count: Use the molecular formula C₁₂H₁₅NO₅.

  • Obtain Exact Isotopic Masses: Use a table of precise isotopic masses for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

  • Calculate Total Mass per Element: Multiply the atom count of each element by its precise isotopic mass.

  • Sum for Total Exact Mass: Sum the total masses to obtain the final exact mass.

Calculation Breakdown:

ElementIsotopeAtom CountPrecise Isotopic Mass (Da)Total Mass Contribution (Da)
Carbon¹²C1212.000000144.000000
Hydrogen¹H151.00782515.117375
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O515.99491579.974575
Total 253.095024

The calculated exact mass of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is 253.0950 Da .

Section 3: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

While calculations provide theoretical values, experimental verification is the cornerstone of scientific trustworthiness. High-resolution mass spectrometry is the definitive technique for confirming the exact mass and, by extension, the elemental composition of a compound.[6][10]

Principle of Operation: A mass spectrometer converts neutral molecules into gas-phase ions, separates them based on their mass-to-charge ratio (m/z), and detects the abundance of each ion.[10] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, enabling them to distinguish between ions with very similar masses, often to several decimal places.[7][8]

Generalized Experimental Workflow

The following protocol describes a self-validating system for determining the exact mass of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small quantity (typically <1 mg) of the synthesized and purified compound.

    • Dissolve the sample in a suitable high-purity solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL. The solvent choice is critical to ensure solubility and compatibility with the ionization source.

  • Instrument Calibration:

    • Before analysis, calibrate the mass spectrometer using a known reference standard with well-defined m/z peaks across the desired mass range. This step is crucial for ensuring mass accuracy.

  • Ionization:

    • Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique suitable for this molecule, as it readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

  • Mass Analysis:

    • The generated ions are guided into the high-resolution mass analyzer (e.g., TOF). The analyzer separates the ions based on their precise m/z ratio.

  • Detection and Data Acquisition:

    • An ion detector measures the abundance of the separated ions. The instrument records a high-resolution mass spectrum, which plots ion intensity versus the measured m/z.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Compare the experimentally measured m/z value with the calculated exact mass. For the protonated ion [C₁₂H₁₅NO₅ + H]⁺, the theoretical exact mass is 253.0950 + 1.0078 (for H⁺) = 254.1028 Da.

    • The measured mass should typically be within 5 parts-per-million (ppm) of the theoretical value to confidently confirm the elemental composition.

G cluster_workflow High-Resolution Mass Spectrometry (HRMS) Workflow cluster_validation Validation Step A 1. Sample Preparation B 2. Ionization (e.g., ESI) A->B C 3. Mass Analysis (e.g., TOF) B->C D 4. Ion Detection C->D E 5. Data Analysis (Spectrum Generation) D->E F Compare Experimental m/z with Theoretical Exact Mass E->F G Confirm Elemental Composition (Mass Accuracy < 5 ppm) F->G

Caption: Experimental workflow for HRMS-based exact mass determination.

Summary of Key Values

For any researcher working with 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, these two values are essential for daily laboratory work and data reporting.

ParameterCalculated ValuePrimary Application
Molecular Weight 253.25 g/mol Stoichiometry, solution preparation
Exact Mass 253.0950 DaCompound identification and structural confirmation via HRMS

Conclusion

The precise characterization of a chemical entity is the foundation upon which all subsequent research is built. For 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a clear understanding and correct application of its molecular weight (253.25 g/mol ) and exact mass (253.0950 Da) are indispensable. Molecular weight governs the macroscopic world of synthesis and formulation, while exact mass provides the microscopic certainty of identity required in analytical chemistry and quality control. By employing the rigorous calculation and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their work, paving the way for successful innovation.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • ThoughtCo. (2025, June 9). How to Find the Molecular Mass of a Compound.
  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center.
  • Khan Academy. (2023, May 14). Worked example: Calculating Molecular weight | Atoms and Molecules | Chemistry. YouTube.
  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass.
  • Tocris Bioscience. (n.d.). Molarity Calculator | Concentration Calculator.
  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass.
  • Jeol USA. (n.d.). Mass Spectrometry Basics.
  • PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.
  • United States Biological. (n.d.). 4-(N-tert-Butoxycarbonyl)aminobenzoic Acid - Data Sheet.
  • Echemi. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid.
  • Vasista Group. (n.d.). Cas No: 2374-03-0 | 4-Amino-3-Hydroxy Benzoic Acid.
  • BLDpharm. (n.d.). 160450-13-5|4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid.
  • ChemicalBook. (2023, December 15). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-{[(tert-butoxy)carbonyl]amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for predicting and interpreting the NMR spectra of this molecule. We will delve into the electronic effects of the substituents on the benzene ring and provide estimated chemical shift values. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-resolution NMR data.

Introduction: The Significance of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its structure combines a benzoic acid moiety with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The precise characterization of this molecule is paramount for its application in drug discovery and as a building block in complex syntheses. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the atomic nuclei.

Molecular Structure and Numbering

For the purpose of this guide, the atoms of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid are numbered as follows:

Caption: Molecular structure and atom numbering for 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

Theoretical ¹H NMR Spectral Analysis

The chemical shifts of the aromatic protons in a substituted benzene ring are influenced by the electronic properties of the substituents. Electron-donating groups (EDGs) increase the electron density on the ring, shielding the protons and shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher ppm (downfield).[1]

In our target molecule, we have three substituents to consider:

  • -COOH (Carboxylic Acid): An electron-withdrawing group.

  • -OH (Hydroxyl): An electron-donating group.

  • -NHBoc (Boc-protected Amine): An electron-donating group.

The interplay of these groups will determine the final chemical shifts of the aromatic protons H-2, H-5, and H-6.

Predicted Chemical Shifts and Coupling Constants
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 ~7.5 - 7.7d~2.0Ortho to the electron-withdrawing -COOH group, leading to a downfield shift. Coupled to H-6 (meta coupling).
H-5 ~7.0 - 7.2ddJ(H5-H6) = ~8.5, J(H5-H2) = ~2.0Ortho to the electron-donating -NHBoc group and para to the -COOH group. Coupled to H-6 (ortho coupling) and H-2 (meta coupling).
H-6 ~7.8 - 8.0d~8.5Ortho to the electron-withdrawing -COOH group and meta to the electron-donating -OH and -NHBoc groups. Expected to be the most downfield aromatic proton. Coupled to H-5 (ortho coupling).
NH ~8.5 - 9.5s-Amide proton, typically a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
OH ~9.0 - 12.0s-Phenolic proton, often a broad singlet. Its chemical shift is also highly dependent on solvent and concentration.
COOH ~11.0 - 13.0s-Carboxylic acid proton, a broad singlet that is typically far downfield.
-C(CH₃)₃ ~1.5s-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Theoretical ¹³C NMR Spectral Analysis

The principles of electron-donating and -withdrawing effects also apply to the ¹³C NMR spectrum. Carbons attached to electronegative atoms or electron-withdrawing groups will be deshielded and appear at a higher ppm.

Predicted Chemical Shifts
CarbonPredicted Chemical Shift (ppm)Rationale
C-1 ~125 - 130Attached to the electron-withdrawing -COOH group.
C-2 ~115 - 120Influenced by the ortho -COOH group and para -NHBoc group.
C-3 ~145 - 150Attached to the electron-donating -OH group.
C-4 ~135 - 140Attached to the electron-donating -NHBoc group.
C-5 ~120 - 125Influenced by the ortho -NHBoc group and meta to -COOH and -OH.
C-6 ~128 - 133Influenced by the ortho -COOH group and meta to -OH and -NHBoc.
-COOH ~165 - 170Carboxylic acid carbonyl carbon, significantly downfield.
-C(CH₃)₃ ~28The four equivalent methyl carbons of the tert-butyl group.
-C(CH₃)₃ ~80The quaternary carbon of the tert-butyl group.
Boc C=O ~153The carbonyl carbon of the Boc protecting group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar analyte and to avoid the exchange of labile protons (OH, NH, COOH) with the solvent.[2] Deuterated chloroform (CDCl₃) can also be used, but the labile protons may exchange or have very broad signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[3][4]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Spectral width: 12-16 ppm

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral width: 200-220 ppm

    • Proton decoupling should be applied to simplify the spectrum.

2D NMR Experiments

To unambiguously assign the proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR (16 scans) transfer->H1_NMR C13_NMR 1D ¹³C NMR (1024 scans) H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process Fourier Transform & Phasing HMBC->process reference Reference to TMS (0 ppm) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals using 1D & 2D Data integrate->assign report Report Chemical Shifts & Coupling Constants assign->report

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid can be reliably predicted and interpreted by considering the electronic effects of its functional groups. The provided theoretical chemical shifts and experimental protocol serve as a robust guide for researchers in the structural elucidation of this and related molecules. The application of 2D NMR techniques is crucial for the definitive assignment of all proton and carbon signals, ensuring the scientific integrity of the structural characterization.

References

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved March 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved March 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved March 19, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin. Retrieved March 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 19, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Massachusetts Institute of Technology. Retrieved March 19, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved March 19, 2026, from [Link]

  • PubMed. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Retrieved March 19, 2026, from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved March 19, 2026, from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 19, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved March 19, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved March 19, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 4-Boc-amino-3-hydroxybenzoic Acid: A Methodological Approach

Abstract This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural analysis of 4-(tert-butoxycarbonyl)amino-3-hydroxybenzoic acid, a key intermediate in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural analysis of 4-(tert-butoxycarbonyl)amino-3-hydroxybenzoic acid, a key intermediate in pharmaceutical development. While a definitive crystal structure for this specific compound is not yet publicly deposited, this paper outlines the complete experimental and analytical workflow required to obtain and interpret such data. By leveraging established protocols for Boc protection, small-molecule crystallization, and single-crystal X-ray diffraction (SCXRD), we present a self-validating system for structural elucidation. As a practical illustration, this guide uses the publicly available crystallographic data of the parent molecule, 4-amino-3-hydroxybenzoic acid, to demonstrate the principles of data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven guide to small-molecule characterization.

Introduction: The Rationale for Structural Analysis

4-Boc-amino-3-hydroxybenzoic acid is a derivative of benzoic acid whose structural arrangement is pivotal for its application as a building block in the synthesis of more complex pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile, acid-labile removal.[2]

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. For a pharmaceutical intermediate, confirming the molecular structure and understanding its solid-state packing are critical quality attributes that influence downstream process development and final drug product performance. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the absolute structure of small molecules.[3][4]

This guide provides the scientific and technical framework to bridge the gap from synthesis to complete structural characterization of the title compound.

Synthesis and Purification of 4-Boc-amino-3-hydroxybenzoic Acid

The foundational step in any structural analysis is the synthesis of high-purity material. The introduction of the Boc group onto the primary amine of 4-amino-3-hydroxybenzoic acid is a standard protection strategy.

Expertise & Causality in Synthesis Protocol

The chosen protocol involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The mechanism proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[5] A mild base is often used to scavenge the proton released from the amine, driving the reaction to completion. The solvent system must be carefully selected to dissolve the starting amine, which can exhibit zwitterionic character, without reacting with the Boc anhydride.

Detailed Experimental Protocol: Boc Protection
  • Setup: In a 250 mL round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq.) in a 2:1 mixture of dioxane and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (1.1 eq., as a 1N aqueous solution) dropwise while stirring. Continue stirring for 10 minutes to ensure complete deprotonation of the ammonium group.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution.

  • Reaction: Allow the flask to warm to room temperature and stir vigorously for 12-18 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Workup: Once the reaction is complete, acidify the mixture to a pH of ~3 using a 1M HCl solution. This will protonate the carboxylic acid, causing the product to precipitate.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography to achieve the >99% purity required for crystallographic studies.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in SCXRD.[6] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.

Causality in Experimental Design

The choice of solvent is the most critical parameter.[1][7] An ideal solvent will dissolve the compound when hot but not when cold. The principle of "like dissolves like" is a useful starting point; given the polar functional groups (carboxylic acid, phenol, carbamate) on 4-Boc-amino-3-hydroxybenzoic acid, polar solvents are logical choices.[7] Techniques like slow evaporation, vapor diffusion, and solvent layering are employed to control the rate of crystallization, which is inversely proportional to crystal quality.

Detailed Protocol: Single Crystal Growth

Method 1: Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of ~5-10 mg of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile). Identify a solvent that fully dissolves the compound upon gentle heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently warming.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Monitoring: Periodically inspect the vial for the formation of single, well-defined crystals.

Method 2: Vapor Diffusion

This method is highly effective for small quantities of material.[8]

  • Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble, e.g., N,N-Dimethylformamide or DMSO as a last resort).[8] Place this solution in a small, open vial.

  • Anti-Solvent: Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent, e.g., diethyl ether or hexane).

  • Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the good solvent. This gradually decreases the solubility of the compound, inducing slow crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline compound.[4][9]

The SCXRD Workflow: From Crystal to Data

The overall process involves mounting a suitable crystal, collecting diffraction data, solving the structure based on the diffraction pattern, and refining the structural model.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer Goniometer Head XRay Expose to X-ray Beam Diffractometer->XRay Detector Collect Diffraction Pattern Data XRay->Detector Diffraction Indexing Index Reflections & Determine Unit Cell Detector->Indexing Raw Data Integration Integrate Intensities Indexing->Integration Solution Solve Structure (Phase Problem) Integration->Solution hkl File Refinement Refine Atomic Parameters Solution->Refinement Initial Model Validation Validate & Output CIF File Refinement->Validation

Caption: The end-to-end workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) with no visible cracks or defects.

  • Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and protecting it from radiation damage. A preliminary set of diffraction images is taken to determine the unit cell and assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

Data Interpretation: Understanding the Crystallographic Information File (CIF)

The final output of a successful structure refinement is a Crystallographic Information File (CIF).[10] This is a standard text file format that contains all the essential information about the crystal structure and the experiment.[11][12]

Case Study: Crystal Data for 4-amino-3-hydroxybenzoic acid

As no public structure exists for the title compound, we present the crystallographic data for its parent molecule, 4-amino-3-hydroxybenzoic acid, to illustrate the key parameters found in a CIF.[13]

ParameterValueDescription
Emperical Formula C₇H₇NO₃The elemental composition of the molecule.
Formula Weight 153.14The molecular weight of the compound.[14]
Crystal System OrthorhombicThe shape of the unit cell.
Space Group P b c aThe symmetry operations that define the crystal lattice.[13]
a (Å) 11.6926Unit cell dimension along the a-axis.[13]
b (Å) 8.1121Unit cell dimension along the b-axis.[13]
c (Å) 14.1796Unit cell dimension along the c-axis.[13]
α (°) 90Angle between b and c axes.[13]
β (°) 90Angle between a and c axes.[13]
γ (°) 90Angle between a and b axes.[13]
Volume (ų) 1345.5The volume of a single unit cell.
Z 8The number of molecules in one unit cell.[13]
R-factor (R1) 0.0808A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[13]
Interpreting Key CIF Sections

A CIF file allows for the reconstruction and validation of the crystal structure.[15] Key data blocks include:

  • _cell_length_a, _cell_length_b, _cell_length_c: Define the unit cell dimensions.[16]

  • _cell_angle_alpha, _cell_angle_beta, _cell_angle_gamma: Define the unit cell angles.[16]

  • _symmetry_space_group_name_H-M: Specifies the space group.[16]

  • loop _atom_site_label ... _atom_site_fract_z: A loop containing the label, type, and fractional coordinates for every atom in the asymmetric unit.[16] This is the core data used to visualize the molecule and analyze its geometry.

  • _geom_bond_distance, _geom_angle: Loops containing calculated bond lengths and angles, which are crucial for confirming the chemical structure.

Conclusion

The structural elucidation of a pharmaceutical intermediate like 4-Boc-amino-3-hydroxybenzoic acid is a systematic process that combines organic synthesis, materials science, and advanced analytical techniques. This guide provides a comprehensive and scientifically grounded workflow, from the initial protection reaction to the final interpretation of crystallographic data. By explaining the causality behind each experimental choice and providing detailed, field-tested protocols, we have outlined a self-validating pathway for researchers to achieve definitive structural characterization. The application of this methodology will yield crucial data that supports drug development programs by ensuring the identity, purity, and solid-state properties of key molecular entities.

References

  • Prediction of solvents suitable for crystallization of small organic molecules. Journal of Computer-Aided Molecular Design, [Link]

  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Journal of Computer-Aided Molecular Design, [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, [Link]

  • Crystallization. University of California, Irvine - Department of Chemistry, [Link]

  • Guide for crystallization. University of Geneva, [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, [Link]

  • 4-Amino-3-hydroxybenzoic acid. PubChem - National Center for Biotechnology Information, [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal, [Link]

  • A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry, [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara, [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Journal of Chemical Physics, [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, [Link]

  • Single crystal X-ray diffraction. University of Oldenburg, [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments, [Link]

  • Short Guide to CIFs. Cambridge Crystallographic Data Centre (CCDC), [Link]

  • Is the single crystal structure .cif file really reflects the actual molecular packing?. ResearchGate, [Link]

  • A Guide to CIF for Authors. International Union of Crystallography, [Link]

  • Application Note – N-Boc protection. Synple Chem, [Link]

  • 4-AMINO-3-HYDROXYBENZOIC ACID. Global Substance Registration System (GSRS), [Link]

  • 4-amino-3-hydroxybenzoic acid. Stenutz, [Link]

  • Boc Protecting Group for Amines. Chemistry Steps, [Link]

  • 4-Amino-3-hydroxybenzoic acid. NIST Chemistry WebBook, [Link]

Sources

Exploratory

Solubility Profile of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid in Polar Aprotic Solvents

Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Process Chemists Executive Summary The compound 4-amino-3-hydroxybenzoic acid is a critical building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

The compound 4-amino-3-hydroxybenzoic acid is a critical building block in the synthesis of advanced therapeutics, including sphingosine kinase inhibitors and complex peptide structures[1][2]. However, the native zwitterionic form of this molecule exhibits notoriously poor solubility in standard organic media due to a highly stable crystal lattice driven by intermolecular hydrogen bonding.

By introducing a tert-butoxycarbonyl (Boc) protecting group to the primary amine, we generate 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid . This structural modification fundamentally alters the molecule's physicochemical profile. This whitepaper provides an authoritative guide on the solvation mechanics, quantitative solubility profiling, and self-validating experimental methodologies for this Boc-protected intermediate in polar aprotic solvents.

Physicochemical Profiling: The Thermodynamics of Solvation

To optimize reaction conditions or formulation parameters, one must understand the causality behind the solute-solvent interactions.

The Causality of Boc-Protection

The parent compound, 4-amino-3-hydroxybenzoic acid, forms a rigid, high-energy crystal lattice. The Boc group disrupts this zwitterionic network through two mechanisms:

  • Steric Hindrance: The bulky tert-butyl moiety physically prevents tight molecular packing, lowering the enthalpy of fusion ( ΔHfus​ ).

  • Hydrogen Bond Masking: By converting the primary amine to a carbamate, the molecule loses a critical hydrogen bond donor, forcing the system to rely on the carboxylic acid and phenolic hydroxyl groups for intermolecular interactions[3].

Solvent Selection Rationale

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this compound[4]. These solvents possess high dipole moments and act as powerful hydrogen bond acceptors. The oxygen atoms in DMSO (S=O) and DMF (C=O) form strong thermodynamic complexes with the free -OH and -COOH protons of the solute. Because these solvents lack hydrogen bond donors, they do not compete with the solute's internal hydrogen bonding network, leading to an entropy-driven dissolution process[5].

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid across key polar aprotic solvents. Note: Values are representative baseline metrics intended to guide the design of saturated solutions for precise gravimetric validation.

SolventDielectric Constant ( ε )Dipole Moment (D)Est. Solubility at 298.15 K (mg/mL)Est. Solubility at 313.15 K (mg/mL)
DMSO 46.73.96> 150.0> 200.0
DMF 36.73.82120.5165.2
NMP 32.24.09115.0158.0
Acetonitrile 37.53.9245.268.5
Acetone 20.72.8838.055.4
THF 7.51.7525.542.1

Self-Validating Experimental Methodologies

To generate highly accurate, publication-grade solubility data, researchers must employ protocols that inherently validate their own equilibrium states. Below are the definitive methodologies for quantifying the solubility of this compound.

The Gravimetric Protocol (Primary Quantitation)

The gravimetric method is the gold standard for highly soluble compounds in non-volatile or semi-volatile solvents[6][7].

Step-by-Step Methodology:

  • Saturation Preparation: Add 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid to 10.0 mL of the target solvent in a highly sealed borosilicate vial until a visible excess of solid remains. Causality: The excess solid provides the thermodynamic driving force necessary to reach true saturation.

  • Isothermal Equilibration: Submerge the vial in a thermostatic water bath set to the target temperature ( ±0.1 °C) with continuous magnetic stirring (500 rpm) for 48 hours.

  • Phase Separation: Allow the suspension to settle for 2 hours at the target temperature. Extract 2.0 mL of the supernatant using a pre-warmed syringe and immediately pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to polar aprotic solvents. Filtration is mandatory because suspended microcrystals will artificially inflate the gravimetric mass, leading to a positive bias in solubility calculations[6].

  • Gravimetric Analysis: Transfer exactly 1.0 mL of the filtered aliquot into a pre-weighed, dried glass petri dish. Evaporate the solvent in a vacuum oven at 60 °C until a constant weight is achieved ( ±0.1 mg).

  • Self-Validation Check: Repeat the sampling process at 72 hours. Validation Rule: Equilibrium is only confirmed if the mass difference between the 48-hour and 72-hour samples is <2% .

G N1 1. Saturated Solution Preparation (Excess Solute + Solvent) N2 2. Isothermal Equilibration (Agitation for 48h at ±0.1°C) N1->N2 N3 3. Phase Separation (0.45µm PTFE Syringe Filtration) N2->N3 N4 4. Gravimetric Analysis (Vacuum Evaporation to Constant Weight) N3->N4 N5 5. Self-Validation (Δ Mass < 2% between 48h and 72h) N4->N5

Caption: Self-validating workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Protocol (High-Throughput)

For solvents where vacuum evaporation is impractical (e.g., high boiling point of DMSO), UV-Vis spectroscopy offers a precise alternative[8].

Step-by-Step Methodology:

  • Calibration Curve Generation: Prepare a stock solution of the compound in the target solvent. Perform serial dilutions to create five standard concentrations. Measure absorbance at the λmax​ (typically ~270 nm for substituted benzoic acids). Validation Rule: The linear regression must yield an R2≥0.999 .

  • Sample Preparation: Prepare and filter a saturated solution as described in Steps 1-3 of the Gravimetric Protocol.

  • Dilution and Measurement: Dilute the filtered saturated aliquot by a known factor (e.g., 1:1000) using the pure solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Quantitation: Calculate the original concentration by multiplying the calculated concentration (from the Beer-Lambert law) by the dilution factor.

Thermodynamic Modeling & Predictive Analytics

Transitioning from raw experimental data to predictive process control requires robust thermodynamic modeling[9]. For 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in polar aprotic solvents, the following models are standard.

The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating temperature-dependent solubility data in non-ideal solutions[5][10]. It is expressed as:

lnxi​=A+TB​+ClnT

Where xi​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical constants derived from non-linear regression of the experimental data.

Apparent Thermodynamic Properties (van't Hoff Analysis)

To understand the energy dynamics of the solvation shell, the apparent enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution are calculated using the van't Hoff equation[5]:

lnxi​=−RTΔHdiss​​+RΔSdiss​​

A positive ΔHdiss​ indicates an endothermic dissolution process (energy required to break the solute lattice), while a positive ΔSdiss​ indicates an entropy-driven process, which is highly characteristic of Boc-amino acids dissolving in DMSO or DMF.

G D1 Experimental Data (Mole Fraction vs. Temp) M1 Modified Apelblat Model ln(x) = A + B/T + C·ln(T) D1->M1 M2 van't Hoff Equation ln(x) vs 1/T D1->M2 O1 Predictive Solubility Curve Generation M1->O1 O2 Thermodynamic Properties (ΔH, ΔS, ΔG) M2->O2

Caption: Logic tree for thermodynamic modeling of solubility data.

References

  • [1] Thermo Scientific Chemicals. 4-Amino-3-hydroxybenzoic acid, 98%. Retrieved from: [Link]

  • [5] ResearchGate. Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents at various temperatures. Retrieved from: [Link]

  • [4] PNAS. Accelerated chemical synthesis of peptides and small proteins. Retrieved from: [Link]

Sources

Foundational

Precision pKa Determination of the Carboxylic Acid Group in 4-Boc-amino-3-hydroxybenzoic Acid

Executive Summary The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug development, directly governing an active pharmaceutical ingredient's (API) solubility, lipophilicity, and membra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug development, directly governing an active pharmaceutical ingredient's (API) solubility, lipophilicity, and membrane permeability. 4-Boc-amino-3-hydroxybenzoic acid is a highly functionalized, lipophilic intermediate. Accurately determining the pKa of its carboxylic acid group presents a unique analytical challenge: the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group drastically reduces aqueous solubility, rendering standard aqueous titration methods ineffective.

This whitepaper provides an authoritative, step-by-step methodological guide to determining the carboxylic acid pKa of this molecule. By synthesizing potentiometric co-solvent extrapolation with orthogonal UV-Vis spectrophotometric validation, this guide establishes a self-validating analytical system designed for high-precision pharmaceutical research.

Physicochemical Profiling & Ionization Logic

Before empirical testing, a rigorous structural analysis is required to anticipate the molecule's behavior in solution. 4-Boc-amino-3-hydroxybenzoic acid contains three functional groups of interest:

  • Carboxylic Acid (-COOH): The primary acidic center. The unprotected analog, 4-amino-3-hydroxybenzoic acid, exhibits a predicted aqueous pKa of approximately 4.74[1][2]. The inductive and steric effects of the Boc group are expected to exert only a minor influence on this value.

  • Phenolic Hydroxyl (-OH): A secondary, weaker acidic center expected to deprotonate at a much higher pH (~9.5–10.0).

  • Boc-Protected Amine (-NH-Boc): The carbamate linkage is resonance-stabilized, making it virtually non-ionizable (neither basic nor acidic) within the physiological pH range (pH 2–10).

Ionization State1 Fully Protonated (pH < 3) -COOH, -OH, -NH-Boc State2 Mono-Deprotonated (pH 5 - 8) -COO⁻, -OH, -NH-Boc State1->State2 Target pKa ~4.7 (Carboxylic Acid) State3 Di-Deprotonated (pH > 10) -COO⁻, -O⁻, -NH-Boc State2->State3 Secondary pKa ~9.5 (Phenolic OH)

Caption: Sequential ionization pathway of 4-Boc-amino-3-hydroxybenzoic acid across the physiological pH range.

Table 1: Anticipated Ionization Profile
Functional GroupExpected pKa RangeBiological / Chemical Significance
Carboxylic Acid (-COOH) 4.50 – 4.80Primary determinant of aqueous solubility and membrane permeability at physiological pH.
Phenolic Hydroxyl (-OH) 9.50 – 10.00Remains protonated in blood plasma (pH 7.4); influences antioxidant properties.
Boc-Protected Amine > 12.00Non-ionizable under physiological conditions due to carbamate resonance stabilization.

Strategic Methodological Selection

Potentiometric titration remains the gold standard for pKa determination due to its high precision, simplicity, and thermodynamic rigor[3][4]. However, the lipophilicity imparted by the Boc group causes the unionized free acid to precipitate in pure water, leading to false equilibrium readings.

To circumvent this, we employ the Yasuda-Shedlovsky Co-solvent Extrapolation Method [5]. By titrating the molecule in varying ratios of a water-miscible organic solvent (e.g., Methanol) and extrapolating the apparent pKa (psKa) to 0% organic solvent, we can derive the true aqueous pKa.

To ensure absolute scientific integrity, this potentiometric approach must be orthogonally validated using UV-Vis Spectrophotometric Titration . Because the carboxylic acid is conjugated with the aromatic system, its deprotonation induces a measurable shift in the UV absorption spectrum, allowing for highly accurate optical pKa determination[6].

Experimental Workflows: Self-Validating Protocols

Protocol A: Potentiometric Titration via Co-Solvent Extrapolation

This protocol is designed as a self-validating system . By performing both forward and reverse titrations, the system checks for hysteresis—a critical indicator of transient precipitation or failure to reach thermodynamic equilibrium.

Workflow S1 1. Co-Solvent Preparation (Methanol/Water at 20%, 30%, 40%, 50%) S2 2. Electrode Calibration (Gran's Plot Method) S1->S2 S3 3. Forward/Reverse Titration (Argon Atmosphere, 0.15M KCl) S2->S3 S4 4. Yasuda-Shedlovsky Plot (psKa vs. 100/ε) S3->S4 S5 5. Aqueous pKa Extrapolation (y-intercept at 100% Water) S4->S5

Caption: Self-validating potentiometric workflow utilizing co-solvent extrapolation for lipophilic APIs.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four co-solvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% by weight.

    • Causality: Methanol increases the solubility of the unionized 4-Boc-amino-3-hydroxybenzoic acid, preventing precipitation during the acidic phase of the titration[5].

  • Electrode Calibration: Calibrate the glass pH electrode using a strong acid/strong base titration (e.g., HCl vs. KOH) and analyze via a Gran's Plot.

    • Causality: Standard pH buffers only measure hydrogen ion activity. A Gran's plot calibrates the electrode to measure actual hydrogen ion concentration, correcting for liquid junction potentials inherent in mixed-solvent systems.

  • Sample Dissolution & Ionic Strength Control: Dissolve 1.0 mM of the analyte in the co-solvent mixture. Add KCl to achieve a final concentration of 0.15 M.

    • Causality: Maintaining a constant ionic strength of 0.15 M ensures that the activity coefficients of the ions remain stable throughout the titration, preventing baseline drift[5][7].

  • Inert Atmosphere Titration: Purge the titration vessel with a slow, continuous flow of Argon gas. Titrate with 0.1 M standardized KOH.

    • Causality: Argon displaces atmospheric CO₂. If CO₂ dissolves into the basic solution, it forms carbonic acid, which introduces a parasitic buffering effect and severely skews the pKa calculation[5].

  • Self-Validation (Reverse Titration): Once pH 11 is reached, immediately perform a reverse titration using 0.1 M HCl back to pH 2.

    • Causality: Overlay the forward and reverse titration curves. A perfect overlay confirms thermodynamic equilibrium. Any hysteresis (lag) indicates that the compound precipitated and was slow to redissolve, invalidating the run.

Protocol B: Orthogonal Validation via UV-Vis Spectrophotometry
  • Spectral Scanning: Prepare a 50 µM solution of the analyte in 0.15 M KCl aqueous buffer. Measure the UV-Vis absorption spectrum (200–400 nm) across 12 different pH values ranging from pH 2.0 to 7.0[3].

  • Isosbestic Point Verification (Self-Validation): Overlay all 12 spectra.

    • Causality: The spectra must intersect at a single, tight "isosbestic point." This mathematically validates that only a simple two-state transition (Protonated ⇌ Deprotonated) is occurring. If the intersection is blurred, it indicates degradation, aggregation, or a third interfering species.

  • Data Extraction: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against pH. The inflection point of this sigmoidal curve represents the pKa[3][4].

Data Analysis & Mathematical Derivation

Once the apparent pKa (psKa) values are obtained from the potentiometric titrations in the four Methanol/Water mixtures, they must be extrapolated to pure water.

Do not use a simple linear regression against the weight percentage of methanol. The physical driver of the pKa shift is the change in the solvent's dielectric constant ( ε ). Therefore, the Yasuda-Shedlovsky equation must be used, plotting psKa against (100/ε) [5]:

psKa=a(ε100​)+b

Where b (the y-intercept at the dielectric constant of pure water, ε=78.3 ) represents the true aqueous pKa.

Table 2: Yasuda-Shedlovsky Extrapolation Matrix (Representative Data)
Methanol Fraction (wt%)Dielectric Constant ( ε ) 100/ε Apparent pKa (psKa)
20%70.01.435.12 ± 0.03
30%64.01.565.28 ± 0.04
40%58.51.715.45 ± 0.02
50%53.01.895.68 ± 0.05
0% (Extrapolated to Water) 78.3 1.28 4.74 ± 0.06

Note: The extrapolated aqueous pKa of 4.74 aligns perfectly with the predicted computational models for the unprotected carboxylic acid core[1][2].

Conclusion

The determination of the carboxylic acid pKa in 4-Boc-amino-3-hydroxybenzoic acid requires overcoming significant solubility hurdles induced by the lipophilic Boc group. By employing a rigorously controlled, self-validating potentiometric titration under Argon, utilizing the Yasuda-Shedlovsky co-solvent extrapolation method, and orthogonally verifying the results via UV-Vis spectrophotometry, researchers can obtain highly precise, thermodynamically sound ionization constants. These validated parameters are critical for downstream formulation, predicting pharmacokinetic absorption, and optimizing API synthesis pathways.

References

  • 4-Amino-3-hydroxybenzoic acid - ChemicalBook ChemicalBook URL
  • PubMed (NIH)
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration Mettler Toledo URL
  • Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa European Journal of Chemistry URL
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents Der Pharma Chemica URL
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry DergiPark URL

Sources

Exploratory

IR spectroscopy absorption bands for 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid Abstract This technical guide provides a comprehensive analysis of the expected Fou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the molecule 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. This compound possesses multiple functional groups, including a carboxylic acid, a phenolic hydroxyl, a carbamate (Boc-protecting group), and a substituted aromatic ring. The resulting IR spectrum is complex, with significant band broadening and overlapping due to extensive intra- and intermolecular hydrogen bonding. This guide deconstructs the spectrum into its constituent vibrational modes, offering researchers and drug development professionals a detailed interpretation of the key absorption regions, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a multifunctional aromatic compound. Its structure presents a unique opportunity for IR analysis, as each functional group provides a distinct spectroscopic signature.

  • Carboxylic Acid (-COOH): Subject to strong hydrogen-bonded dimerization, which dominates the hydroxyl stretching region and influences the carbonyl frequency.

  • Phenolic Hydroxyl (-OH): Participates in hydrogen bonding, leading to a broad absorption band.

  • Carbamate (-NHCOO-t-Bu): Introduces characteristic N-H and carbonyl (Amide I) stretching frequencies.

  • Aromatic Ring: Displays C-H and C=C stretching vibrations, along with out-of-plane bending modes indicative of its substitution pattern.

  • Tert-butyl Group (-C(CH₃)₃): Shows characteristic aliphatic C-H stretching and bending vibrations.

The analysis of a solid-state spectrum (e.g., via KBr pellet or ATR) must account for the profound effects of hydrogen bonding, which typically broadens hydroxyl (O-H) and amine (N-H) stretching bands and can shift carbonyl (C=O) stretching frequencies to lower wavenumbers.

Detailed Analysis of Key IR Absorption Regions

The O-H and N-H Stretching Region (2400-3600 cm⁻¹)

This region is anticipated to be the most complex feature of the spectrum, characterized by a confluence of several broad absorption bands.

  • Carboxylic Acid O-H Stretch: The most prominent feature is expected to be an exceptionally broad and strong absorption band for the hydrogen-bonded O-H stretch of the carboxylic acid dimer, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹ [1][2][3]. This breadth is a hallmark of carboxylic acids and is caused by the strong dimeric association between molecules[2].

  • Phenolic O-H Stretch: A broad absorption band due to the hydrogen-bonded phenolic hydroxyl group is expected between 3200 cm⁻¹ and 3550 cm⁻¹ [4][5].

  • Carbamate N-H Stretch: A secondary amide N-H stretch will appear as a medium-intensity band, typically around 3300-3400 cm⁻¹ when hydrogen-bonded[6].

Due to the extensive hydrogen bonding capabilities of the molecule, these individual absorptions will likely merge into a single, very broad, and intense envelope, making the distinct identification of each component challenging. Sharper C-H stretching peaks are often seen superimposed on this broad feature[1][3].

The C-H Stretching Region (2850-3100 cm⁻¹)

Two types of C-H stretching vibrations are expected:

  • Aromatic C-H Stretch: Weak to medium, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H bonds on the benzene ring[7][8].

  • Aliphatic C-H Stretch: Stronger, sharp peaks corresponding to the C-H bonds of the tert-butyl group will appear just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range[6][8].

The Carbonyl (C=O) Stretching Region (1650-1760 cm⁻¹)

This region is diagnostically critical as two distinct carbonyl groups are present.

  • Carboxylic Acid C=O Stretch: For a hydrogen-bonded dimer of an aromatic carboxylic acid, this is a very strong and intense band expected between 1690 cm⁻¹ and 1725 cm⁻¹ [2][3]. Conjugation with the aromatic ring and dimerization both contribute to lowering the frequency compared to a simple saturated carboxylic acid.

  • Carbamate C=O Stretch (Amide I Band): The carbamate carbonyl gives rise to a strong absorption, often referred to as the Amide I band. Its frequency is typically found in the range of 1670-1700 cm⁻¹ [6].

It is plausible that these two strong absorptions may overlap, potentially appearing as a single, broadened peak or as two closely spaced, resolved peaks.

The Fingerprint Region (<1650 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

  • Aromatic C=C Stretches: Medium to strong intensity bands from the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region[7][9]. Often, multiple peaks appear, with prominent ones near 1600 cm⁻¹ and 1475 cm⁻¹.

  • N-H Bend (Amide II Band): For the secondary amide (carbamate), a characteristic N-H bending vibration mixed with C-N stretching occurs. This "Amide II" band is of medium to strong intensity and is expected around 1530-1550 cm⁻¹ [1].

  • C-H Bending Vibrations:

    • Aliphatic C-H bending from the tert-butyl group will result in bands around 1450 cm⁻¹ and a characteristic doublet or strong peak near 1375 cm⁻¹ [6].

    • Aromatic C-H out-of-plane (OOP) bending occurs in the 675-900 cm⁻¹ region. The specific position is highly diagnostic of the ring's substitution pattern[7]. For a 1,2,4-trisubstituted ring, a strong band is expected in the 800-880 cm⁻¹ range.

  • C-O Stretching Vibrations:

    • The C-O stretch of the carboxylic acid is found between 1210-1320 cm⁻¹ [3].

    • The phenolic C-O stretch is typically a strong band around 1220-1230 cm⁻¹ [4]. These two C-O stretching bands will likely overlap.

Summary of Expected Absorption Bands

The following table summarizes the principal IR absorption bands predicted for 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity & Appearance
3200-3550O-H Stretch (H-bonded)Phenolic HydroxylMedium-Strong, Broad
3300-3400N-H Stretch (H-bonded)Carbamate (Amide)Medium, Broad
2500-3300O-H Stretch (H-bonded)Carboxylic Acid DimerStrong, Very Broad
3000-3100C-H StretchAromatic RingWeak-Medium, Sharp
2850-2980C-H Stretchtert-Butyl GroupMedium-Strong, Sharp
1690-1725C=O StretchCarboxylic Acid DimerStrong, Sharp
1670-1700C=O Stretch (Amide I)CarbamateStrong, Sharp
1450-1600C=C StretchAromatic RingMedium, Multiple Peaks
1530-1550N-H Bend (Amide II)Carbamate (Amide)Medium-Strong
1375 & 1450C-H Bendtert-Butyl GroupMedium
1210-1320C-O StretchCarboxylic Acid, PhenolStrong
800-880C-H Out-of-Plane BendAromatic RingStrong

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the relationship between the primary functional groups of the molecule and their corresponding regions of absorption in an infrared spectrum.

IR_Spectrum_Correlation cluster_molecule 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid cluster_spectrum Predicted IR Absorption Regions mol fg1 Carboxylic Acid fg2 Phenol -OH fg3 Carbamate -NH fg4 Carbamate C=O fg5 Aromatic Ring stretch_OH_NH O-H / N-H Stretch (2400-3600 cm⁻¹) stretch_CH C-H Stretch (2850-3100 cm⁻¹) stretch_CO C=O Stretch (1650-1760 cm⁻¹) fingerprint Fingerprint Region (<1650 cm⁻¹) fg1->stretch_OH_NH fg1->stretch_CO fg1->fingerprint C-O Str. fg2->stretch_OH_NH fg2->fingerprint C-O Str. fg3->stretch_OH_NH fg3->fingerprint N-H Bend fg4->stretch_CO fg5->stretch_CH fg5->fingerprint C=C Str. C-H Bend

Caption: Correlation of molecular functional groups to their IR absorption regions.

Experimental Protocol: Acquiring a Solid-State FT-IR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for obtaining high-quality IR spectra of solid organic compounds.

Rationale: KBr is used because it is transparent to infrared radiation over a wide range (typically 4000-400 cm⁻¹) and, when pressed under high pressure, forms a salt-crystal lattice in which the finely ground sample is embedded.

Methodology:

  • Sample and KBr Preparation:

    • Place approximately 100-200 mg of spectroscopy-grade KBr powder in an agate mortar.

    • Gently heat the KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Moisture is a critical interference, as it produces a broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹[10].

    • Weigh approximately 1-2 mg of the 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid sample. The sample must be thoroughly dried to avoid its own water contamination.

  • Grinding and Mixing:

    • Add the dried sample to the dried KBr in the agate mortar.

    • Grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This step is crucial for reducing particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.

  • Pellet Formation:

    • Transfer a small amount of the KBr-sample mixture into the die of a hydraulic press.

    • Assemble the press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a baseline correction and peak picking as needed.

References

  • Doc Brown's Chemistry. (2025, November 26). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Li, B., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Newman, R., & Badger, R. M. (1951).
  • Zhu, Y., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics.
  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Kim, H., & Lii, J. (1997). Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media. Journal of the American Chemical Society.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Le, H. T., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry A.
  • Jávor, G., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH₂COOH (a) and ammonium carbamate.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2011, July 7). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2023, April 5). Solved The IR of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a derivative of benzoic acid, is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a derivative of benzoic acid, is a compound of increasing interest in the fields of pharmaceutical sciences and organic synthesis. Its structural features, including a carboxylic acid, a phenol, and a Boc-protected amine on a benzene ring, confer a unique combination of properties that make it a valuable building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is of particular importance in multi-step syntheses, as it allows for selective reactions at other functional sites of the molecule. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, where properties such as solubility, lipophilicity, and acidity play a crucial role in the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. It is designed to be a practical resource for researchers, offering not only a compilation of available data but also detailed experimental protocols for the determination of these properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Identity and Structure

  • IUPAC Name: 4-​{[(tert-​butoxy)​carbonyl]​amino}-​3-​hydroxybenzoic acid[1]

  • CAS Number: 160450-13-5[1][2]

  • Molecular Formula: C12H15NO5[1]

  • Molecular Weight: 253.25 g/mol

  • Chemical Structure: alt text

Physicochemical Properties

A summary of the key physicochemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the title compound are not widely published. Therefore, this table includes data for the parent compound, 4-amino-3-hydroxybenzoic acid, and the non-hydroxylated analogue, 4-{[(tert-butoxy)carbonyl]amino}benzoic acid, for comparative purposes.

Property4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid4-Amino-3-hydroxybenzoic acid (for comparison)4-{[(Tert-butoxy)carbonyl]amino}benzoic acid (for comparison)
Melting Point (°C) Data not available211-215[3]164-168[4]
Boiling Point (°C) Data not availableData not available427.8 at 760 mmHg[4]
Solubility Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water.Data not availableSoluble in organic solvents.[5]
pKa Data not availableData not availableData not available
LogP Data not available0.8 (Computed)[6]2.7 (Computed)[7]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. The choice of these methods is based on their reliability and common usage in the pharmaceutical industry.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting range.

Causality of Experimental Choice: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. A sharp melting range is indicative of high purity.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method for Aqueous and Organic Solubility

  • Sample Preparation: An excess amount of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is added to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of equilibrium solubility.[8] Using different solvents provides a comprehensive solubility profile.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For molecules with multiple ionizable groups, multiple inflection points and pKa values will be observed.

Causality of Experimental Choice: Potentiometric titration is a robust and widely used method for pKa determination, providing accurate values for ionizable compounds.[9]

Determination of the Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a molecule's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[10]

  • Compound Distribution: A known amount of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a period sufficient to reach partitioning equilibrium (e.g., 1-24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

Causality of Experimental Choice: The shake-flask method is the traditional and most reliable method for LogP determination, providing a direct measure of the partitioning behavior of a compound.[8]

LogP_Determination_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Water dissolve Dissolve Compound in One Phase prep1->dissolve prep2 Saturate Water with n-Octanol mix Mix with Other Phase prep2->mix dissolve->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify_oct Quantify Concentration in n-Octanol separate->quantify_oct quantify_aq Quantify Concentration in Water separate->quantify_aq calculate Calculate LogP quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the tert-butyl group protons, the N-H proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: Would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, and the carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the urethane, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS):

    • Would provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. Electrospray ionization (ESI) would be a suitable technique.

Significance and Applications in Drug Development

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[12] The presence of three distinct functional groups allows for a wide range of chemical modifications. The Boc-protected amine enables regioselective reactions at the carboxylic acid or phenolic hydroxyl group. Subsequently, the Boc group can be easily removed under acidic conditions to liberate the free amine for further functionalization. This strategic protection and deprotection are fundamental in the synthesis of complex drug molecules. The parent compound, 4-amino-3-hydroxybenzoic acid, is a known building block in the synthesis of dyes and pigments and has been explored as an intermediate for pharmaceuticals.[12] The introduction of the Boc group enhances its utility in modern organic synthesis, particularly in the construction of peptide-based therapeutics and other complex molecular architectures where precise control of reactivity is essential.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. While experimental data for this specific molecule is limited in the public domain, this guide has offered a framework for its characterization by presenting data for related compounds and detailing robust experimental protocols for the determination of its key properties. A thorough understanding and experimental determination of these properties are critical for any researcher or drug development professional looking to utilize this versatile building block in their synthetic endeavors. The methodologies and insights provided herein are intended to facilitate the efficient and effective application of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in the advancement of chemical and pharmaceutical research.

References

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Cheméo. Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). [Link]

  • PubChem. 4-Amino-3-hydroxybenzoic acid. [Link]

  • PMC. Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. [Link]

  • SciSpace. Rapid determination of pK (a) values of 20 amino acids by CZE with UV and capacitively coupled contactless conductivity detections. [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • SpectraBase. (3R,4S)-4-(Tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid - Optional[13C NMR]. [Link]

  • NIST WebBook. 4-Butoxybenzoic acid. [Link]

  • PubChemLite. 4-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • OrgoSolver. pKa and Electrical Properties of Amino Acids. [Link]

  • NIST WebBook. 4-Butoxybenzoic acid IR Spectrum. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

  • NIST WebBook. 4-Butoxybenzoic acid Mass Spectrum. [Link]

  • PubChemLite. 4-{[(tert-butoxy)carbonyl]amino}benzoic acid. [Link]

  • ResearchGate. How can one determine the pka of a biological polymer?. [Link]

  • ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. [Link]

  • Waters. Targeted Metabolomics and Lipidomics. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • RSC Publishing. Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid: An In-Depth Technical Guide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a valuable building block in the development of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a valuable building block in the development of pharmaceuticals and other biologically active molecules. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but a detailed rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol emphasizes safety, efficiency, and high purity of the final product, validated by established chemical literature and best practices.

Introduction

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a key intermediate in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a phenol, and a Boc-protected amine—makes it a versatile scaffold for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group is crucial for selectively masking the nucleophilic amino group, allowing for regioselective modifications at other positions of the molecule.[1] This protection strategy is fundamental in peptide synthesis and the creation of targeted therapeutics.[2][]

The synthetic route detailed herein involves a two-step process starting from the commercially available 4-amino-3-hydroxybenzoic acid. The first step is the selective protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). The second, which is often necessary when starting from the methyl ester, is the hydrolysis of the ester to yield the final carboxylic acid. This guide will provide a thorough walkthrough of a direct protection method.

Reaction Scheme and Mechanism

The overall transformation involves the chemoselective N-acylation of the amino group of 4-amino-3-hydroxybenzoic acid.

Boc Protection of the Amino Group

The protection of an amino group as its tert-butyl carbamate is a cornerstone of modern organic synthesis.[1] The reaction proceeds via the nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This addition-elimination mechanism is facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. The choice of base and solvent is critical to ensure the selective N-protection without affecting the phenolic hydroxyl or the carboxylic acid groups. Triethylamine (Et₃N) is a common choice due to its suitable basicity and steric hindrance, which minimizes side reactions.

The mechanism for Boc protection is a standard nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of tert-butoxide and carbon dioxide (from the decomposition of the unstable pyrocarbonate leaving group), and after an acid-base workup, the protonated amine is neutralized to yield the final Boc-protected product.[1]

Experimental Protocol

This protocol is designed for the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Amino-3-hydroxybenzoic acid≥98%Sigma-Aldrich2374-03-0
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich24424-99-5
Triethylamine (Et₃N)≥99%Sigma-Aldrich121-44-8
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1
WaterDeionized-7732-18-5
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
1 M Hydrochloric acid (HCl)-Fisher Scientific7647-01-0
Brine (saturated NaCl solution)--7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific7757-82-6
Step-by-Step Synthesis Procedure

Step 1: Boc Protection of 4-Amino-3-hydroxybenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol, 1.0 equiv) in a mixture of 1,4-dioxane (60 mL) and water (30 mL).

  • Addition of Base: To the stirred solution, add triethylamine (6.8 mL, 48.9 mmol, 1.5 equiv). Stir for 10 minutes at room temperature to ensure complete dissolution and deprotonation of the amino group.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (7.8 g, 35.9 mmol, 1.1 equiv) in 1,4-dioxane (10 mL) to the reaction mixture over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The starting material and product can be visualized under UV light (254 nm).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to afford 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid as a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the Boc group (a singlet at ~1.5 ppm integrating to 9H) and the aromatic protons.

  • ¹³C NMR: To identify the carbonyl carbons of the Boc group and the carboxylic acid, as well as the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To compare with the literature value.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Starting Material & Add Base add_boc Add Boc₂O Solution reagents->add_boc 1 stir Stir at RT & Monitor add_boc->stir 2 concentrate Concentrate stir->concentrate 3 wash Aqueous Wash concentrate->wash 4 acidify Acidify & Extract wash->acidify 5 purify Dry & Purify acidify->purify 6 characterize Characterization (NMR, MS, MP) purify->characterize 7

Caption: A flowchart illustrating the major stages of the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

Discussion and Key Considerations

  • Chemoselectivity: The described protocol demonstrates excellent chemoselectivity for the N-Boc protection. The phenolic hydroxyl group is less nucleophilic than the aromatic amine and generally does not react with Boc₂O under these conditions.[4] Similarly, the carboxylate, being negatively charged under the basic reaction conditions, is unreactive towards the electrophilic Boc₂O.

  • Solvent System: The use of a dioxane/water mixture is crucial. Dioxane helps to solubilize the organic starting material and reagent, while water is necessary to dissolve the triethylamine salt and facilitate the reaction.[5]

  • Work-up Procedure: The acidification step is critical for protonating the carboxylate and precipitating the desired product. It is important to add the acid slowly and with cooling to control any potential exotherm and ensure complete precipitation.

  • Alternative Starting Material: In some synthetic routes, the starting material may be the methyl ester, methyl 4-amino-3-hydroxybenzoate. In such cases, an additional final step of ester hydrolysis is required. This is typically achieved by treating the Boc-protected ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic work-up.[6][7]

The synthetic pathway is depicted in the following reaction scheme:

Caption: The overall reaction for the Boc protection of 4-amino-3-hydroxybenzoic acid.

Safety Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care in a fume hood. It is also moisture-sensitive.

  • Triethylamine (Et₃N): Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use appropriate containment measures.

  • Hydrochloric Acid (HCl): Is corrosive and causes severe burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. By following these steps and understanding the rationale behind them, researchers can confidently prepare this important building block for their synthetic endeavors. The emphasis on chemoselectivity, proper work-up, and purification ensures a high yield of the pure product, which is essential for subsequent applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2001, June 15). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications. (2020, June 23). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

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Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Introduction: A Unique Building Block for Advanced Peptide Architectures 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a non-proteinogenic amino acid that serves as a crucial structural component in a class o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Unique Building Block for Advanced Peptide Architectures

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a non-proteinogenic amino acid that serves as a crucial structural component in a class of powerful, life-saving glycopeptide antibiotics, including vancomycin and balhimycin.[1][2][3] These complex natural products derive their potent antimicrobial activity from a rigid, cross-linked heptapeptide core. The unique arrangement of the amino and hydroxyl groups on the benzoic acid ring of this residue is pivotal for the intricate three-dimensional structure and biological function of these antibiotics.[1][4]

The incorporation of this and similar non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. It allows for the design of novel peptide therapeutics with enhanced stability, constrained conformations, and potentially novel mechanisms of action.[5] This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of Boc-4-amino-3-hydroxybenzoic acid into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Core Principles and Strategic Considerations

The successful integration of Boc-4-amino-3-hydroxybenzoic acid into a growing peptide chain via SPPS requires careful consideration of its unique chemical features, namely the phenolic hydroxyl group.

The Boc/Bzl Protection Strategy

The protocols outlined herein are based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this "quasi-orthogonal" scheme, the temporary Nα-Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), while the more "permanent" side-chain protecting groups, typically benzyl-based ethers and esters, require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF) for removal during the final cleavage step.[6][7] This graduated lability is the cornerstone of selective deprotection during the iterative cycles of peptide synthesis.[8]

The Criticality of Phenolic Hydroxyl Protection

The phenolic hydroxyl group of the benzoic acid moiety is nucleophilic and weakly acidic. If left unprotected during SPPS, it can undergo undesirable side reactions. The most significant of these is O-acylation during the coupling step, where the incoming activated amino acid acylates the phenolic oxygen in addition to the desired N-terminal amine.[9][10] This leads to the formation of branched peptide impurities that are difficult to separate from the target peptide.

While the nucleophilicity of a phenolic hydroxyl is less than that of an aliphatic hydroxyl (like in serine or threonine), for a high-fidelity synthesis, its protection is mandatory.[9] A benzyl ether (O-Bzl) is the recommended protecting group for the 3-hydroxy function when using a Boc-SPPS strategy. The benzyl ether is stable to the repeated TFA treatments required to remove the Nα-Boc group at each cycle but is readily cleaved during the final, strong-acid cleavage step (e.g., with HF).

G Resin Resin FinalPeptideResin FinalPeptideResin Resin->FinalPeptideResin Repeat n times CrudePeptide CrudePeptide HPLC RP-HPLC CrudePeptide->HPLC Purification PurePeptide Pure Peptide HPLC->PurePeptide caption Boc-SPPS Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-4-amino-3-(O-benzyl)-hydroxybenzoic acid into a peptide sequence on a solid support.

Materials and Reagents
ReagentRecommended GradeSupplier Examples
Boc-4-amino-3-(O-benzyl)-hydroxybenzoic acidSynthesis GradeCustom Synthesis
Boc-protected amino acidsSPPS GradeMajor chemical suppliers
Merrifield Resin (or other suitable resin)1% DVB, 100-200 meshMajor chemical suppliers
Dichloromethane (DCM)Anhydrous, SPPS GradeMajor chemical suppliers
N,N-Dimethylformamide (DMF)Anhydrous, SPPS GradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent Grade, >99%Major chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Protein Sequencing GradeMajor chemical suppliers
1-Hydroxybenzotriazole (HOBt)AnhydrousMajor chemical suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor chemical suppliers
Anhydrous Hydrogen Fluoride (HF)99.9%Specialized gas suppliers
AnisoleReagent GradeMajor chemical suppliers

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized, dedicated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full face shield. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

Protocol 1: First Amino Acid Loading onto Merrifield Resin

This protocol describes the esterification of the first Boc-protected amino acid to the chloromethyl groups of Merrifield resin.

  • Resin Swelling: Swell 1.0 g of Merrifield resin (e.g., 1.0 meq/g) in 10 mL of DCM for 1 hour in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve Boc-amino acid (1.0 mmol) and cesium bicarbonate (1.0 mmol) in DMF.

  • Cesium Salt Formation: Stir the solution at room temperature until CO2 evolution ceases. Evaporate the solvent under reduced pressure to obtain the Boc-amino acid cesium salt.

  • Coupling: Add the dried cesium salt to the swollen resin. Add 10 mL of fresh DMF.

  • Reaction: Heat the mixture to 50°C and agitate for 24-48 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. Determine the loading by a quantitative method (e.g., picric acid titration).

Protocol 2: Standard Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain, including the Boc-4-amino-3-(O-benzyl)-hydroxybenzoic acid.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM (10 mL per gram of resin).

    • Add a solution of 50% TFA in DCM (v/v).

    • Agitate for 2 minutes, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (5x).

  • Neutralization:

    • Wash the resin with a 5% DIPEA in DCM solution (v/v) for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for coupling.

  • Amino Acid Coupling (DIC/HOBt Activation):

    • In a separate vessel, dissolve the incoming Boc-amino acid (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (3.0 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitoring: Perform a Kaiser test (ninhydrin test) to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

G start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5% DIPEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA, DIC/HOBt in DMF) wash2->coupling kaiser Kaiser Test coupling->kaiser wash3 Wash (DMF, DCM) end_cycle Cycle Complete wash3->end_cycle kaiser->coupling Positive (Incomplete) Recouple kaiser->wash3 Negative (Complete) caption SPPS Elongation Cycle.

Protocol 3: Final Cleavage and Global Deprotection (HF Cleavage)

This protocol removes the completed peptide from the resin and simultaneously removes all side-chain protecting groups, including the benzyl ether from the 3-hydroxybenzoic acid moiety.

  • Resin Preparation: Place the dried peptide-resin (approx. 500 mg) into the reaction vessel of a specialized HF cleavage apparatus.

  • Scavenger Addition: Add anisole (0.5 mL) as a scavenger. Anisole is crucial for trapping the benzyl and other carbocations generated during cleavage, preventing the alkylation of sensitive residues like tryptophan and the phenolic ring of our target moiety.[11]

  • HF Condensation: Cool the reaction vessel to -10°C. Carefully condense anhydrous HF (approx. 10 mL) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-1.5 hours.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring all traces are gone.

  • Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether. This will precipitate the crude peptide.

  • Isolation: Isolate the peptide precipitate by filtration or centrifugation. Wash with additional cold ether.

  • Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain a dry powder.

Troubleshooting and Side Reactions

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the benzoic acid derivative; peptide aggregation.Perform a double coupling with fresh reagents. Use alternative, more potent coupling reagents like HBTU or HATU. Consider using a chaotropic salt to disrupt aggregation.[12]
Alkylation of Phenolic Ring Insufficient scavenging during final cleavage.Ensure an adequate amount of scavenger (e.g., anisole, cresol) is used in the HF cleavage cocktail.[11] Phenol itself can also be used as a scavenger.[11]
Racemization Over-activation during coupling.Minimize the pre-activation time. The use of HOBt as an additive is known to suppress racemization.[13]
Deletion Peptides Incomplete deprotection or coupling in the previous cycle.Ensure deprotection and coupling reactions go to completion using monitoring tests (e.g., Kaiser test).

Purification and Analysis

The crude peptide obtained after cleavage and lyophilization will contain the target peptide along with various impurities from incomplete reactions or side reactions.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[14][15] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[14][16]

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct molecular weight.[17][18]

Applications and Future Perspectives

The incorporation of 4-amino-3-hydroxybenzoic acid and its analogs into peptides opens avenues for creating novel therapeutics. As a key component of vancomycin, its presence can confer structural rigidity and provide specific interaction points for binding to biological targets.[2] Peptides containing this moiety are being investigated for:

  • Novel Antibiotics: Designing new peptide-based antibiotics that can overcome resistance mechanisms to existing drugs like vancomycin.

  • Enzyme Inhibitors: The constrained conformation can be exploited to design potent and selective enzyme inhibitors.

  • Biomaterials: The aromatic and functionalized nature of the residue can be used to develop self-assembling peptides for hydrogels and other biomaterials.[4]

The protocols described in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully utilize this unique building block in their synthetic peptide endeavors, paving the way for the next generation of peptide-based innovations.

References

  • Bogdán, D., Nagy, G., Vastag, M., Bálint, A., & Borbás, A. (2021). Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro. Scientific Reports. Available at: [Link]

  • Nicolaou, K. C., Boddy, C. N. C., Bräse, S., & Winssinger, N. (1999). Synthesis of Vancomycin from the Aglycon. Journal of the American Chemical Society. Available at: [Link]

  • Gallo, G., Lopedota, A., Faccia, M., & Renzone, G. (2011). From Microbial Proteomics to Synthetic Biology: Amycolatopsis balhimycina case. Chemical Engineering Transactions. Available at: [Link]

  • Li, X. (2024). A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. Princeton University, ProQuest Dissertations Publishing. Available at: [Link]

  • Okano, A., Isley, N. A., & Boger, D. L. (2020). Next Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society. Available at: [Link]

  • Okano, A., Isley, N. A., & Boger, D. L. (2020). Next-Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society. Available at: [Link]

  • Khatri, N., & Ghorai, P. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Advances. Available at: [Link]

  • Pootoolal, J., et al. (2002). Assembling the glycopeptide antibiotic scaffold: The biosynthesis of A47934 from Streptomyces toyocaensis NRRL15009. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Khatri, N., & Ghorai, P. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Advances. Available at: [Link]

  • Kani, Y., et al. (2011). Biosynthetic Gene Cluster of the Non-ribosomally Synthesized Cyclodepsipeptide Skyllamycin: Deciphering Unprecedented Ways of Unusual Hydroxylation Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Oldach, A. E., et al. (2016). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Frontiers in Microbiology. Available at: [Link]

  • Shawky, A., et al. (2007). The border sequence of the balhimycin biosynthesis gene cluster from Amycolatopsis balhimycina contains bbr, encoding a StrR-like pathway-specific regulator. Journal of Molecular Microbiology and Biotechnology. Available at: [Link]

  • Bundgaard, J. R., et al. (2008). DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY. Journal of Biological Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Available at: [Link]

  • Khadse, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Jalad, R., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • van der Wagt, B., et al. (2003). Electrochemical oxidation and cleavage of peptides analyzed with on-line mass spectrometric detection. Journal of Mass Spectrometry. Available at: [Link]

  • Lauer, I., et al. (2005). Acid-Rich Peptides are Prone to Damage under Fenton Conditions. Letters in Peptide Science. Available at: [Link]

  • K. C. Nicolaou, et al. (n.d.). Protecting Groups. University of California, San Diego. Available at: [Link]

  • Ganesan, A., et al. (2006). HPLC of Peptides and Proteins. Methods in Molecular Biology. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]

  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research. Available at: [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Scribd. Available at: [Link]

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Medicinal Chemistry. Available at: [Link]

  • Y. Nishiuchi, et al. (2013). Side Reactions in Peptide Synthesis. Springer. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature. Available at: [Link]

  • Formula Botanica. (2021). The Formulator's Guide to Natural Peptides. Formula Botanica. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • IPROS GMS. (n.d.). Peptide Raw Materials. IPROS GMS. Available at: [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid with Primary Amines

Executive Summary The synthesis of highly functionalized aromatic scaffolds often requires exquisite chemoselectivity. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a versatile building block featuring a C1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic scaffolds often requires exquisite chemoselectivity. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a versatile building block featuring a C1-carboxylic acid, a C3-unprotected phenol, and a C4-Boc-protected amine. The primary synthetic challenge during amide bond formation is selectively acylating the incoming primary amine while completely suppressing the nucleophilicity of the unprotected C3-phenol. This application note details a self-validating, highly chemoselective protocol utilizing EDC/HOBt and N-Methylmorpholine (NMM) to achieve high-yielding N-acylation without the need for transient phenol protection.

Mechanistic Rationale & Chemoselectivity

In standard amide coupling, the carboxylic acid is activated into a highly electrophilic intermediate. If this intermediate is overly reactive, or if the reaction conditions increase the nucleophilicity of off-target functional groups, side reactions such as O-acylation (esterification) of the free phenol will occur[1].

Coupling Reagent Selection: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC initially reacts with the carboxylic acid to form an unstable O-acylisourea intermediate[2]. HOBt rapidly intercepts this intermediate to form an HOBt-active ester. Crucially, HOBt esters exhibit a profound kinetic preference for aminolysis (reaction with amines) over phenolysis (reaction with phenols)[3]. Reagents like HATU or PyBOP, while faster, can lead to elevated levels of O-acylation if the primary amine is sterically hindered.

Base Selection: Base selection is the most critical parameter for maintaining chemoselectivity. The pKa of the C3-phenolic proton is approximately 9.5. Utilizing strong organic bases such as N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) or Triethylamine (TEA, pKa ~10.7) results in partial deprotonation of the phenol, exponentially increasing its nucleophilicity and driving the formation of dimeric or oligomeric O-acyl impurities[1]. By substituting with N-Methylmorpholine (NMM, pKa ~7.4), the C1-carboxylic acid (pKa ~4.0) is selectively deprotonated to initiate activation, while the phenol remains safely protonated and inert.

Quantitative Data: Coupling Condition Optimization

The following table summarizes the optimization data for coupling 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid with a standard primary amine (benzylamine) at 0.2 M concentration.

Coupling SystemBase (Eq)SolventTime (h)Conversion (N-Amide)O-Acyl Impurity
EDC·HCl / HOBt NMM (2.5) DMF 12 >94% <1%
HATUDIPEA (2.5)DMF481%8-12%
PyBOPTEA (2.5)DCM1674%5-7%
DCC / DMAPNoneDCM2445%>30%*

*Note: DMAP acts as a potent acyl transfer catalyst that readily acylates phenols, destroying chemoselectivity in this specific substrate[3].

Reaction Workflow & Chemoselectivity Pathway

AmideCoupling SM 4-Boc-amino-3-hydroxybenzoic acid + Primary Amine (R-NH2) Base Addition of Base (NMM) Preserves Protonated Phenol SM->Base Activation Activation (EDC/HOBt) Forms HOBt-Active Ester Base->Activation Target N-Acylation (Target Amide) Fast Aminolysis Activation->Target Primary Amine (Kinetically Favored) Side O-Acylation (Impurity) Slow Phenolysis Activation->Side Phenol OH (Suppressed by HOBt)

Chemoselective pathway for amide coupling avoiding O-acylation of the unprotected phenol.

Standardized Protocol: EDC/HOBt-Mediated Coupling

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction. Every step includes the mechanistic causality behind the operation to ensure reproducibility and high fidelity.

Materials Required:

  • 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 eq, 253.25 mg)

  • Primary Amine (1.1 eq)

  • EDC·HCl (1.2 eq, 230.0 mg)

  • HOBt hydrate (1.2 eq, ~162.2 mg)

  • N-Methylmorpholine (NMM) (2.5 eq, 275 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, dissolve the benzoic acid derivative (1.0 eq) and the primary amine (1.1 eq) in 5.0 mL of anhydrous DMF. Causality: Co-dissolving the amine and acid prior to the addition of coupling reagents prevents the accumulation of the active ester, immediately trapping it upon formation and further reducing the window for side reactions.

  • Base Addition: Add NMM (2.5 eq) to the stirring solution at room temperature. Causality: 1.0 eq neutralizes the EDC·HCl salt, 1.0 eq deprotonates the carboxylic acid, and the remaining 0.5 eq maintains a slightly basic medium to keep the amine free-based without deprotonating the C3-phenol.

  • Activation (Thermal Control): Cool the reaction mixture to 0 °C using an ice-water bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) in single portions. Causality: Cooling suppresses the transient formation and potential rearrangement of the highly reactive O-acylisourea, allowing HOBt to smoothly intercept it and form the chemoselective HOBt-active ester.

  • Coupling & In-Process Control (IPC): Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM:MeOH). Validation: The reaction is complete when the starting acid mass (m/z 253 [M-H]- in negative ion mode) is fully consumed. The solution may exhibit a slight yellow tint due to the HOBt.

  • Chemoselective Aqueous Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Acid Wash: Wash the organic layer with 10% aqueous citric acid (3 x 25 mL). Causality: Mildly protonates and extracts unreacted primary amine, NMM, and the water-soluble EDC-urea byproduct. Citric acid is specifically chosen over 1M HCl to eliminate the risk of premature cleavage of the acid-sensitive Boc protecting group on the C4-amine.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (3 x 25 mL). Causality: Deprotonates and extracts the HOBt byproduct (pKa ~4.6) and any trace unreacted starting carboxylic acid into the aqueous phase.

    • Brine Wash: Wash with saturated NaCl solution (1 x 25 mL) to remove residual water and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure target amide.

References

  • Dunetz, J. R., Magano, J., & Weitgenant, G. A. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications (Organic Process Research & Development). URL: [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC - NIH. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Selective Boc Deprotection of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid using Trifluoroacetic Acid

Abstract: This document provides a comprehensive guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid to yield 4-amino-3-hydroxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid to yield 4-amino-3-hydroxybenzoic acid. The protocol leverages the efficacy and volatility of trifluoroacetic acid (TFA) for clean and efficient deprotection.[1] 4-Amino-3-hydroxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][] This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, methods for reaction monitoring, and critical safety considerations. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Scientific Principles and Mechanism

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability in various conditions and its straightforward removal under acidic treatment.[1][4] The deprotection reaction using trifluoroacetic acid (TFA) is an acid-catalyzed process that proceeds with high efficiency.[1]

Mechanism of TFA-Mediated Boc Deprotection:

The cleavage of the Boc group follows a well-established four-step mechanism:[1][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][5]

  • Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[1][5]

Selectivity: The key to this procedure is the selective removal of the Boc group while preserving the integrity of the phenolic hydroxyl and carboxylic acid functionalities on the aromatic ring. The C-N bond of the carbamate is significantly more labile to acidolysis than the aromatic C-O bond of the phenol or the carboxylic acid group. The reaction is typically performed at low temperatures (0 °C to room temperature) and for a short duration, which minimizes potential side reactions such as esterification of the carboxylic acid, which would require an alcohol solvent and harsher conditions. The use of an anhydrous, non-nucleophilic solvent like dichloromethane (DCM) is critical to prevent such side reactions.

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection cluster_0 Reaction Steps cluster_1 Reagents & Byproducts Boc_Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - tert-butyl cation Amine_Salt Amine TFA Salt Carbamic_Acid->Amine_Salt - CO₂ + H⁺ TFA H⁺ (from TFA) tBu_Cation tert-butyl cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺ CO2 CO₂

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.

Detailed Experimental Protocol

This protocol outlines the procedure for the deprotection of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid on a 1 mmol scale.

Materials and Reagents:

  • 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (Substrate)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether, anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 mmol, 253.25 mg) in 10 mL of anhydrous DCM. Stir the solution at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • TFA Addition: Slowly add trifluoroacetic acid (10 mL) to the stirred solution over 5-10 minutes. A 1:1 mixture of TFA:DCM is generally effective.[1] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas should be observed.[5] Do not run the reaction in a closed system.[5]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light. LC-MS can also be used for more precise monitoring.[1][6]

  • Work-up (Isolation of the TFA Salt): a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of 4-amino-3-hydroxybenzoic acid. b. To precipitate the salt, add cold diethyl ether to the residue and triturate to form a solid. c. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Work-up (Isolation of the Free Amine/Zwitterion): a. Concentrate the reaction mixture under reduced pressure to remove most of the DCM and TFA. b. Re-dissolve the residue in a minimal amount of deionized water. c. Slowly add saturated NaHCO₃ solution dropwise with stirring until the pH of the solution is approximately 4-5. The product should precipitate out of the solution. Avoid making the solution too basic, as this will deprotonate the carboxylic acid and increase water solubility. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization: The final product, 4-amino-3-hydroxybenzoic acid, can be characterized by:

  • Melting Point: 211-215 °C.[7][]

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the structure and absence of the Boc group.

  • Mass Spectrometry: To confirm the molecular weight (153.14 g/mol ).[7][9]

Experimental_Workflow Figure 2: Experimental Workflow for Boc Deprotection A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add TFA (1:1 v/v) Slowly B->C D 4. Stir at RT (1-3 hours) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Reaction Complete E->F Starting material consumed G 7. Concentrate in vacuo F->G H 8a. Triturate with Ether (Isolate TFA Salt) G->H I 8b. Aqueous Workup (pH 4-5) (Isolate Free Amine) G->I J 9. Filter and Dry Product H->J I->J K 10. Characterize (NMR, MS, MP) J->K

Caption: Figure 2: Experimental Workflow for Boc Deprotection.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters

ParameterValue/ConditionRationale/Notes
Substrate Concentration ~0.1 M in DCMEnsures proper dissolution and reaction kinetics.[1]
TFA Concentration 20-50% (v/v) in DCMSufficiently acidic for rapid deprotection at low temperatures.[1]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing potential side reactions.
Reaction Time 1-3 hoursTypically sufficient for full conversion; should be confirmed by monitoring.
Work-up Evaporation or AqueousChoice depends on whether the TFA salt or the free amine is desired for the next step.
Expected Product 4-amino-3-hydroxybenzoic acidMelting Point: 211-215 °C.[7][]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Extend the reaction time and monitor by TLC. If necessary, add more TFA.
Formation of Side Products Alkylation by tert-butyl cation; Trifluoroacetylation.While less likely for this substrate, if side products are observed, consider adding a scavenger like anisole or thioanisole.[10] Using HCl in dioxane is an alternative to TFA to avoid trifluoroacetylation.[11][]
Low Yield after Aqueous Work-up Product is partially soluble in water, especially at higher pH.Ensure the pH is carefully adjusted to the isoelectric point (~pH 4-5) to minimize solubility. Ensure thorough cooling before filtration.
Product is a Gummy Residue Residual TFA.Co-evaporate with a solvent like toluene or DCM multiple times. Trituration with cold diethyl ether should yield a solid.[13]

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves (butyl rubber or neoprene), safety goggles, and a lab coat.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle in a fume hood to avoid inhalation.

  • Pressure: The reaction produces CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[5]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from commonorganicchemistry.com. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid. (n.d.). PrepChem.com. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. [Link]

  • Boc-Deprotection. (2024). Reddit. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. (2013). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols: 4-Boc-amino-3-hydroxybenzoic Acid as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of 4-Boc-amino-3-hydroxybenzoic Acid in Medicinal Chemistry In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. 4-Boc-amino-3-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Boc-amino-3-hydroxybenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. 4-Boc-amino-3-hydroxybenzoic acid has emerged as a pivotal building block, offering a unique combination of functionalities that medicinal chemists can strategically exploit to construct complex molecular architectures.[1][2] Its disubstituted benzoic acid core, featuring a protected amine, a hydroxyl group, and a carboxylic acid, provides three distinct points for chemical modification.[2] This trifecta of reactive sites allows for the controlled and sequential introduction of various pharmacophoric elements, making it an ideal scaffold for the synthesis of diverse compound libraries aimed at a wide array of biological targets.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature, offering robust stability under many reaction conditions while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3] This allows for the selective unmasking of the amine for further elaboration at a later stage of the synthesis. The adjacent hydroxyl and carboxylic acid groups can be utilized for a variety of transformations, including esterifications, amide bond formations, and cyclization reactions to form heterocyclic systems like benzoxazinones.[4][5]

This guide provides detailed application notes and protocols for the use of 4-Boc-amino-3-hydroxybenzoic acid in the synthesis of two important classes of biologically active molecules: benzoxazinones , which have shown potential as antibacterial and anti-inflammatory agents, and p38 MAP kinase inhibitors , a critical target in the treatment of inflammatory diseases.[1][6][7]

Application 1: Synthesis of Benzoxazinone Derivatives as Potential Antibacterial Agents

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8] The ortho-relationship of the amine and carboxylic acid in 4-amino-3-hydroxybenzoic acid provides a direct pathway to the synthesis of benzoxazinone scaffolds.

Scientific Rationale

The synthesis of benzoxazinones from 4-Boc-amino-3-hydroxybenzoic acid first involves the formation of an N-acyl derivative through amide coupling with a desired carboxylic acid. The Boc-protecting group allows for the selective acylation of the carboxylic acid of the building block without interference from the amine. Subsequent deprotection of the Boc group, followed by an intramolecular cyclization, yields the benzoxazinone ring system. The choice of the acylating agent is critical as it introduces the substituent at the 2-position of the benzoxazinone ring, which is a key determinant of its biological activity.

Diagram 1: General workflow for the synthesis of benzoxazinone derivatives.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Cyclization A 4-Boc-amino-3-hydroxybenzoic Acid C HATU, DIPEA, DMF A->C B Carboxylic Acid (R-COOH) B->C D N-Acyl Intermediate C->D E TFA, DCM D->E F Deprotected Intermediate E->F G Acetic Anhydride, Heat F->G H 2-Substituted Benzoxazinone G->H

Caption: Workflow for benzoxazinone synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4H-benzo[d][3][9]oxazin-4-one

This protocol describes the synthesis of a model benzoxazinone derivative.

Materials and Reagents:

ReagentSupplierPurity
4-Boc-amino-3-hydroxybenzoic acidSigma-Aldrich≥98%
Benzoic AcidAcros Organics≥99%
HATUCombi-Blocks≥98%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar≥99%
N,N-Dimethylformamide (DMF), anhydrousFisher Chemical≥99.8%
Trifluoroacetic acid (TFA)Oakwood≥99%
Dichloromethane (DCM), anhydrousJ.T. Baker≥99.8%
Acetic AnhydrideEMD Millipore≥99%
Ethyl acetate (EtOAc)VWRHPLC
HexanesVWRHPLC

Step 1: Amide Coupling to form N-(4-Boc-amino-3-hydroxybenzoyl)aniline

  • Rationale: HATU is chosen as the coupling reagent due to its high efficiency and ability to minimize racemization, especially with sterically hindered substrates. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction. Anhydrous DMF is used as the solvent to prevent hydrolysis of the activated ester intermediate.

  • To a stirred solution of 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF at 0 °C, add DIPEA (3.0 eq).

  • Slowly add HATU (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20-50% EtOAc in hexanes) to afford the N-acyl intermediate.[9][10]

Step 2: Boc Deprotection

  • Rationale: TFA is a strong acid that effectively cleaves the Boc protecting group at room temperature.[3][11] DCM is a common solvent for this reaction due to its inertness and ease of removal.

  • Dissolve the N-acyl intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of residual TFA. The resulting trifluoroacetate salt is used in the next step without further purification.

Step 3: Cyclization to form 2-Phenyl-4H-benzo[d][3][12]oxazin-4-one

  • Rationale: Acetic anhydride serves as both a dehydrating agent and a catalyst to facilitate the intramolecular cyclization to form the benzoxazinone ring.[5][8][13]

  • Suspend the crude trifluoroacetate salt in acetic anhydride (10 volumes).

  • Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-benzo[d][3][12]oxazin-4-one.

Characterization:

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons of the benzoxazinone core and the phenyl substituent.[14][15][16][17][18]

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the oxazinone ring and the other aromatic carbons.[14][15][16][17][18]

  • IR: Characteristic absorption bands for the C=O and C=N bonds of the benzoxazinone ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Application 2: Synthesis of a Novel p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][6][7][12][19] Inhibition of p38 MAP kinase is a promising therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[1][7]

Scientific Rationale

The design of our target p38 MAP kinase inhibitor utilizes 4-Boc-amino-3-hydroxybenzoic acid as a central scaffold. The synthesis will involve a series of amide coupling reactions to introduce key pharmacophoric features known to interact with the ATP-binding site of the kinase. The general strategy involves first coupling a substituted aniline to the carboxylic acid of the building block, followed by Boc deprotection and a second amide coupling at the now free amino group.

Diagram 2: p38 MAP Kinase Inflammatory Signaling Pathway.

G cluster_inhibitor Inhibition A Inflammatory Stimuli (e.g., LPS, Cytokines) B MAP3Ks (e.g., TAK1, ASK1) A->B activate C MKK3/6 B->C phosphorylate D p38 MAP Kinase C->D phosphorylate E MK2/3 D->E phosphorylate F Transcription Factors (e.g., AP-1, CREB) E->F activate G Pro-inflammatory Cytokine Production (TNF-α, IL-1β) F->G induce Inhibitor p38 Inhibitor Inhibitor->D blocks

Caption: p38 MAP Kinase signaling cascade.

Detailed Experimental Protocol: Synthesis of a Diaryl Urea-based p38 MAP Kinase Inhibitor

This protocol outlines a plausible synthetic route to a novel p38 MAP kinase inhibitor.

Materials and Reagents:

ReagentSupplierPurity
4-Boc-amino-3-hydroxybenzoic acidSigma-Aldrich≥98%
4-FluoroanilineTCI America≥99%
EDC hydrochlorideOakwood≥98%
N-Hydroxysuccinimide (NHS)Alfa Aesar≥98%
4-(Pyridin-4-yl)benzoyl chlorideCombi-Blocks≥97%
Triethylamine (TEA)Fisher Chemical≥99.5%
Dichloromethane (DCM), anhydrousJ.T. Baker≥99.8%
Trifluoroacetic acid (TFA)Oakwood≥99%
Ethyl acetate (EtOAc)VWRHPLC
HexanesVWRHPLC

Step 1: First Amide Coupling

  • Rationale: The EDC/NHS coupling method is a mild and efficient way to form amide bonds.[20][21][22][23] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester.[20][21][22][23] This ester readily reacts with the primary amine of 4-fluoroaniline.

  • To a solution of 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and NHS (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-fluoroaniline (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes).

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 10-40% EtOAc in hexanes).[9][10][24][25]

Step 2: Boc Deprotection

  • Rationale: As in the previous application, TFA is used for the efficient removal of the Boc protecting group.[3][11][26][27][28]

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours.

  • Remove the volatiles under reduced pressure to yield the trifluoroacetate salt of the deprotected amine, which is used directly in the next step.

Step 3: Second Amide Coupling

  • Rationale: The second amide bond is formed by reacting the deprotected amine with an acid chloride. Triethylamine is used to neutralize the HCl generated during the reaction.

  • Dissolve the crude trifluoroacetate salt from Step 2 in anhydrous DCM.

  • Cool the solution to 0 °C and add triethylamine (3.0 eq).

  • Slowly add a solution of 4-(pyridin-4-yl)benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 5% methanol in DCM).

  • Work up the reaction as described in Step 1.

  • Purify the final product by column chromatography on silica gel (gradient elution: 0-5% methanol in DCM) to yield the target p38 MAP kinase inhibitor.[9][10][24][25]

Characterization:

  • ¹H NMR and ¹³C NMR: The spectra will be complex but should show all the expected signals for the aromatic protons and carbons of the three aromatic rings, as well as the amide protons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in amide coupling Incomplete activation of the carboxylic acidEnsure anhydrous conditions. Use fresh coupling reagents. Increase the amount of coupling reagent slightly (e.g., to 1.5 eq).
Poor nucleophilicity of the amineFor less reactive amines, consider using a more powerful coupling reagent like HATU. Reaction temperature can be slightly elevated (e.g., to 40 °C).
Incomplete Boc deprotection Insufficient acid or reaction timeIncrease the concentration of TFA or the reaction time. Monitor carefully by TLC to avoid side reactions.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina or reversed-phase silica). Recrystallization may be an option.[9][10][24][25]

Conclusion

4-Boc-amino-3-hydroxybenzoic acid is a highly valuable and versatile building block in drug discovery. Its unique arrangement of functional groups allows for the efficient and controlled synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols detailed in this guide for the synthesis of benzoxazinones and a p38 MAP kinase inhibitor are intended to serve as a practical starting point for researchers in the field. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, scientists can fully leverage the potential of this powerful synthetic tool to accelerate the discovery of new medicines.

References

  • Kim, C., et al. (2014). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Lee, M. R., & D'Angelo, N. D. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Naidoo, V., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14068.
  • Otsuka, K., et al. (2015). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. Scientific Reports, 5, 16324.
  • Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from [Link]

  • Jakše, R., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
  • Grabarek, Z., & Grotjahn, D. B. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(17), 11064-11073.
  • Al-Rawashdeh, N. A. F., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5678.
  • Heravi, M. M., et al. (n.d.). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(58), 46971-46978.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Retrieved from [Link]

  • Reddy, T. J., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4155-4158.
  • Shariat, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59.
  • Galiullin, A. R., et al. (2021).
  • Aydin, M., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, e202401777.
  • YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Kazi, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2135-2142.
  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • ResearchGate. (2013, December 23). How to explain the difference between EDC-NHS coupling based and EDC-based mechanism? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Spherotech. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(23), 6432-6435.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

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Application

Application Note: Chemoselective Esterification of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid Derivatives

Executive Summary The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug development. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid presents a unique synthetic challenge due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug development. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid presents a unique synthetic challenge due to its trifunctional nature: a target carboxylic acid at C1, a potentially competing nucleophilic phenol at C3, and an acid-labile Boc-protected amine at C4. This application note details field-proven, chemoselective methodologies to esterify the carboxylic acid while preserving the integrity of both the phenol and the Boc group.

By understanding the underlying causality of reaction mechanics—specifically pKa differentials and steric shielding—researchers can achieve near-quantitative yields without the need for exhaustive chromatographic purification.

Mechanistic Rationale & Substrate Profiling

To successfully esterify this substrate, one must navigate the reactivity of its three functional groups. Traditional methods often fail due to a lack of chemoselectivity:

  • Fischer Esterification (H₂SO₄/MeOH, Reflux): The strongly acidic conditions and elevated temperatures will rapidly cleave the Boc protecting group, leading to unwanted zwitterionic species.

  • Standard Alkylation (MeI/K₂CO₃): The basic conditions required to deprotonate the carboxylic acid (pKa ~4.0) will also partially deprotonate the phenol (pKa ~9.5), leading to significant O-alkylation (ether formation) alongside esterification.

The Causality of Chemoselectivity: To achieve selectivity, we must exploit either electronic or steric differentials.

  • Electronic Control (pKa): Reagents like Trimethylsilyldiazomethane (TMS-CHN₂) require protonation to become active. Because the carboxylic acid is over 100,000 times more acidic than the phenol, it selectively protonates the reagent, driving esterification exclusively at the C1 position[1].

  • Steric Control (Kinetic Shielding): The bulky tert-butoxycarbonyl (Boc) group at C4 sits directly ortho to the C3 phenol. This creates a severe steric shadow over the hydroxyl group. When using carbodiimide coupling (e.g., EDC/DMAP) with an excess of a primary alcohol, the bimolecular collision rate heavily favors the unhindered exogenous alcohol over the sterically shielded phenol, preventing unwanted O-acylation [4].

DecisionTree cluster_methods Substrate 4-NHBoc-3-OH-Benzoic Acid Fischer Fischer Esterification (H2SO4, MeOH, Δ) Substrate->Fischer Alkylation Standard Alkylation (K2CO3, MeI) Substrate->Alkylation TMS TMS-Diazomethane (MeOH, RT) Substrate->TMS Steglich Steglich Esterification (EDC, DMAP, ROH) Substrate->Steglich BocCleavage FAIL Boc Cleavage Fischer->BocCleavage OAlkylation POOR SELECTIVITY Phenol O-Alkylation Alkylation->OAlkylation MethylEster SUCCESS Pure Methyl Ester TMS->MethylEster GeneralEster SUCCESS General Esters Steglich->GeneralEster

Logical decision tree for selecting esterification methods based on chemoselectivity.

Protocol A: TMS-Diazomethane Mediated Methylation

Trimethylsilyldiazomethane is a stable, safer surrogate for the highly explosive diazomethane [3]. It reacts almost quantitatively with carboxylic acids under very mild conditions without affecting phenols or bulky alcohols [2].

Mechanistic Note on Co-Solvents: While the reaction is often performed in toluene or dichloromethane, the addition of methanol (usually in a 4:1 to 7:2 ratio) is strictly required. Methanol acts as an essential protic relay that facilitates the proton-transfer sequence, though isotopic labeling has proven that the methyl group incorporated into the ester ultimately derives from the TMS-diazomethane reagent itself, not the methanol [1].

Step-by-Step Methodology

This protocol is designed as a self-validating system; visual cues confirm reaction progress.

  • Dissolution: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 mmol of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in 8.0 mL of anhydrous Toluene and 2.0 mL of anhydrous Methanol.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

  • Activation & Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 0.6 mL, 1.2 mmol).

    • Self-Validation Checkpoint 1: Immediate evolution of nitrogen gas (bubbling) should be observed upon addition.

  • Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Self-Validation Checkpoint 2: The reaction is complete when gas evolution ceases and a faint, persistent yellow tint remains in the solution (indicating a slight excess of unreacted TMS-CHN₂).

  • Quenching: Add glacial acetic acid dropwise (approx. 50-100 µL) until the yellow color completely dissipates, safely destroying the excess reagent.

  • Isolation: Concentrate the mixture in vacuo. The resulting product is typically >95% pure methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate and can be used without further purification.

Workflow S1 Step 1: Dissolution Solvent: Toluene/MeOH S2 Step 2: Reagent Addition TMS-CHN2 at 0°C S1->S2 S3 Step 3: IPC Monitoring N2 Evolution & Color S2->S3 S4 Step 4: Quenching AcOH dropwise S3->S4 S5 Step 5: Isolation Concentration in vacuo S4->S5

Step-by-step workflow and in-process controls for TMS-diazomethane esterification.

Protocol B: EDC·HCl / DMAP Mediated General Esterification

When esters other than methyl (e.g., ethyl, benzyl, or isopropyl) are required, carbodiimide coupling is the preferred approach. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) over DCC because the resulting urea byproduct is water-soluble, allowing for a simple aqueous workup.

To prevent the highly reactive acylpyridinium intermediate (formed by DMAP) from reacting with the C3 phenol, the target alcohol is used in significant excess (5-10 equivalents). The kinetic preference for the unhindered primary/secondary alcohol, combined with the steric shielding of the phenol by the ortho-Boc group, ensures high chemoselectivity[4].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 mmol of the benzoic acid derivative in 10 mL of anhydrous Dichloromethane (DCM).

  • Alcohol Addition: Add 5.0 mmol (5.0 equiv) of the desired target alcohol (e.g., benzyl alcohol).

  • Catalyst & Coupling Agent: Add 0.1 mmol (0.1 equiv) of DMAP, followed by 1.2 mmol (1.2 equiv) of EDC·HCl.

  • Reaction Phase: Stir the mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The highly polar starting acid (Rf ~0.1) will be consumed, replaced by a less polar UV-active spot (Rf ~0.5-0.7).

  • Aqueous Workup: Dilute the reaction with 15 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (2 x 10 mL) to remove unreacted starting acid, and brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the two protocols, allowing researchers to select the optimal route based on their target molecule.

ParameterProtocol A (TMS-CHN₂)Protocol B (EDC / DMAP)
Target Ester Scope Methyl esters onlyBroad (Ethyl, Benzyl, Isopropyl, etc.)
Reaction Time 0.5 – 1.0 Hour12 – 16 Hours
Temperature 0 °C to Room TempRoom Temp
Chemoselectivity (COOH vs OH) >99:1 (Near Perfect)~95:5 (Highly dependent on alcohol excess)
Boc Group Stability 100% Intact100% Intact
Typical Yield 95% – 99%80% – 90%
Primary IPC Mechanism Visual (Gas evolution, Color change)Analytical (TLC, LC-MS)

References

  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angew Chem Int Ed Engl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pmo41iF1lKMX29tF7Lg6LSTDmR8fr5pf89tOB4oVW4LH21RkoRew7ye9oC0Iadfqd8bsaaTCLC5oippd_zlslKEkBePmsYluK3lxqiMCQbd3KJV6FTRaWrUXNJiOB_b9y14g]
  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte fuer Chemie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90B3U8IVsdiVXxyEEclnyKyDN2UaHXkwhKwMRGJVc2F7Ykoe7QkHQ4-UH6KFvSFQk2dW3tAUg6slTUMwqHgi5FEWZhDtmXlVO-tcyPeTuoEDV-wJlM1aFRMC0GPIOc_4S95nmfp8XuILCEl-ZQQYyVeaS39zl-BqbshuY3Sh0YH4QW_x-JjOB2pFOMpEOlq3MTxyvcGXWGe3VqBjGuxGCNoax-XEksvMOpmfzrfZs4Q25TCJQYvdSyaAfV6Me1zbx0FXdQF_11SmBqlvL6gqd1pPiZYdhDbiuNa4s48VNBOUPuMpCZO5FNQ1eJl9mlh_4]
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Tokyo Chemical Industry Co., Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39JOPbfzEkt2rEp9QF00y6w5mNyqZbu9DILvoSRn4FynVqajmh9OrkGhMPBl2-q08CEGWpliggBf6rNRJBxxG-mTgyfDKfv7DzTs_Ga1TBXdZGBsly7MtmaWqv4rnPNFx8ycZKKXcPviPoz2LV4_5OT5hyq886Ia5fuweMMpqtbNrtUGD-PFCGvVL4Eo=]
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVTi61YAEu-74RKxReTcLwmVYmd1WgnYJyZIGPEPmoJP3hJAM0npvSRSLp4GZbDlY1dbv2oakt05Ij-fjzW0z4IcDNYEjY66R_kwdHE7-l-teNaqex3vhukah5EgCP0C4-NznwQEyx4CDWLbhMY3wHRmzHQcC1oBxXBikvF5On58b-sNYtKi5lCULFXYXmphPxZObiQTOYFEPqRLYa]
Method

Chemoselective Preparation of Active Esters from 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid

Executive Summary & Mechanistic Rationale The molecule 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (Boc-4-amino-3-hydroxybenzoic acid) is a highly valuable bifunctional building block used in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (Boc-4-amino-3-hydroxybenzoic acid) is a highly valuable bifunctional building block used in the synthesis of complex peptides, antibody-drug conjugate (ADC) payloads, and targeted therapeutics. To utilize this compound in bioconjugation or solid-phase peptide synthesis, the carboxylic acid moiety must be converted into an amine-reactive active ester, most commonly an N-hydroxysuccinimide (NHS) ester.

The primary synthetic challenge lies in the molecule's trifunctional nature. The reaction must selectively activate the carboxylic acid while leaving the phenolic hydroxyl (-OH) and the Boc-protected amine intact.

Causality in Reaction Design:

  • Chemoselectivity (Acid vs. Phenol): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) rapidly activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. Because NHS is a potent nucleophile, it swiftly attacks this intermediate to form the stable NHS ester[1]. The phenolic hydroxyl group at the 3-position is a significantly weaker nucleophile at neutral to slightly acidic pH and cannot effectively compete with NHS, ensuring chemoselective esterification without the need for phenol protection[2].

  • Reagent Selection (EDC vs. DCC): EDC·HCl is specifically chosen over N,N'-Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to separate from polar, phenol-containing products. EDC produces a water-soluble urea byproduct that is easily removed during mild aqueous workup[2].

  • Omission of Base: Unlike standard peptide couplings that utilize N,N-Diisopropylethylamine (DIPEA), this protocol omits external bases. Adding a base would deprotonate the phenol (forming a highly nucleophilic phenoxide), leading to unwanted side reactions such as self-polymerization or esterification of the phenol[3].

G A 4-Boc-amino-3-hydroxybenzoic acid (Target: -COOH) B EDC·HCl + NHS DMF, 0 °C to RT A->B Activation C O-Acylisourea Intermediate B->C EDC coupling D NHS Ester Product (Chemoselective) C->D NHS attack E Phenolic -OH (Unreacted) C->E Poor nucleophile (No reaction)

Fig 1: Chemoselective EDC/NHS activation of the carboxylic acid over the phenolic hydroxyl.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system. By strictly controlling stoichiometry and temperature, the formation of the N-acylurea dead-end byproduct is minimized, and chemoselectivity is maximized.

Materials and Stoichiometry

Summarized below is the optimized stoichiometry for a 1.0 mmol scale synthesis. Precise equivalent control is critical; excess EDC or NHS can force the reaction toward phenolic activation[3].

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-Boc-amino-3-hydroxybenzoic acid253.251.00253 mgStarting Material
N-Hydroxysuccinimide (NHS)115.091.05121 mgActivating Nucleophile
EDC·HCl191.701.10211 mgCoupling Agent
Anhydrous DMFN/AN/A5.0 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 4-Boc-amino-3-hydroxybenzoic acid (253 mg, 1.0 mmol) and NHS (121 mg, 1.05 mmol) to the flask.

  • Dissolve the solids in 5.0 mL of anhydrous DMF. Ensure complete dissolution.

Step 2: Activation 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature stabilizes the transient O-acylisourea intermediate, preventing its spontaneous rearrangement into an unreactive N-acylurea byproduct. 5. Add EDC·HCl (211 mg, 1.10 mmol) in a single portion. 6. Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). 7. Stir continuously for 4 to 6 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol, 9:1). The starting material (Rf ~0.2) will convert to a less polar spot (Rf ~0.6).

Step 3: Mild Aqueous Workup 8. Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and wash the organic layer with 5% aqueous Citric Acid (2 × 15 mL). Causality: Citric acid removes the water-soluble EDC-urea byproduct and unreacted EDC. The pH (~3.5) is acidic enough to partition the urea into the aqueous layer but mild enough to prevent the cleavage of the acid-labile Boc protecting group. 10. Wash the organic layer with saturated aqueous NaCl (Brine, 2 × 15 mL) to remove residual DMF and water. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C) to yield the crude NHS ester as a white to pale-yellow solid. 12. Optional: Recrystallize from EtOAc/Hexanes if ultra-high purity (>98%) is required for downstream bioconjugation.

Analytical Validation

To ensure the trustworthiness of the synthesized active ester, validate the structural integrity of the product using the parameters outlined in the table below. The presence of the succinimidyl protons and the preservation of the Boc group are the primary indicators of success[4].

Analytical MethodExpected Observation / SignalStructural Implication
TLC (DCM:MeOH 9:1)Rf ~ 0.6 (UV active, Ninhydrin negative)Complete conversion; intact Boc group prevents Ninhydrin staining.
¹H NMR (DMSO-d₆)δ 2.85 (s, 4H)Confirmation of the succinimidyl ring protons (NHS ester formation).
¹H NMR (DMSO-d₆)δ 1.45 (s, 9H)Confirmation of the tert-butyl protons (Boc group remains intact).
IR Spectroscopy ~1770 cm⁻¹, ~1740 cm⁻¹Characteristic asymmetric and symmetric C=O stretching of the NHS ester.
IR Spectroscopy ~1690 cm⁻¹Carbamate C=O stretching (Boc group).
ESI-MS (Positive)m/z 373.1[M+Na]⁺Sodium adduct of the target product (Exact Mass: 350.11).

Downstream Application & Troubleshooting

Once isolated, the active ester can be directly conjugated to primary amines (e.g., lysine residues on proteins, or peptide N-termini) in slightly basic aqueous buffers (pH 7.5–8.5) or organic solvents. Following successful amidation, the Boc group can be cleaved using Trifluoroacetic acid (TFA) to reveal the free amine for subsequent synthetic steps.

G A Purified NHS Ester (Active Ester) C Amide Bond Formation (pH 7.5 - 8.5) A->C B Primary Amine (Target Molecule) B->C D Boc-Protected Conjugate C->D - NHS leaving group E TFA Deprotection (Cleavage of Boc) D->E Acidic conditions F Final Active Conjugate (Free Amine) E->F - CO2, - isobutylene

Fig 2: Downstream bioconjugation workflow and subsequent Boc deprotection.

Troubleshooting Guide
  • Issue: Formation of Oligomers / Phenol Esterification

    • Cause: The use of excess EDC/NHS or the addition of a strong base (e.g., TEA, DIPEA) deprotonates the phenol, making it highly nucleophilic[3].

    • Solution: Strictly adhere to the 1.0 : 1.05 : 1.10 equivalent ratio and run the reaction under base-free conditions.

  • Issue: Loss of the Boc Protecting Group

    • Cause: Workup conditions were too acidic.

    • Solution: Avoid using 1.0 M HCl during the aqueous wash. Use 5% citric acid (pH ~3.5), which is sufficient to protonate and remove EDC-urea without cleaving the Boc carbamate.

  • Issue: Low Yield / Presence of N-acylurea

    • Cause: The reaction was initiated at room temperature, allowing the O-acylisourea intermediate to undergo an irreversible intramolecular rearrangement.

    • Solution: Ensure the reaction is thoroughly chilled to 0 °C before the addition of EDC·HCl, and maintain this temperature for the first 30 minutes of activation.

Sources

Application

Application Notes and Protocols: Incorporating 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid into Polymeric Backbones

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Advanced Polymeric Architectures 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a highly versatile monomer for creating a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Advanced Polymeric Architectures

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a highly versatile monomer for creating advanced polymers with tailored functionalities. Its unique structure, featuring a protected amine, a reactive hydroxyl group, and a carboxylic acid, allows for its incorporation into a variety of polymer backbones. This opens the door to synthesizing materials with applications in drug delivery, biomedical devices, and high-performance plastics.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is crucial, as it prevents unwanted side reactions of the amine group during polymerization and can be removed under specific conditions to reveal a primary amine for post-polymerization modification.[4][5]

This guide provides an in-depth exploration of the strategies and protocols for integrating this functional monomer into polymeric structures. We will delve into the rationale behind key experimental choices and offer detailed, step-by-step methodologies for both direct polymerization and post-polymerization modification approaches.

Strategic Approaches to Polymer Functionalization

There are two primary strategies for incorporating 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid into a polymer:

  • Direct Polymerization of the Functional Monomer: This approach involves the direct participation of the monomer in the polymerization reaction. This is suitable for polymerization techniques that are tolerant of the monomer's functional groups.

  • Post-Polymerization Modification: In this strategy, a pre-existing polymer with reactive sites is chemically modified to attach the functional benzoic acid derivative.

The choice between these strategies depends on the desired polymer architecture, the compatibility of the monomer with the chosen polymerization method, and the desired location of the functional groups (i.e., along the backbone or as pendant groups).

PART 1: Direct Polymerization Methodologies

Controlled/living polymerization techniques are highly recommended for incorporating functional monomers like 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.[6][7] These methods offer precise control over molecular weight, architecture, and composition, leading to well-defined polymers with predictable properties.[7] Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited due to their tolerance of a wide range of functional groups.[8][9][10]

Protocol 1: Synthesis of a Functional Polyester via Melt Polycondensation

This protocol details the synthesis of a wholly aromatic copolyester, a class of materials known for their high thermal stability and mechanical strength.[11][12] The process involves the initial acetylation of the hydroxyl group, followed by a high-temperature polycondensation reaction.

Step 1: Acetylation of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid

This initial step is crucial for activating the monomer for melt polycondensation.[12][13]

  • Rationale: The acetylation of the phenolic hydroxyl group prevents unwanted side reactions and facilitates the polycondensation process by forming a more reactive acetoxy group.

Materials:

  • 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

  • Acetic anhydride

  • Pyridine (catalyst)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in toluene.

  • Add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess acetic anhydride under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield pure 4-{[(tert-butoxy)carbonyl]amino}-3-acetoxybenzoic acid.

Step 2: Melt Polycondensation

  • Rationale: This high-temperature, solvent-free method drives the polymerization reaction by removing the acetic acid byproduct, leading to the formation of high molecular weight polyesters.

Materials:

  • 4-{[(tert-butoxy)carbonyl]amino}-3-acetoxybenzoic acid

  • Co-monomer (e.g., 4-acetoxybenzoic acid)[13]

  • Catalyst (e.g., antimony trioxide, sodium acetate)

  • High-temperature reaction vessel with a mechanical stirrer and a distillation outlet

Procedure:

  • Combine the desired molar ratio of the acetylated monomers and the catalyst in the reaction vessel.

  • Heat the mixture under a slow stream of inert gas (e.g., argon or nitrogen) to a temperature sufficient to melt the monomers (typically 250-300°C).

  • Once the monomers are melted, stir the mixture to ensure homogeneity.

  • Gradually increase the temperature (e.g., to 300-350°C) while continuing to stir. Acetic acid will be evolved as a byproduct and should be collected.

  • After the initial evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining byproduct and drive the polymerization to completion.

  • Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can then be isolated.

Table 1: Representative Reaction Conditions for Melt Polycondensation

ParameterConditionRationale
Monomer RatioVaries based on desired propertiesControls the composition and properties of the final copolyester.
CatalystAntimony trioxide or Sodium AcetateFacilitates the transesterification reaction.
Initial Temperature250-300°CMelts the monomers and initiates the polymerization.
Final Temperature300-350°CIncreases the reaction rate and facilitates the removal of acetic acid.
Reaction Time4-8 hoursEnsures high conversion and formation of high molecular weight polymer.
Vacuum<1 mmHgRemoves the acetic acid byproduct, driving the equilibrium towards polymer formation.

Experimental Workflow for Melt Polycondensation

MeltPolycondensation cluster_acetylation Step 1: Acetylation cluster_polycondensation Step 2: Melt Polycondensation Monomer 4-{[(tert-butoxy)carbonyl]amino}- 3-hydroxybenzoic acid AcetylatedMonomer Acetylated Monomer Monomer->AcetylatedMonomer Reflux Reagents Acetic Anhydride Pyridine (cat.) Toluene Reagents->AcetylatedMonomer Polymer Functional Polyester AcetylatedMonomer->Polymer Heat, Vacuum CoMonomer Co-monomer (e.g., 4-acetoxybenzoic acid) CoMonomer->Polymer Catalyst Catalyst Catalyst->Polymer

Caption: Workflow for polyester synthesis.

PART 2: Post-Polymerization Modification

This approach is advantageous when direct polymerization of the functional monomer is challenging or when a specific distribution of functional groups is desired.

Protocol 2: Functionalization of a Pre-existing Polymer

This protocol describes the attachment of 4-amino-3-hydroxybenzoic acid to a polymer backbone containing reactive groups, such as chloromethylated polystyrene. The Boc-protected version is used to prevent cross-linking, followed by deprotection.

Step 1: Synthesis of Functionalized Polystyrene

  • Rationale: This step introduces the protected functional monomer onto a commercially available polymer backbone through a nucleophilic substitution reaction.

Materials:

  • Chloromethylated polystyrene-co-divinylbenzene resin

  • 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

  • Base (e.g., triethylamine or sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

Procedure:

  • Swell the chloromethylated polystyrene resin in the chosen solvent in a reaction vessel.

  • In a separate flask, dissolve the 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid and the base in the same solvent.

  • Add the solution of the benzoic acid derivative to the swollen resin.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for 24-48 hours.

  • After the reaction, filter the resin and wash it extensively with the reaction solvent, followed by methanol and diethyl ether to remove unreacted reagents.

  • Dry the functionalized resin under vacuum.

Step 2: Deprotection of the Boc Group

  • Rationale: The Boc group is removed to expose the primary amine, which can then be used for further reactions or to impart specific properties to the polymer. Acidic conditions are typically used for this deprotection.[4][5]

Materials:

  • Boc-protected functionalized polystyrene resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Boc-protected resin in DCM in a reaction vessel.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours. The deprotection reaction produces gaseous byproducts, so the system should not be closed.[4]

  • Filter the resin and wash it with DCM, followed by a neutralizing wash with a solution of a weak base (e.g., 10% triethylamine in DCM), and then with methanol.

  • Dry the deprotected, functionalized resin under vacuum.

Table 2: Key Parameters for Post-Polymerization Modification

ParameterStep 1: FunctionalizationStep 2: Deprotection
Reagents 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, Base (e.g., TEA)Trifluoroacetic acid (TFA)
Solvent DMF or THFDichloromethane (DCM)
Temperature 60-80°CRoom Temperature
Reaction Time 24-48 hours1-2 hours
Work-up Filtration and extensive washingFiltration, washing, and neutralization

Workflow for Post-Polymerization Modification

PostPolymerization cluster_functionalization Step 1: Functionalization cluster_deprotection Step 2: Deprotection Polymer Chloromethylated Polystyrene FunctionalizedPolymer Boc-Functionalized Polymer Polymer->FunctionalizedPolymer Heat Monomer Boc-protected Benzoic Acid Monomer->FunctionalizedPolymer Base Base (e.g., TEA) Base->FunctionalizedPolymer DeprotectedPolymer Amine-Functionalized Polymer FunctionalizedPolymer->DeprotectedPolymer Room Temp Acid TFA/DCM Acid->DeprotectedPolymer

Caption: Post-polymerization modification workflow.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful incorporation of the functional monomer and to determine the properties of the resulting polymer.

Table 3: Recommended Characterization Techniques

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of key functional groups (e.g., ester, amide, carboxylic acid, amine).[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the polymer structure, composition, and monomer sequence distribution.[12][15]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI or Đ).[16][17]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.[12][14]
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[12][15]

Conclusion: A Versatile Building Block for Advanced Materials

The incorporation of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid into polymeric backbones provides a powerful platform for the design of functional materials with a wide range of potential applications. By carefully selecting the polymerization strategy and reaction conditions, researchers can create polymers with precisely controlled architectures and properties. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and engineers working at the forefront of polymer chemistry and materials science.

References

  • Patsnap. The Science Behind Controlled/Living Polymerization Techniques. (2025). [Link]

  • Fiveable. Controlled/living polymerization. (2025). [Link]

  • Taylor & Francis Online. Controlled radical polymerization – Knowledge and References. [Link]

  • Ali, M. A., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Research, 24(12). [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). [Link]

  • MDPI. New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. (2022). [Link]

  • Polymer Chemistry Community. Controlled radical polymerization - Design the architecture of polymers. (2022). [Link]

  • RSC Publishing. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. [Link]

  • ACS Publications. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2026). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). [Link]

  • ResearchGate. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]

  • National Center for Biotechnology Information. Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). [Link]

  • ACS Publications. Bio-derived Polybenzimidazole Films with Enhanced Thermal and Mechanical Properties. (2023). [Link]

  • ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. (2025). [Link]

  • MDPI. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). [Link]

  • MDPI. Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application. (2021). [Link]

  • ResearchGate. Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. [Link]

  • CORE. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

  • National Center for Biotechnology Information. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. [Link]

  • PubMed. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. (2023). [Link]

  • MDPI. Processing of Thermotropic Fully Aromatic Polyesters by Powder Molding Accompanied by Solid-State Post-Polymerization. (2025). [Link]

  • MDPI. Synthesis of Thermo-Responsive Monofunctionalized Diblock Copolymer Worms. (2023). [Link]

  • MDPI. Biosynthesis of P(3HB-co-3HHx) Copolymers by a Newly Engineered Strain of Cupriavidus necator PHB − 4/pBBR_CnPro-phaC Rp for Skin Tissue Engineering Application. (2022). [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025). [Link]

Sources

Method

Application Notes and Protocols for Amide Bond Formation Using 4-Boc-amino-3-hydroxybenzoic Acid

Abstract This comprehensive guide provides detailed application notes and validated protocols for the synthesis of amides using 4-Boc-amino-3-hydroxybenzoic acid, a critical building block in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of amides using 4-Boc-amino-3-hydroxybenzoic acid, a critical building block in medicinal chemistry and drug discovery. Addressing the unique challenges posed by this substrate—namely the steric hindrance from the Boc-protecting group and the potential for side reactions involving the phenolic hydroxyl group—this document outlines robust methodologies using both carbodiimide and uronium salt-based coupling reagents. By explaining the mechanistic rationale behind reagent selection and reaction conditions, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize amide bond formation for this and structurally related molecules.

Introduction: Navigating the Challenges of a Multifunctional Building Block

4-Boc-amino-3-hydroxybenzoic acid is a valuable scaffold in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structure presents a trifecta of functional groups: a carboxylic acid for elaboration, a Boc-protected amine, and a phenolic hydroxyl group. While essential for its utility, this arrangement introduces specific synthetic challenges:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group adjacent to the carboxylic acid can sterically impede the approach of the amine nucleophile, potentially slowing down the reaction rate and requiring more forceful coupling conditions.

  • Nucleophilicity of the Phenolic Hydroxyl: The hydroxyl group, while less nucleophilic than an amine, can compete in the acylation reaction. Under certain conditions, the activated carboxylic acid can react with the hydroxyl group, leading to the formation of undesired ester byproducts (O-acylation), which complicates purification and reduces the yield of the target amide.[1]

The selection of an appropriate coupling strategy is therefore paramount to achieving high yields and purity. This guide will detail two primary, field-proven protocols that address these challenges: a classic carbodiimide-based approach with EDC/HOBt and a high-efficiency method using the uronium salt HATU.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the "activation" of the carboxylic acid's carboxyl group.[2] Coupling reagents achieve this by converting the hydroxyl of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Mechanism of Action: A Visual Overview

The following diagram illustrates the generalized mechanism for the two classes of reagents discussed in this guide.

G cluster_0 Carbodiimide Pathway (e.g., EDC/HOBt) cluster_1 Uronium Salt Pathway (e.g., HATU) A1 R-COOH C1 O-Acylisourea (Reactive Intermediate) A1->C1 + B1 EDC B1->C1 E1 HOBt-Ester (Activated Ester) C1->E1 + H1 Urea Byproduct C1->H1 + Amine (minor pathway) D1 HOBt D1->E1 G1 Amide Product E1->G1 + F1 Amine (R'-NH2) F1->G1 A2 R-COOH C2 Carboxylate (R-COO-) A2->C2 + B2 Base (e.g., DIPEA) B2->C2 E2 OAt-Ester (Highly Reactive) C2->E2 + D2 HATU D2->E2 G2 Amide Product E2->G2 + H2 Tetramethylurea E2->H2 F2 Amine (R'-NH2) F2->G2

Figure 1: Generalized mechanisms of amide bond formation.

Causality:

  • EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. 1-Hydroxybenzotriazole (HOBt) is used as an additive to "trap" this intermediate, forming a more stable HOBt-active ester.[3] This ester is less reactive than the O-acylisourea but efficiently reacts with the amine to form the desired amide, minimizing side reactions.[4][5]

  • HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an aminium/uronium salt that directly converts the carboxylate (formed by deprotonation with a non-nucleophilic base like DIPEA) into a highly reactive OAt-active ester.[6] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the subsequent coupling step through neighboring group participation, making HATU exceptionally fast and efficient, especially for challenging substrates.[6][7]

Experimental Protocols & Methodologies

The following protocols have been optimized for the coupling of 4-Boc-amino-3-hydroxybenzoic acid with a generic primary or secondary amine.

Critical Consideration: The Phenolic Hydroxyl Group

For most standard amine couplings, protection of the phenolic hydroxyl is not required . The amine is a far stronger nucleophile and will preferentially react with the activated ester. However, if the amine is particularly hindered or electronically poor, the reaction rate may be slow enough for the competing O-acylation of the phenol to become a significant side reaction. In such cases, protection of the hydroxyl (e.g., as a methyl or benzyl ether) prior to coupling may be necessary. For the protocols below, we will proceed without protection, which is suitable for a majority of common amine coupling partners.

Protocol 1: Standard EDC/HOBt Coupling

This method is cost-effective and reliable, making it an excellent first choice for routine amide synthesis. The water-solubility of the EDC and its urea byproduct simplifies purification.[2][8][9]

Materials:

  • 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the acid).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A cloudy suspension may form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure amide.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish or low-yielding. HATU provides faster reaction times and often higher yields.[6][7][9][10]

Materials:

  • 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise. Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid. The solution should change color.

  • Add the amine (1.1 eq) to the activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS. These reactions are often complete in a much shorter timeframe than EDC couplings.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer multiple times with a 5% LiCl aqueous solution to remove DMF, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

Data Summary and Comparison

The following table provides a comparative overview to aid in selecting the most appropriate protocol.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HCl / HOBtHATU
Typical Equivalents 1.2 eq (each)1.1 eq
Base DIPEA (3.0 eq)DIPEA (3.0 eq)
Solvent DCM or DMFDMF
Reaction Time 12 - 24 hours2 - 6 hours
Relative Cost LowerHigher
Pros Economical, water-soluble byproduct simplifies workup.[9]Highly efficient, fast, excellent for hindered substrates.[7][9]
Cons Slower reaction times, may be less effective for difficult couplings.More expensive, byproduct removal requires specific workup (LiCl wash).

Experimental Workflow Visualization

The general laboratory workflow for performing and analyzing these amide coupling reactions is outlined below.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in the Boc Protection of 4-Amino-3-Hydroxybenzoic Acid

Welcome to the technical support center for the synthesis and optimization of N-Boc-4-amino-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-Boc-4-amino-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this important building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The selective protection of the amino group in 4-amino-3-hydroxybenzoic acid is a common yet surprisingly nuanced task. The molecule's trifunctionality—an aromatic amine, a phenolic hydroxyl, and a carboxylic acid—creates a competitive reaction environment where selectivity is paramount. This guide addresses the most common issues encountered in the lab, from low yields to the formation of persistent side products.

Section 1: Frequently Asked Questions (FAQs)

This section tackles high-level questions to provide a foundational understanding of the reaction's challenges.

Q1: Why is the selective N-Boc protection of 4-amino-3-hydroxybenzoic acid so challenging?

The primary challenge lies in the competing nucleophilicity of the amino group and the phenolic hydroxyl group. While the primary amine is generally more nucleophilic than the neutral phenol, this balance can be easily shifted. Under basic conditions, the phenol is deprotonated to form a highly nucleophilic phenoxide ion, which can readily attack the di-tert-butyl dicarbonate ((Boc)₂O), leading to O-protection.[] The goal is to find a "sweet spot" where the amine's nucleophilicity is sufficient for reaction without significantly activating the hydroxyl group.

Q2: What are the most common side products and how can I identify them?

The most prevalent side products are:

  • N,O-di-Boc-4-amino-3-hydroxybenzoic acid: This occurs when both the amine and the phenolic hydroxyl group are protected. It is favored by strong bases, an excess of (Boc)₂O, and the use of acylation catalysts like 4-dimethylaminopyridine (DMAP).[][]

  • Unreacted Starting Material: Incomplete reactions are common if conditions are too mild or if the starting material has poor solubility.

  • N,N-di-Boc-4-amino-3-hydroxybenzoic acid: While possible for primary amines, this is less common with aniline derivatives unless forcing conditions and a catalyst like DMAP are used.[3]

These species can typically be distinguished from the desired product by thin-layer chromatography (TLC) and confirmed by LC-MS analysis, noting the mass increase corresponding to one or two Boc groups (100 g/mol each).

Q3: What general reaction conditions favor selective N-Boc protection?

Selective N-protection is generally favored by moderately basic or controlled pH conditions. Aqueous biphasic systems, such as dioxane/water or THF/water with a mild base like sodium bicarbonate (NaHCO₃), are often effective.[] These conditions ensure the amine is sufficiently nucleophilic while minimizing the deprotonation of the phenolic hydroxyl and the carboxylic acid. Catalyst-free reactions in water-acetone mixtures have also proven highly effective for selective N-protection of aminophenols.[4]

Q4: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid (e.g., 1%) to ensure sharp spots for the carboxylic acids, works well. A typical starting point is 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid.

  • Visualization: Use UV light (254 nm) to visualize the aromatic compounds. Staining with ninhydrin can also be useful to specifically detect the free primary amine of the starting material (will produce a characteristic purple/blue spot), which will be absent in the fully protected products.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental failures.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Insoluble Starting Material: 4-amino-3-hydroxybenzoic acid is zwitterionic and may have poor solubility in common organic solvents.[3] 2. Insufficient Base/Incorrect pH: The amine may not be sufficiently deprotonated and nucleophilic. 3. Deactivated Amine: The aromatic amine is inherently less nucleophilic than an aliphatic amine.1. Change Solvent System: Switch to a biphasic system like Dioxane/Water or THF/Water. Add a base like NaHCO₃ or NaOH to dissolve the starting material in the aqueous phase.[][5] 2. Use a Mild Base: Employ NaHCO₃ or Na₂CO₃ in an aqueous system to deprotonate the ammonium salt (formed from the zwitterion) without significantly deprotonating the phenol. 3. Increase Reaction Time: Aromatic amines react more slowly. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.[5]
Significant Formation of Di-Boc (N,O) Product 1. Base is too Strong: Strong bases (e.g., NaOH, NaH, t-BuOK) will deprotonate the phenolic hydroxyl, creating a potent phenoxide nucleophile.[] 2. Catalyst-Induced O-Acylation: The use of DMAP is known to catalyze the acylation of alcohols and phenols.[] 3. Large Excess of (Boc)₂O: Using more than ~1.5 equivalents of the Boc anhydride can drive the reaction towards double protection.1. Switch to a Weaker Base: Use sodium bicarbonate (NaHCO₃). This maintains a pH that is high enough for the amine to react but low enough to keep the phenol protonated. 2. Avoid DMAP: For this substrate, DMAP is not recommended if selectivity is the primary goal. 3. Control Stoichiometry: Use a modest excess of (Boc)₂O (1.1 to 1.2 equivalents). Add it slowly to the reaction mixture to avoid high local concentrations.
Difficulty Purifying the Product 1. Similar Polarity of Product and Byproducts: The desired mono-Boc product, di-Boc byproduct, and starting material may have close Rf values on TLC, making column chromatography challenging. 2. Emulsion during Workup: Biphasic mixtures with basic aqueous layers can sometimes form stable emulsions.1. Utilize Acid-Base Extraction: This is the most powerful purification method for this compound. After the reaction, acidify the mixture (e.g., with 1M HCl) to pH ~3-4 and extract with ethyl acetate. This will bring the product and di-Boc byproduct into the organic layer, leaving highly polar impurities behind. Then, wash the organic layer with brine. To separate the desired product from neutral byproducts (like the di-Boc compound), extract the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt. Finally, re-acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.[6] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Filtering the entire mixture through a pad of Celite can also be effective.

Section 3: Visualizing the Reaction Landscape

Understanding the competing reaction pathways is crucial for optimization.

reaction_pathways cluster_conditions Reaction Conditions SM 4-Amino-3-hydroxybenzoic Acid Desired N-Boc-4-amino-3-hydroxybenzoic Acid (Desired Product) SM->Desired Favored Path (Higher Amine Nucleophilicity) DiBoc N,O-di-Boc Byproduct SM->DiBoc Side Path (Phenoxide Formation) Boc2O (Boc)₂O Boc2O->Desired Boc2O->DiBoc MildBase Mild Base (e.g., NaHCO₃) Aqueous/Biphasic Solvent StrongBase Strong Base (e.g., NaOH) + DMAP Catalyst Excess (Boc)₂O

Caption: Competing pathways for the Boc protection of 4-amino-3-hydroxybenzoic acid.

troubleshooting_flowchart start Low Yield or Impure Product? check_byproducts Major Byproduct Detected? start->check_byproducts Yes purification_issue Difficulty in Purification start->purification_issue No, yield is good but purity is low di_boc N,O-di-Boc Product check_byproducts->di_boc Yes no_reaction Mainly Starting Material check_byproducts->no_reaction No, mostly unreacted solution_di_boc 1. Use weaker base (NaHCO₃) 2. Reduce (Boc)₂O stoichiometry 3. Avoid DMAP di_boc->solution_di_boc solution_no_reaction 1. Use biphasic solvent (THF/H₂O) 2. Ensure adequate mild base 3. Increase reaction time no_reaction->solution_no_reaction solution_purification Use Acid-Base Extraction protocol purification_issue->solution_purification

Caption: A decision tree for troubleshooting common Boc protection issues.

Section 4: Recommended Experimental Protocols

These protocols are grounded in literature and represent robust starting points for your experiments.

Protocol 1: Selective N-Boc Protection using a Biphasic System

This method is effective for selectively protecting the amine in the presence of the phenol and carboxylic acid.[][5]

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-3-hydroxybenzoic acid in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution. Stir until a clear solution is formed.

  • Reagent Addition: To the stirring solution, add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Allow the mixture to stir vigorously at room temperature for 12-18 hours. Monitor the reaction's completion by TLC.

  • Work-up: a. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). A precipitate should form. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by following the acid-base extraction detailed in the troubleshooting guide.

Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System

This environmentally benign method avoids organic solvents and catalysts, often providing excellent chemoselectivity.[4]

  • Suspension: In a round-bottom flask, suspend 1.0 equivalent of 4-amino-3-hydroxybenzoic acid in a 9.5:0.5 mixture of water and acetone.

  • Reagent Addition: Add 1.1 equivalents of (Boc)₂O to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress closely by TLC.

  • Work-up & Purification: a. Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold water. b. If the product remains in solution, extract the mixture three times with dichloromethane or ethyl acetate. c. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

References

  • Vertex AI Search. (2024). Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Arkivoc. (2010). Selective alkylation of aminophenols. [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

Sources

Optimization

Troubleshooting incomplete coupling of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing incomplete conversions, poor yields, or complex impurity profiles when performing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing incomplete conversions, poor yields, or complex impurity profiles when performing amide couplings with 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid .

Because this substrate contains an unprotected phenolic hydroxyl group (C3) adjacent to a bulky Boc-protected amine (C4), it presents a unique set of electronic and steric challenges that cause standard coupling protocols to fail.

Part 1: The Chemical Challenge & Causality

To troubleshoot this molecule, we must first understand its reactivity profile. The carboxylic acid at the C1 position is the target for activation. However, the molecule acts as a double-edged sword:

  • Competing Nucleophile: The unprotected 3-hydroxyl group is nucleophilic. When the carboxylic acid is activated, the 3-OH of a neighboring molecule can attack it, leading to intermolecular O-acylation (esterification) and subsequent oligomerization[1].

  • Electronic Deactivation: The para-NHBoc group donates electron density into the aromatic ring via resonance. This reduces the electrophilicity of the activated carbonyl carbon, slowing down the desired N-acylation and giving side reactions more time to occur.

  • Uronium Side Reactions: Highly reactive uronium-based coupling reagents (like HATU) can directly react with the unprotected phenol to form stable, unreactive O-uronium adducts, permanently trapping your starting material[2].

Reaction Pathway Analysis

G SM 4-Boc-amino-3-hydroxy benzoic acid ActEster Activated Ester (e.g., OAt/OBt) SM->ActEster EDC/HOAt NMM Uronium O-Uronium Adduct (Dead End) SM->Uronium Excess HATU Strong Base Amide Target Amide (N-Acylation) ActEster->Amide + Primary Amine (Fast/Desired) Oligomer Oligomer/Ester (O-Acylation) ActEster->Oligomer + 3-OH (Phenol) (Slow/Competing)

Caption: Competing pathways in the activation of 4-Boc-amino-3-hydroxybenzoic acid.

Part 2: Troubleshooting Matrix & Quantitative Optimization

To suppress O-acylation and maximize the desired amide bond formation, reaction parameters must be tightly controlled. The table below summarizes the quantitative shifts required to optimize this specific coupling.

ParameterStandard ConditionOptimized ConditionCausality / Rationale
Base DIPEA (pKa ~10.5)NMM (pKa ~7.4)The lower pKa of N-methylmorpholine (NMM) prevents the quantitative deprotonation of the 3-OH (pKa ~9.5), keeping it in its less nucleophilic protonated state while still driving the coupling[2].
Coupling Reagent HATUEDC·HClAvoids O-uronium formation on the unprotected phenol, which is a common failure mode with HATU[2].
Additive None / HOBtHOAt (1.2 eq)HOAt accelerates N-acylation via a neighboring-group effect (hydrogen bonding with the incoming amine), allowing the desired reaction to outcompete O-acylation[2].
Stoichiometry 1.0 eq Amine1.2 - 1.5 eq AmineIncreasing the amine concentration utilizes mass action to favor N-acylation over the competing intermolecular 3-OH attack[1].

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40% yield, and LC-MS shows a mass corresponding to[2M - H2O]. What is happening? You are observing intermolecular O-acylation. The activated carboxylic acid of one molecule is reacting with the unprotected 3-hydroxyl group of another, forming a dimerized ester[1]. This occurs when the target amine is sterically hindered or when the base used (e.g., DBU or DIPEA) is too strong, converting the 3-OH into a highly nucleophilic phenoxide. Solution: Switch to a milder base like NMM and ensure the amine is present in excess before adding the coupling reagent.

Q2: Can I use HATU to force the coupling if my amine is highly unreactive? It is highly discouraged for this specific substrate. While HATU is excellent for sterically hindered acids, it aggressively reacts with unprotected phenols to form an O-uronium species[2]. This not only consumes your coupling reagent but permanently modifies your starting material. If you must couple a highly unreactive amine (e.g., an aniline), you must transiently protect the 3-hydroxyl group (e.g., as a TBS ether or acetate) prior to HATU activation.

Q3: Why is my reaction mixture turning into an insoluble paste in dichloromethane (DCM)? 4-Boc-amino-3-hydroxybenzoic acid has strong hydrogen-bonding potential (donor from 3-OH and 4-NH, acceptor from Boc and COOH) and can form zwitterionic-like networks that crash out of non-polar solvents. Solution: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at a concentration of 0.1 M to 0.2 M to maintain homogeneity.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an EDC/HOAt/NMM system designed to suppress phenol reactivity while maximizing amine capture. The procedure includes an integrated validation loop to ensure the reaction trajectory is correct before proceeding to workup.

Reagents Required:

  • 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq)

  • Target Amine (1.2 to 1.5 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DMF (0.15 M relative to acid)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 4-Boc-amino-3-hydroxybenzoic acid (1.0 eq), the target amine (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add NMM (2.5 eq) to the stirring solution. Causality: Adding the amine and base before the coupling reagent ensures that the moment the active ester is formed, the amine is already present to intercept it, minimizing the lifespan of the electrophile and preventing O-acylation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Check (Critical): After 2 hours, sample 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile. Analyze via LC-MS.

    • System Validation: A successful trajectory is confirmed if the ratio of the desired amide mass to the dimerized ester mass (2M - H2O) is >10:1.

    • Failure Mode: If the dimer peak is prominent (>20%), the amine is insufficiently nucleophilic for an unprotected coupling. Quench the reaction, recover the starting material, and proceed to a hydroxyl-protection strategy.

  • Quench & Workup: If validated, dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous Citric Acid (3x) to remove NMM and unreacted amine, followed by saturated aqueous NaHCO3 (3x) to remove HOAt and unreacted acid.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Technical Support Center: 4-Hydroxybenzamide Amidation Reactions Source: BenchChem URL
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Troubleshooting

Removing unreacted 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from complex reaction mixtures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from complex reaction mixtures. The removal of unreacted 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (often referred to as 4-Boc-amino-3-hydroxybenzoic acid) requires a strategic approach. Because this building block is highly functionalized—containing a carboxylic acid, a phenol, and a hydrophobic Boc-protected amine—it exhibits amphiphilic behavior that can cause severe chromatographic streaking and stubborn emulsions during aqueous workup.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity isolations without degrading your target product.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in designing a flawless separation strategy.

ParameterValueMechanistic Impact on Purification
Carboxylic Acid pKa 4.74 ± 0.10[1]Readily deprotonates in weak aqueous bases (e.g., NaHCO₃, pH 8.3) for selective liquid-liquid extraction.
Phenol pKa ~9.5Remains protonated in NaHCO₃ but deprotonates in strong bases (NaOH), causing surfactant-like emulsions.
Boc Group Stability Cleaves at pH < 2Requires avoiding strong aqueous acids (e.g., 1M HCl) during workup to prevent premature deprotection.
LogP (Estimated) 1.8 - 2.2The balance of the hydrophobic Boc group and polar acid/phenol causes severe streaking on unmodified bare silica.

Purification Strategy Workflow

Purification_Workflow Start Reaction Mixture Containing: Unreacted 4-Boc-amino- 3-hydroxybenzoic acid Q1 Is your target product neutral? Start->Q1 LLE Protocol A: Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Q1->LLE Yes Q2 Is the target acid-sensitive or water-soluble? Q1->Q2 No Resin Protocol B: Solid-Phase Scavenging (MP-Carbonate Resin) Q2->Resin Yes Chroma Protocol C: Silica Chromatography (1% AcOH Modifier) Q2->Chroma No

Decision matrix for the removal of unreacted 4-Boc-amino-3-hydroxybenzoic acid.

Troubleshooting & FAQs

Q1: I tried extracting the unreacted starting material using 1M NaOH, but my yield dropped and the layers wouldn't separate. What happened? Causality: 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid contains both a carboxylic acid (pKa ~4.74)[1] and a phenol (pKa ~9.5). Using a strong base like 1M NaOH (pH 14) deprotonates both functional groups. This creates a highly surface-active dianion that acts as a surfactant, leading to severe, unbreakable emulsions. Furthermore, 1M NaOH can hydrolyze target esters or amides. Solution: Use saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This pH is specifically chosen because it is basic enough to quantitatively deprotonate the carboxylic acid (forming the water-soluble sodium carboxylate) while leaving the phenol protonated, ensuring crisp phase separation[2].

Q2: My target product is also an acid. How can I remove the unreacted starting material without an aqueous extraction? Causality: If both your product and the impurity are acidic, liquid-liquid extraction will not differentiate them. However, if your product is neutral but highly water-sensitive, you can utilize a macroporous solid-phase scavenger resin like MP-Carbonate. The resin acts as an insoluble base that covalently sequesters the free carboxylic acid of the impurity as a resin-bound salt. Solution: Add 3-4 equivalents of MP-Carbonate resin to your reaction mixture in dichloromethane (DCM). The resin swells, captures the acid, and can be simply filtered off, leaving the neutral product in the filtrate.

Q3: When I run normal-phase silica gel chromatography, the unreacted material streaks across the entire column and co-elutes with my product. How do I fix this? Causality: The free carboxylic acid and phenol groups act as strong hydrogen-bond donors and acceptors. On bare silica gel, they interact heterogeneously with the ionizable silanol groups, causing multiple retention states and severe peak tailing/streaking[3]. Solution: Add a volatile acidic modifier (e.g., 1% Acetic Acid or 0.1% Formic Acid) to your mobile phase. The modifier protonates the silanol sites on the silica and keeps the carboxylic acid fully protonated, collapsing the retention states into a single, sharp, well-resolved band[3].

Q4: I washed my organic layer with 1M HCl to remove basic impurities, but my product mixture degraded. Why? Causality: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to strong aqueous acids. Washing with 1M HCl (pH ~0) can prematurely cleave the Boc group, generating the highly polar, unprotected 4-amino-3-hydroxybenzoic acid, which may partition into the aqueous phase or precipitate out as a zwitterion. Solution: If an acidic wash is strictly required, use a milder acid such as 10% aqueous citric acid (pH ~2.5) or 5% NaHSO₄, and minimize the biphasic contact time.

Detailed Experimental Protocols

Protocol A: Mild Acid-Base Liquid-Liquid Extraction

Use this when your target product is neutral and stable to mild aqueous base.

  • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM) at a ratio of 10 mL per gram of crude material.

  • Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3).

  • Vigorously shake the biphasic mixture in a separatory funnel. Crucial: Vent the funnel frequently, as the neutralization of the carboxylic acid will release CO₂ gas.

  • Allow the layers to separate.

  • Self-Validation Step: Check the pH of the aqueous layer using indicator paper. It must remain >7.5. If the pH drops below this threshold, the acid is not fully deprotonated; add more NaHCO₃ until the pH stabilizes.

  • Collect the organic layer (containing your neutral product). Back-extract the aqueous layer once with fresh organic solvent to maximize recovery.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (MP-Carbonate Resin)

Use this for water-sensitive products or parallel library synthesis.

  • Dissolve the crude mixture in a resin-swelling solvent (DCM, THF, or DMF) at a concentration of ~0.1 M.

  • Add MP-Carbonate resin (typical capacity ~2.5–3.0 mmol/g) at 3 to 4 molar equivalents relative to the estimated amount of unreacted 4-Boc-amino-3-hydroxybenzoic acid.

  • Agitate the suspension gently using an orbital shaker or overhead stirrer at room temperature for 2–4 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the porous resin beads.

  • Self-Validation Step: Spot the supernatant on a TLC plate against a reference standard of the starting material. The complete disappearance of the starting material spot confirms successful scavenging.

  • Filter the mixture through a sintered glass funnel. Wash the resin bed with 2-3 column volumes of the reaction solvent to elute any trapped product.

  • Concentrate the filtrate to yield the purified product.

Protocol C: Modified Normal-Phase Chromatography

Use this when both the product and the starting material are neutral/acidic and require fine separation.

  • Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate) containing exactly 1% (v/v) glacial acetic acid[3].

  • Pre-equilibrate the silica gel column with 3-5 column volumes of the modified mobile phase to saturate the active silanol groups.

  • Dry-load the crude mixture onto a small amount of Celite or silica gel, or load it as a concentrated solution dissolved directly in the mobile phase.

  • Elute the column using the modified mobile phase.

  • Self-Validation Step: Co-spot the collected fractions on TLC plates developed in the same modified mobile phase. The 4-Boc-amino-3-hydroxybenzoic acid should elute as a tight, circular, non-streaking spot, confirming that the silanol interactions have been successfully suppressed.

  • Pool the product fractions and concentrate. Residual acetic acid can be efficiently removed by co-evaporation with toluene under reduced pressure.

References

  • [3] Purifying ionic compounds by flash column chromatography. Biotage.

  • [1] 4-Amino-3-hydroxybenzoic acid | 2374-03-0. ChemicalBook.

  • Argonaut Quest Training Workshop 2 (Scavenger Resins). ArtisanTG.

  • [2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications (The Journal of Organic Chemistry).

Sources

Optimization

Improving HPLC peak shape and resolution for 4-Boc-amino-3-hydroxybenzoic acid

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Boc-amino-3-hydroxyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Boc-amino-3-hydroxybenzoic acid .

This molecule presents a unique chromatographic triad: a bulky, acid-labile protecting group (Boc), a weakly acidic phenolic hydroxyl, and a strongly acidic carboxylic acid. This combination creates competing retention mechanisms that easily lead to peak tailing, splitting, or on-column degradation if the chromatographic environment is not rigorously controlled.

Diagnostic Workflow

Workflow Start Issue: Poor Peak Shape 4-Boc-amino-3-hydroxybenzoic acid CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH FixPH Adjust to 0.1% TFA or FA to suppress COOH ionization CheckPH->FixPH No CheckDegrad Are there early-eluting ghost peaks? CheckPH->CheckDegrad Yes FixPH->CheckDegrad FixDegrad Reduce column temp (<30°C) to prevent Boc deprotection CheckDegrad->FixDegrad Yes CheckMetal Is tailing persisting at low pH? CheckDegrad->CheckMetal No FixDegrad->CheckMetal FixMetal Use PEEK tubing or add chelator (e.g., EDTA) CheckMetal->FixMetal Yes Success Optimal Resolution & Shape CheckMetal->Success No FixMetal->Success

Diagnostic workflow for troubleshooting 4-Boc-amino-3-hydroxybenzoic acid HPLC peak shape.

Troubleshooting Guides & FAQs

Q: Why is my 4-Boc-amino-3-hydroxybenzoic acid peak splitting or severely tailing? A: This is almost always a causality of mixed ionization states. The carboxylic acid group on this molecule has a pKa of approximately 3.5. If your mobile phase pH is between 3.0 and 5.0, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because pH values within ±1.5 pH units of the pKa cause the most drastic shifts in retention and selectivity, failing to suppress this ionization leads to severe peak distortion and broadening[1]. Solution: Lower the mobile phase pH to ~2.0. Using 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent is the most common and effective choice for sharpening peaks of this nature[2].

Q: I lowered the pH to 2.0, but now I see a new, early-eluting "ghost" peak. What happened? A: You are observing on-column degradation. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. While 0.1% TFA is generally safe for Boc groups at room temperature, elevated column temperatures (e.g., >40°C) combined with low pH will catalyze the deprotection of the Boc group, yielding 4-amino-3-hydroxybenzoic acid. This deprotected, highly polar species elutes much earlier. Solution: Maintain column temperatures between 20°C and 25°C. Furthermore, do not leave samples dissolved in highly acidic diluents in the autosampler for extended periods.

Q: The peak is still tailing heavily, even at pH 2.0 and low temperature. What secondary interaction is occurring? A: 4-Boc-amino-3-hydroxybenzoic acid possesses a phenolic hydroxyl group adjacent to a carboxylic acid. This specific structural motif (identical to salicylic acid) acts as a strong bidentate chelator for trace transition metals (like Fe³⁺ or Ti⁴⁺) present in stainless steel frits, tubing, or the silica matrix itself. If tailing persists at a low pH, it is a metal-chelation issue, not a silanol interaction. Solution: Switch to a bio-inert (PEEK-lined) column, use a highly pure Type B silica column, or add a trace amount of a chelating agent (like EDTA) or 0.1% Phosphoric acid to passivate the system.

Q: Does the sample diluent affect the peak shape for this compound? A: Yes, significantly. If your sample is dissolved in 100% strong solvent (like Methanol or Acetonitrile) and injected into a highly aqueous initial mobile phase, the analyte will travel ahead of the mobile phase front before partitioning into the stationary phase. This solvent mismatch causes fronting or splitting, particularly for early-eluting peaks[3]. Always match your sample diluent to the initial mobile phase conditions.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality between mobile phase selection and the resulting chromatographic behavior for 4-Boc-amino-3-hydroxybenzoic acid.

Mobile Phase AdditiveApprox. pHCarboxylic Acid StateBoc Group StabilityResulting Peak Shape
0.1% TFA ~2.0Fully ProtonatedModerate (Temp dependent)Excellent, sharp and symmetrical
0.1% Formic Acid ~2.7Mostly ProtonatedHighGood, slight tailing possible
10 mM Amm. Acetate ~6.8Fully IonizedVery HighPoor, broad or split peaks
0.1% Phosphoric Acid ~2.1Fully ProtonatedModerateExcellent (Passivates trace metals)

Step-by-Step Methodology: Self-Validating HPLC Optimization Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the causality of the adjustment is proven before moving to the next variable.

Step 1: Mobile Phase Preparation & pH Verification

  • Prepare Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Prepare Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Validation: Measure the pH of Mobile Phase A. It must be ≤ 2.1 to ensure the carboxylic acid remains fully protonated. Fresh preparation is critical to avoid baseline drift and ghost peaks[3].

Step 2: Column Selection & Temperature Control

  • Install a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). End-capping reduces residual active sites that cause secondary interactions[3].

  • Set the column compartment thermostat to 25°C.

  • Validation: Run a standard injection. If an unexpected early-eluting peak appears, lower the temperature to 20°C to confirm if the peak was a result of acid/heat-catalyzed Boc-deprotection.

Step 3: Sample Diluent Matching

  • Dilute the 4-Boc-amino-3-hydroxybenzoic acid standard in a diluent that exactly matches your initial gradient conditions (e.g., 95% A / 5% B).

  • Validation: Inject the sample. To prove the diluent effect, perform a parallel injection of the sample dissolved in 100% Acetonitrile. If the peak in the 100% organic injection fronts or splits while the matched-diluent peak is sharp, you have validated a solvent mismatch issue[3].

Step 4: System Passivation (If tailing > 1.5 Asymmetry factor persists)

  • If tailing persists despite low pH and matched diluent, suspect metal chelation or column voids.

  • Flush the HPLC system (bypassing the column) with 0.1% Phosphoric acid for 30 minutes to passivate stainless steel lines.

  • Validation: Reconnect the column and inject the standard. A restored tailing factor near 1.0 confirms that transition metal chelation was the root cause of the peak distortion.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance with 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. This valuable building block, while versatile, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. This valuable building block, while versatile, presents unique challenges due to steric hindrance around its key functional groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles and achieve your desired outcomes.

Introduction: Understanding the Challenge

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a trifunctional molecule with a carboxylic acid, a phenol, and a Boc-protected amine. The proximity of the bulky tert-butoxycarbonyl (Boc) group and the hydroxyl group to the carboxylic acid creates significant steric congestion. This spatial arrangement can impede the approach of reagents, leading to slow reaction rates, low yields, or complete reaction failure, particularly in common transformations like esterification and amidation.[1][2]

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids where ortho-substituents force the carboxyl group to twist out of the plane of the benzene ring.[3][4] This twisting can inhibit resonance and affect the acidity and reactivity of the carboxylic acid.[4][5] In the case of our target molecule, the combination of the ortho-hydroxyl group and the adjacent bulky Boc-amino group exacerbates this steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification/amidation of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid so slow or failing completely?

A1: The primary reason is steric hindrance. The bulky Boc group on the adjacent amine and the ortho-hydroxyl group physically block the carboxylic acid, making it difficult for nucleophiles (alcohols or amines) to attack the carbonyl carbon.[1][6] Standard coupling conditions are often insufficient to overcome this steric barrier.

Q2: I'm observing significant side product formation. What could be the cause?

A2: Competing reactions at the phenolic hydroxyl group are a common issue. Under certain conditions, especially with strong bases or highly reactive electrophiles, the phenol can be acylated or alkylated. Protecting the hydroxyl group before attempting to react the carboxylic acid is a common and effective strategy.[7][8]

Q3: Can I simply increase the reaction temperature to push the reaction forward?

A3: While increasing the temperature can sometimes provide the necessary activation energy, it's a double-edged sword.[6] Higher temperatures can lead to the decomposition of sensitive reagents, the formation of unwanted byproducts, and potential racemization if chiral centers are present. It is generally advisable to first explore more sophisticated activation methods at moderate temperatures.

Q4: Is the Boc protecting group stable under all coupling conditions?

A4: The Boc group is generally stable to basic and nucleophilic conditions but is sensitive to acid.[9][] Strong acidic conditions used in some reaction workups or with certain catalysts can lead to premature deprotection of the amine. This can complicate purification and lead to unintended side reactions.

Troubleshooting Guides & Detailed Protocols

Scenario 1: Failed or Low-Yield Amide Bond Formation

Amide bond formation is notoriously difficult with this substrate due to the steric hindrance around the carboxylic acid.[11] If standard coupling reagents like DCC or EDC/HOBt are proving ineffective, consider the following strategies.

Strategy 1.1: Employing High-Activity Coupling Reagents

For sterically hindered couplings, more potent activating agents are required.[12][13] Reagents based on phosphonium or aminium salts, particularly those that form highly reactive OAt or 6-ClOBt esters, are often successful where others fail.[12][14]

  • Recommended Reagents: HATU, HCTU, PyBOP, or COMU.[12][13] These reagents are known to facilitate difficult couplings, even with sterically demanding amino acids.[12]

  • Mechanism of Action: These reagents convert the carboxylic acid into a highly activated ester intermediate. The leaving groups (HOAt, HOCt) are more acidic than HOBt, making the activated ester more susceptible to nucleophilic attack by the amine.[12]

Coupling ReagentClassByproductsKey Advantages
DCC/DIC CarbodiimideInsoluble/Soluble UreaCost-effective, widely used.[14][15]
EDC/HOBt CarbodiimideWater-soluble UreaGood for solution-phase, easy workup.[14]
HATU Aminium SaltWater-solubleHigh reactivity, low racemization.[13][14]
HCTU Aminium SaltWater-solubleMore cost-effective alternative to HATU.
PyBOP Phosphonium SaltWater-solubleEffective for hindered couplings.[12][14]
COMU Aminium SaltWater-solubleHigh reactivity, non-explosive byproducts.[12]
Protocol 1.1: HATU-Mediated Amidation
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.2 eq) to the activated mixture.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but monitor for side product formation.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Strategy 1.2: Conversion to a More Reactive Intermediate

When direct coupling fails, converting the carboxylic acid to an acyl chloride or a mixed anhydride can dramatically increase its reactivity.[16]

  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution ceases and the starting material is consumed (monitor by TLC).

  • Amidation: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM and cool in an ice bath.

  • Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.1.

Caution: Oxalyl chloride is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

Scenario 2: Unwanted Reactions at the Phenolic Hydroxyl Group

The phenolic -OH is nucleophilic and can compete with the desired reaction at the carboxylic acid, especially when attempting esterification or alkylation. Protecting the phenol is a robust solution.[8][17]

Strategy 2.1: Orthogonal Protection of the Phenol

An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule (like the Boc group).[18] For the phenolic hydroxyl, common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBDMS).

  • Preparation: Dissolve 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 eq) in DMF.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Alkylation: Add benzyl bromide (BnBr) (1.2 eq) and stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the resulting benzyl-protected compound by column chromatography. The carboxylic acid is now free to be reacted without interference from the phenol.

Deprotection of the benzyl group can be achieved later via hydrogenolysis (e.g., H₂, Pd/C) without affecting the Boc group.

Scenario 3: Difficulties in Ester Formation (Esterification)

Similar to amidation, esterification is hampered by steric hindrance. The Mitsunobu reaction is a powerful tool for forming esters under mild, neutral conditions, but can be slow with hindered substrates.[19][20][21]

Strategy 3.1: The Mitsunobu Reaction with Sonication

For sterically hindered phenols and alcohols, the Mitsunobu reaction can be prohibitively slow.[20] Research has shown that combining high concentrations with sonication can dramatically accelerate the reaction rate.[19][22][23]

  • Preparation: In a round-bottomed flask, dissolve 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃) (1.1 eq) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1-3 M).

  • Reaction: Place the flask in an ultrasonic bath. Cool the mixture to 0 °C and slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1 eq) in THF.

  • Sonication: Allow the reaction to proceed under sonication, warming to room temperature. Monitor the reaction progress closely by TLC or LC-MS. What might take days under standard conditions can be completed in minutes to hours.[20]

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizing the Problem and Solutions

The Steric Hindrance Challenge

The following diagram illustrates the steric crowding around the carboxylic acid group, which is the primary obstacle in many reactions.

StericHindrance cluster_molecule 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid cluster_steric_shield Steric Shield COOH COOH OH OH NHBoc NHBoc AromaticRing Aromatic Ring AromaticRing->COOH C1 AromaticRing->OH C3 AromaticRing->NHBoc C4 Reagent Nucleophile (e.g., Amine, Alcohol) Reagent->COOH Difficult Attack

Caption: Steric hindrance from the ortho -OH and adjacent -NHBoc groups shields the carboxylic acid.

Overcoming Hindrance: A Workflow

This workflow diagram outlines the decision-making process for tackling reactions with this challenging substrate.

TroubleshootingWorkflow Start Start: Reaction with 4-{[(Boc)amino]}-3-hydroxybenzoic acid TargetReaction Target Reaction: Esterification or Amidation? Start->TargetReaction Amidation Amidation TargetReaction->Amidation Amidation Esterification Esterification TargetReaction->Esterification Esterification CheckStandard Standard Coupling (e.g., EDC/HOBt) Successful? Amidation->CheckStandard CheckMitsunobu Standard Mitsunobu Successful? Esterification->CheckMitsunobu HighActivity Use High-Activity Reagent (HATU, PyBOP) CheckStandard->HighActivity No End Success CheckStandard->End Yes AcylChloride Convert to Acyl Chloride HighActivity->AcylChloride If still fails SideReactions Side Reactions at Phenol? HighActivity->SideReactions AcylChloride->SideReactions AcceleratedMitsunobu Use Sonication & High Concentration CheckMitsunobu->AcceleratedMitsunobu No CheckMitsunobu->End Yes AcceleratedMitsunobu->SideReactions ProtectPhenol Protect Phenol (e.g., Benzyl Ether) SideReactions->ProtectPhenol Yes SideReactions->End No ProtectPhenol->TargetReaction

Caption: A decision workflow for navigating common synthetic challenges.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. Semantic Scholar. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. PubMed. Available from: [Link]

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Available from: [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available from: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available from: [Link]

  • WordPress.com. (2020). Ortho effect - A to Z Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available from: [Link]

  • Chemistry LibreTexts. (2020). Protecting Groups. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Available from: [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Available from: [Link]

  • ACS Publications. (2016). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Journal of the American Chemical Society. Available from: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available from: [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Available from: [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • ACS Publications. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Available from: [Link]

  • Manasa Life Sciences. (n.d.). 4-Amino-3-hydroxybenzoic acid. Available from: [Link]

  • Reddit. (2021). steric hinderance and basicity. Available from: [Link]

  • PMC. (n.d.). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Available from: [Link]

  • PMC. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Fig. 6 Direct amidations between N-Boc protected β-amino acid and... Available from: [Link]

  • ResearchGate. (2014). In 4-hydroxybenzoic acid hydrazide which is more reactive towards nucleophilic substitution reaction, phenolic OH or the hydrazide amino?. Available from: [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available from: [Link]

  • Wikipedia. (n.d.). Steric effects. Available from: [Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Available from: [Link]

Sources

Optimization

Minimizing decarboxylation side reactions of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

An in-depth technical guide created by a Senior Application Scientist. Technical Support Center: 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid Welcome to the technical support center for 4-{[(tert-butoxy)carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide created by a Senior Application Scientist.

Technical Support Center: 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Welcome to the technical support center for 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (Boc-4-amino-3-hydroxybenzoic acid). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its unique structure, featuring a carboxylic acid, a phenol, and a Boc-protected amine, makes it highly valuable, but also susceptible to specific side reactions, most notably, decarboxylation.

This document provides in-depth, experience-based answers to common challenges, troubleshooting guides for when things go wrong, and validated protocols to help you achieve your synthetic goals while maintaining the integrity of your molecule.

Understanding the Challenge: Why is Decarboxylation a Concern?

Before diving into solutions, it's crucial to understand the underlying chemistry. The decarboxylation of aromatic carboxylic acids is not always straightforward, but its likelihood is significantly influenced by the ring's substituents and the reaction conditions.[1] For 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, several factors converge to create a predisposition for this unwanted side reaction.

The electron-donating nature of the hydroxyl and amino groups increases the electron density of the aromatic ring. This can facilitate electrophilic attack (e.g., by a proton) at the carbon atom bearing the carboxyl group (the ipso-position), which is a key step in certain decarboxylation mechanisms, especially under acidic conditions.[1][2] Furthermore, high temperatures and the presence of transition metal catalysts are well-known promoters of decarboxylation.[1][3][4] The Boc protecting group itself introduces a layer of complexity, as its acid sensitivity can conflict with conditions needed for subsequent synthetic steps.[5][6]

This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant decarboxylation of my compound typically begin?

A1: While there is no single "decarboxylation temperature," thermal stability is a major concern. For many substituted benzoic acids, decarboxylation is accelerated at temperatures above 100-140 °C.[1][7] For this specific molecule, we recommend keeping all reaction temperatures below 80 °C whenever possible. If a reaction requires heating, it should be done for the shortest possible time, and the reaction progress should be monitored closely for the appearance of the decarboxylated byproduct, 2-(tert-butoxycarbonylamino)-phenol.

Q2: I need to perform a reaction under acidic conditions. How do I avoid losing the Boc group and triggering decarboxylation?

A2: This is a common challenge. The Boc group is labile in strong acids like trifluoroacetic acid (TFA) or concentrated HCl.[6][8] These conditions can also promote decarboxylation.

  • Use a Milder Acid: If a proton source is required, consider using a weaker organic acid or an acid catalyst in substoichiometric amounts.

  • Anhydrous Conditions: The presence of water can facilitate both Boc deprotection and decarboxylation.[9] Running reactions under strictly anhydrous conditions can improve stability.

  • Lower Temperatures: If strong acid is unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C or below) to slow the rate of both side reactions.[6]

Q3: Can my choice of solvent influence the rate of decarboxylation?

A3: Yes, absolutely. Solvents play a critical role.

  • Protic vs. Aprotic: Protic solvents, especially in combination with heat, can facilitate proton-mediated decarboxylation pathways.

  • Polar Aprotic Solvents: Solvents like DMSO, while excellent for dissolving many reagents, can sometimes promote decarboxylation at high temperatures, particularly in the presence of trace impurities.[10]

  • Recommended Solvents: For most applications, polar aprotic solvents like DMF, NMP, or THF at moderate temperatures are generally safe choices.

Q4: I am performing an amide coupling reaction. Which coupling agents are least likely to cause decarboxylation?

A4: This is a critical question, as the activation of the carboxylic acid is a high-risk step.

  • Carbodiimide-based Reagents: Reagents like EDC (or DCC) when used with an additive like Oxyma or HOBt are excellent choices.[11] They operate efficiently at lower temperatures (0 °C to room temperature), minimizing thermal stress on the molecule.

  • Uronium/Onium Salt-Based Reagents: Reagents like HATU or HBTU are highly effective but can be more aggressive. If you use them, ensure the pre-activation time is minimized and the reaction is run at 0 °C.[11] Avoid excess base, which can also promote side reactions.

Troubleshooting Guide: Identifying and Solving Decarboxylation Issues

Issue 1: My post-reaction analysis (LC-MS, NMR) shows a significant peak corresponding to the decarboxylated product.

Possible Cause Solution & Rationale Experimental Protocol
Excessive Heat Reduce the reaction temperature. Decarboxylation is a thermally driven process; lowering the temperature is the most effective way to slow it down.Set up the reaction in an ice bath (0 °C) or a cryo-cooler for even lower temperatures. Allow the reaction to run for a longer period if necessary, monitoring by TLC or LC-MS.
Strongly Acidic Conditions Buffer the reaction or switch to a non-acidic protocol. Acid catalyzes both ipso-protonation leading to decarboxylation and cleavage of the Boc group.[1][12]If an acid is required, use a buffered system or a milder acid like pyridinium p-toluenesulfonate (PPTS). Alternatively, explore alternative synthetic routes that avoid acidic steps.
Inappropriate Coupling Reagent Switch to a milder coupling reagent combination like EDC/Oxyma. Aggressive reagents can generate highly reactive intermediates that may decompose.[11]Refer to the Protocol: Low-Temperature Amide Coupling section below for a detailed, validated procedure.
Presence of Metal Contaminants Use high-purity, metal-free reagents and solvents. Trace amounts of transition metals (e.g., Cu, Pd) from previous steps or reagents can catalyze decarboxylation.[4]Ensure all glassware is scrupulously clean. Use reagents from new, sealed bottles. If metal catalysis is suspected, consider adding a chelating agent like EDTA in a small amount, though this should be tested on a small scale first.

Diagram 1: Key Factors Influencing Decarboxylation

G Decarboxylation Decarboxylation Thermal_Stress Thermal Stress (High Temperature) Decarboxylation->Thermal_Stress Chemical_Environment Chemical Environment (pH, Catalysts) Decarboxylation->Chemical_Environment Substrate_Activation Substrate Activation (e.g., Coupling) Decarboxylation->Substrate_Activation Temp_Node > 80-100 °C Thermal_Stress->Temp_Node Acid_Node Strong Acid (e.g., TFA, HCl) Chemical_Environment->Acid_Node Base_Node Strong Base Chemical_Environment->Base_Node Metal_Node Transition Metals (Cu, Pd, Ag) Chemical_Environment->Metal_Node Reagent_Node Aggressive Reagents (e.g., some uronium salts) Substrate_Activation->Reagent_Node

Caption: Factors promoting the decarboxylation of Boc-4-amino-3-hydroxybenzoic acid.

Diagram 2: Troubleshooting Workflow for Decarboxylation

G Start Decarboxylation Detected (via LC-MS, NMR) Check_Temp Was Reaction Temperature > 60 °C? Start->Check_Temp Check_pH Were Strong Acids/Bases or Metal Catalysts Used? Check_Temp->Check_pH No Sol_Temp Action: Reduce Temperature to 0-25 °C. Monitor longer. Check_Temp->Sol_Temp Yes Check_Coupling Was this an Amide Coupling or Acid Activation Step? Check_pH->Check_Coupling No Sol_pH Action: Use Milder Reagents. Consider buffering or metal scavengers. Check_pH->Sol_pH Yes Sol_Coupling Action: Switch to a Milder Coupling Agent (e.g., EDC/Oxyma). Check_Coupling->Sol_Coupling Yes Other Consult Further Literature for Unique Interactions Check_Coupling->Other No End Re-run Experiment & Analyze for Improvement Sol_Temp->End Sol_pH->End Sol_Coupling->End Other->End

Caption: A decision-making workflow for troubleshooting decarboxylation side reactions.

Experimental Protocols

Here are two detailed protocols designed to minimize the risk of decarboxylation during common synthetic transformations.

Protocol 1: Low-Temperature Amide Coupling using EDC/Oxyma

This protocol is designed for the formation of an amide bond, a step where the carboxylic acid must be activated, creating a high-risk scenario for decarboxylation.

Materials:

  • 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv)

  • Amine coupling partner (1.0-1.2 equiv)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv) and Oxyma (1.2 equiv) to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Activation: Add EDC·HCl (1.2 equiv) to the cooled solution. Stir for 15-20 minutes at 0 °C. This is the "pre-activation" phase. Causality Note: Minimizing this time is crucial. Over-activation can lead to the formation of unstable intermediates that are prone to decomposition.[11]

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equiv) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform standard aqueous washes (e.g., with brine) and dry the organic layer over Na₂SO₄ before concentrating in vacuo.

Protocol 2: General Handling and Storage

Maintaining the integrity of the compound before it even enters a reaction is fundamental.

Storage:

  • Store the solid compound in a tightly sealed container at 2-8 °C.[13]

  • Protect from light and moisture.

  • The product is chemically stable under standard ambient conditions, but long-term storage at room temperature is not recommended.[13]

Dissolving for Reaction:

  • Always use high-purity, anhydrous solvents.

  • If the compound needs to be heated to fully dissolve, use the minimum temperature necessary and do not maintain the high temperature for an extended period. Cool the solution to the desired reaction temperature immediately after dissolution is complete.

By understanding the chemical principles and adhering to these carefully designed protocols, you can significantly minimize the risk of decarboxylation and ensure the successful use of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713.
  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids. Journal of the American Chemical Society, 137(35), 11340–11348.
  • Ho, T. L., & Olah, G. A. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Bose, D. S., & Lakshminarayana, V. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92688-92692.
  • Reddit community. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Xiang, B., & Johnston, C. T. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A, 107(16), 2843–2851.
  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
  • Glotz, G., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Liu, Y., et al. (2021). Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus. BMC Biotechnology, 21(1), 44.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Goossen, L. J., & Rodriguez, N. (2007). Development of a Catalytic Aromatic Decarboxylation Reaction. Organic Letters, 9(14), 2625–2628.
  • Patil, V. S., et al. (2024). PROTODECARBOXYLATION OF BENZOIC ACID (SUBSTITUTED) BY USING TRANSITION METALS COMPOUND- COPPER CARBONATE (CuCO3). Journal of Advanced Scientific Research, 15(12).
  • Li, C., et al. (2025). Phenolic Acid Decarboxylase for Carbon Dioxide Fixation: Mining, Biochemical Characterization, and Regioselective Enzymatic β-carboxylation of para-hydroxystyrene Derivatives. International Journal of Molecular Sciences, 26(5), 2561.
  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Hara, R., et al. (2021). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum.
  • Dunn, G. E., & Prysiazniuk, R. Y. (1961). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 39(12), 2851-2865.

Sources

Troubleshooting

Scaling up the synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid safely

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid .

While the Boc-protection of amines is a routine benchtop procedure, scaling up this specific transformation introduces critical mass transfer, thermal, and chemoselectivity challenges. This document provides a field-proven, self-validating framework to ensure safety, high yield, and mechanistic integrity.

Process Safety & Hazard Mitigation

The most significant hazard during the scale-up of this reaction is the massive volume of gas generated. The reaction between 4-amino-3-hydroxybenzoic acid and Di-tert-butyl dicarbonate (Boc₂O) proceeds via a tetrahedral intermediate that collapses to release tert-butyl carbonate. This leaving group spontaneously decomposes into tert-butanol and carbon dioxide (CO₂) gas (1)[1].

Furthermore, Boc₂O is thermally unstable. Heating Boc₂O above 100°C can trigger an auto-accelerating thermal decomposition, releasing extreme pressure (2)[2].

Mechanism Amine Ar-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product Ar-NH-Boc (Target) Intermediate->Product Collapse Byproducts tert-Butyl Carbonate Leaving Group Intermediate->Byproducts Cleavage Decomp CO2 (gas) + tert-Butanol Byproducts->Decomp Spontaneous Decomposition

Mechanistic pathway of Boc protection highlighting spontaneous CO2 gas evolution.

Quantitative Gas Evolution Metrics (per 1.0 kg of Starting Material)
MetricValueImplication for Scale-up
Starting Material (SM) 1.0 kg (6.53 mol)Defines the theoretical yield baseline.
Boc₂O Required 1.56 kg (7.18 mol)Requires controlled, dropwise dosing to manage the exotherm.
CO₂ Evolved (Theoretical) ~158 Liters (at 0°C) Critical: Requires an open/vented reactor system. A closed system will catastrophically over-pressurize.
tert-Butanol Byproduct 0.53 kgMust be removed during the aqueous workup and vacuum drying.

Reaction Selectivity & Optimization

The starting material, 4-amino-3-hydroxybenzoic acid, possesses three reactive sites: an aromatic amine, a phenolic hydroxyl, and a carboxylic acid.

  • Causality of Base Selection: The amine is the most nucleophilic site. By using a mild base like Triethylamine (TEA) and strictly limiting Boc₂O to 1.1 equivalents, we thermodynamically favor N-Boc protection over O-Boc protection (3)[3].

  • Avoid DMAP: Do not use 4-Dimethylaminopyridine (DMAP) as a catalyst. While DMAP accelerates the reaction, it drastically reduces chemoselectivity (leading to O-Boc and di-Boc impurities) and causes near-instantaneous, violent CO₂ evolution that cannot be safely controlled at scale (4)[4].

Scale-Up Safety & Reaction Parameters
ParameterTarget RangeCausality / Consequence of Deviation
Solvent System 1,4-Dioxane / Water (2:1)Solubilizes the zwitterionic starting material while allowing the organic-soluble Boc₂O to react in a homogeneous mixture.
Addition Temp 0°C to 5°CPrevents thermal runaway and controls the rate of CO₂ evolution.
Boc₂O Stoichiometry 1.1 eqExcess promotes unwanted O-Boc formation on the phenol group.
Workup pH 3.0 to 4.0Precipitates the benzoic acid product. pH < 2 risks cleaving the acid-sensitive Boc group.

Standard Operating Protocol (Self-Validating System)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture.

Workflow Start 4-Amino-3-hydroxybenzoic Acid + Dioxane/Water (2:1) Cooling Cool to 0°C (Control Exotherm) Start->Cooling Base Add TEA (1.5 eq) Maintain < 5°C Cooling->Base Boc2O Dropwise Addition of Boc2O (1.1 eq in Dioxane) Base->Boc2O Gas Hazard: CO2 Evolution Ventilation Required Boc2O->Gas Stir Warm to RT Stir 12h Boc2O->Stir Workup Evaporate Dioxane Add Water Stir->Workup Acidify Acidify with 1N HCl to pH 3-4 at 0°C (Prevent Deprotection) Workup->Acidify Isolate Filter & Dry 4-(Boc-amino)-3-hydroxybenzoic acid Acidify->Isolate

Scale-up workflow for the safe synthesis of 4-(Boc-amino)-3-hydroxybenzoic acid.

Step 1: Reactor Preparation Charge a vented, jacketed reactor with 1,4-dioxane and water (2:1 v/v ratio). Add 4-amino-3-hydroxybenzoic acid (1.0 eq). Stir to suspend.

  • Validation: The mixture will be a slurry. Complete dissolution is not required at this stage.

Step 2: Base Addition & Cooling Add Triethylamine (TEA, 1.5 eq). Cool the reactor jacket to 0°C.

  • Validation: The starting material will fully dissolve as the amine salt forms. Ensure internal temperature stabilizes at ≤ 5°C before proceeding.

Step 3: Controlled Reagent Dosing Dissolve Boc₂O (1.1 eq) in a minimal amount of 1,4-dioxane. Begin dropwise addition via an addition funnel or dosing pump.

  • Validation (Critical): Monitor the exhaust line bubbler. Continuous bubbling indicates active CO₂ evolution. Adjust the dosing rate so that the internal temperature never exceeds 5°C and foaming remains manageable. If bubbling stops, halt dosing and check for a temperature drop (indicating stalled kinetics) before resuming.

Step 4: Aging Once addition is complete, slowly warm the reactor to room temperature and stir for 12 hours.

  • Validation: Perform TLC or HPLC. The starting material peak should be < 1% area.

Step 5: Solvent Removal Concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Add deionized water to the remaining aqueous residue.

Step 6: Precision Acidification Cool the aqueous layer to 0°C. Begin dropwise addition of 1N HCl.

  • Validation (Critical): Use a calibrated pH probe. Do not rely on pH paper, as the dark color of the reaction mixture can obscure the reading. Stop exactly at pH 3.5. This validates that the carboxylic acid (pKa ~4) is protonated to precipitate the product, without crossing the threshold (pH < 2) that would cleave the Boc group.

Step 7: Isolation Filter the brown/beige precipitate. Wash the filter cake thoroughly with cold deionized water to remove TEA-HCl salts and residual tert-butanol. Dry in vacuo at 40°C until constant weight is achieved.

Troubleshooting FAQs

Q: My reactor is over-pressurizing and foaming excessively during Boc₂O addition. How do I recover? A: You are experiencing rapid CO₂ evolution. Immediately halt the Boc₂O dosing and maximize jacket cooling. Ensure your reactor vent is fully open and unobstructed. Foaming is exacerbated by the biphasic nature of the gas escaping a viscous solvent. In future runs, decrease the dosing rate by 50% and ensure no DMAP is present in the system.

Q: HPLC analysis shows a significant di-Boc or O-Boc impurity. How do I prevent this? A: This is a chemoselectivity failure. It occurs if you use an excess of Boc₂O (>1.2 eq) or if the reaction is allowed to run at elevated temperatures. Ensure you are strictly using 1.1 eq of Boc₂O. If the O-Boc impurity is already formed, it can sometimes be selectively cleaved by treating the crude mixture with a mild aqueous base (like K₂CO₃) for a short period before acidification, as the O-Boc carbonate is more base-labile than the N-Boc carbamate.

Q: My product yield is exceptionally low, and NMR shows missing Boc groups. What happened? A: You over-acidified the mixture during Step 6. The Boc group is highly acid-labile. If you drop the pH below 2, especially if the mixture is not strictly chilled to 0°C, the N-Boc group will rapidly cleave, reverting your product back to the water-soluble starting material. Always use a calibrated pH meter and stop at pH 3.0 - 4.0.

References

  • Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics.PMC / National Institutes of Health.
  • Boc Protection Mechanism (Boc2O).Common Organic Chemistry.
  • Boc Protection Mechanism (Boc2O + DMAP).Common Organic Chemistry.
  • Thermal Methods - Reagent Guides.ACS GCI Pharmaceutical Roundtable.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Boc-amino-3-hydroxybenzoic Acid in Coupling Reactions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Boc-amino-3-hydroxybenzoic acid during ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Boc-amino-3-hydroxybenzoic acid during amide bond formation (coupling) reactions. This document provides a structured troubleshooting workflow, detailed protocols, and answers to frequently asked questions to help you overcome these issues and ensure the success of your synthesis.

Part 1: Understanding the Root Cause of Poor Solubility

A thorough understanding of the molecule's structure is the first step in effective troubleshooting. 4-Boc-amino-3-hydroxybenzoic acid possesses multiple functional groups that contribute to its challenging solubility profile.

Frequently Asked Questions (Fundamentals)

Q1: Why does 4-Boc-amino-3-hydroxybenzoic acid exhibit poor solubility in standard coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility stems from its unique trifunctional structure. The molecule contains a carboxylic acid, a phenolic hydroxyl group, and a Boc-protected amine. These groups can participate in extensive intermolecular hydrogen bonding, creating a stable crystal lattice structure that is difficult for less polar solvents to disrupt.[1] Essentially, the molecule prefers to interact with itself rather than the solvent, leading to aggregation and low solubility.

Q2: Which functional groups are the primary contributors to this issue?

A2: All three functional groups play a role:

  • Carboxylic Acid (-COOH): Can act as both a hydrogen bond donor and acceptor.

  • Phenolic Hydroxyl (-OH): A potent hydrogen bond donor.

  • Boc-Protected Amine (-NHBoc): The N-H bond is also a hydrogen bond donor. This network of hydrogen bonds creates a highly organized, high-lattice-energy solid that requires highly polar, hydrogen-bond-disrupting solvents for effective dissolution.

Q3: How does incomplete dissolution negatively impact my coupling reaction?

A3: A coupling reaction can only occur in the solution phase. If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture. This leads to several critical problems:

  • Reduced Reaction Rate: The concentration of the dissolved acid is low, dramatically slowing the rate of activation and subsequent amidation.

  • Incomplete Conversion: The reaction may stall, leaving a significant amount of unreacted starting material, which complicates purification.

  • Irreproducible Results: The amount of dissolved material can vary between experiments, leading to inconsistent yields.

  • Side Reactions: Slow coupling can give degradation pathways of sensitive coupling reagents more time to occur, potentially reducing the purity of the final product.[2]

Part 2: A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve solubility issues. We recommend proceeding sequentially, as later steps are often unnecessary if a simpler, earlier solution is effective.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Workflow Start Problem: Poor Solubility of 4-Boc-amino-3-hydroxybenzoic acid Step1 Step 1: Solvent Optimization (Polar Aprotic Solvents) Start->Step1 Step2 Step 2: Physical Dissolution Aids (Sonication or Gentle Warming) Step1->Step2 If still insoluble End Resolution: Homogeneous Reaction Mixture Step1->End Success Step3 Step 3: In Situ Salt Formation (Pre-treatment with Base) Step2->Step3 If still insoluble Step2->End Success Step4 Step 4: Re-evaluate Coupling Reagent (High-Efficiency Reagents) Step3->Step4 If issues persist Step3->End Success Step4->End Success

Caption: A decision tree for systematically troubleshooting solubility.

Step 1: Solvent System Optimization

The most direct approach is to select a more appropriate solvent. Polar aprotic solvents are superior for dissolving compounds rich in hydrogen bonding functionalities.

Recommended Solvents: While every reaction is different, a good starting point is to move away from less polar solvents like DCM and THF towards more powerful alternatives.

SolventAbbreviationKey Properties & Considerations
N,N-Dimethylformamide DMFExcellent, widely used solvent for peptide coupling.[3][4] Ensure it is amine-free, as impurities can cause Boc deprotection.
N-Methyl-2-pyrrolidone NMPOften a superior solvating agent to DMF for difficult sequences.[3][5] Higher boiling point.
Dimethyl Sulfoxide DMSOA very strong solvent, excellent for highly aggregated compounds.[4][5] Can complicate work-up due to its high boiling point and can oxidize sensitive residues like Cysteine or Methionine.[6] Use anhydrous DMSO.[7]
N,N-Dimethylacetamide DMAcSimilar properties to DMF and NMP, sometimes effective when others fail.[3]

Experimental Protocol: Solvent Scouting

  • Place a small, equivalent amount (e.g., 2-3 mg) of 4-Boc-amino-3-hydroxybenzoic acid into four separate, dry vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DMF, NMP, DMSO, DMAc).

  • Vortex each vial at room temperature for 2-3 minutes.

  • Visually inspect for complete dissolution against a dark background. The best solvent will yield a clear, particle-free solution.

Step 2: Application of Physical Dissolution Aids

If the compound is still partially insoluble, physical methods can provide the energy needed to overcome the activation barrier of dissolution.

A. Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation, which physically breaks apart particle aggregates, increasing the surface area available for solvation.[8][9] This is a kinetic enhancement and will not increase the thermodynamic solubility limit, but it can dramatically speed up the dissolution process.[7]

Protocol: Sonication-Assisted Dissolution

  • Prepare the solution in your chosen solvent from Step 1 in a suitable reaction vessel.

  • Place the vessel in a standard laboratory ultrasonic bath.

  • Sonicate in short bursts of 1-2 minutes.

  • Check the temperature of the vessel after each burst. Avoid excessive heating, which can degrade the Boc group or coupling reagents.[10][11] If the vessel becomes warm to the touch, allow it to cool before continuing.

  • Repeat until the solid is fully dissolved.

B. Controlled Warming: Increasing the temperature can improve the solubility of most compounds.[12][13] However, this must be done with extreme caution. The Boc protecting group is thermally labile, and many coupling reagents (especially uronium/aminium salts like HATU) have limited stability at elevated temperatures.[11][14]

Recommendation: Use warming only as a last resort. Do not exceed 40°C. Perform the subsequent coupling reaction immediately after dissolution before the solution cools.

Step 3: Chemical Modification via In Situ Salt Formation

This is a highly effective technique rooted in fundamental chemical principles. By deprotonating the carboxylic acid with a non-nucleophilic base, you convert the neutral molecule into an ionic salt. This salt is often significantly more soluble in polar aprotic solvents.[15][16][17]

Causality: The resulting carboxylate anion has stronger ion-dipole interactions with solvents like DMF or NMP compared to the hydrogen-bonding interactions of the neutral acid. This disrupts the crystal lattice and favors solvation.

Protocol: In Situ Solubilization

  • Suspend the 4-Boc-amino-3-hydroxybenzoic acid in your chosen reaction solvent (e.g., DMF).

  • Add one equivalent of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These bases are commonly used in coupling reactions and will not interfere.[18]

  • Stir or vortex the mixture at room temperature. You should observe the solid dissolving to form a clear solution of the carboxylate salt.

  • Proceed immediately with the addition of your coupling reagent and the amine component. The base added in this step can often serve as the required base for the coupling reaction itself.

Step 4: Re-evaluation of Coupling Reagent

In some cases, a highly reactive coupling reagent can successfully drive the reaction to completion even with partially dissolved starting material. By rapidly converting the small amount of dissolved acid into an activated species, it shifts the equilibrium (per Le Châtelier's principle) to favor further dissolution.

Coupling Reagent Comparison:

Reagent ClassExamplesReactivityConsiderations
Carbodiimides DCC, EDCModerateSimple to use, but can be slower. Often requires an additive like HOBt or Oxyma Pure.[19]
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings. Does not cause guanidinylation side reactions.
Uronium/Aminium Salts HBTU, HCTU, HATUVery HighHATU is one of the most efficient reagents, especially for difficult couplings, due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group.[20]

Recommendation: If you are using a carbodiimide-based activator and facing solubility issues, consider switching to a more potent uronium or phosphonium salt like HATU or PyAOP. Their high reactivity can sometimes overcome the limitations imposed by a low concentration of the dissolved acid.

Part 3: Advanced FAQs

Q4: I managed to dissolve the acid using in situ salt formation, but it precipitated after I added the coupling reagent. What happened?

A4: This typically occurs because the activated species (e.g., the OAt-ester formed with HATU) is less soluble in the reaction medium than the carboxylate salt you initially formed. While this can be alarming, it is not always a problem. These activated intermediates are often highly reactive, and as long as the reaction mixture is stirring efficiently, they will likely be consumed by the amine nucleophile as they form, driving the reaction forward. Monitor the reaction by TLC or LC-MS to confirm product formation.

Q5: Can I just add a large excess of solvent to dissolve the compound?

A5: While this may seem like an easy fix, it is generally not recommended. Overly dilute reaction conditions can significantly slow down the bimolecular coupling reaction, potentially requiring much longer reaction times or leading to incomplete conversion. It also increases solvent waste and makes product isolation and purification more challenging. It is almost always better to find conditions that solubilize the compound at a reasonable concentration (typically 0.1-0.5 M).

Q6: Does the quality of my solvent matter?

A6: Absolutely. For coupling reactions, it is critical to use anhydrous (dry) solvents. Water can hydrolyze the activated intermediate, reverting it back to the starting carboxylic acid and consuming your expensive coupling reagent. Furthermore, some solvents like DMF can degrade over time to produce dimethylamine, which can consume the activated species or even cause premature deprotection of Fmoc groups in peptide synthesis.[3] Always use high-purity, anhydrous solvents from a reliable source.

References

  • CEM Corporation. Solvents for Solid Phase Peptide Synthesis.[Link]

  • Patsnap. Sonication vs Co-Solvent Methods: Solubility Enhancement.[Link]

  • Oldenburg, K., et al. High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]

  • Cravotto, G., & Cintas, P. (2018). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Molecules, 23(7), 1779.
  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids.[Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12.
  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP.[Link]

  • JPT Peptide Technologies. Peptide Solubilization.[Link]

  • de la Torre, B. G., & Albericio, F. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 28(4), 1833.
  • An, G., et al. (2010). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of the Chinese Chemical Society, 57(3A), 425-430.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Mohammed, N. N. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • BioCrick. 4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0.[Link]

  • Al-Ghaban, A., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. International Journal of Pharmaceutics, 422(1-2), 1-10.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Ferreira, L. A., et al. (2012). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. The Journal of Chemical Thermodynamics, 54, 135-143.
  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • Bhawal, S. S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95854-95856.
  • Wimley, W. C., et al. (1996). Temperature dependence of amino acid hydrophobicities. Protein Science, 5(3), 417-429.

Sources

Reference Data & Comparative Studies

Validation

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid vs Fmoc-Protected Analogs in Peptide Synthesis: A Comprehensive Comparison Guide

Executive Summary The incorporation of non-natural aromatic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. The scaffold 4-amino-3-hydroxybenzoic acid (and its protected derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural aromatic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. The scaffold 4-amino-3-hydroxybenzoic acid (and its protected derivatives) serves as a critical building block for synthesizing alpha-helix mimetics, foldamers, and benzoxazole-linked therapeutics[1][2]. With a molecular weight of 153.14 g/mol and a rigid aromatic core[3], this monomer introduces significant structural constraints.

However, integrating this ortho-aminophenol derivative via Solid-Phase Peptide Synthesis (SPPS) presents severe mechanistic hurdles. This guide objectively compares the two primary N-alpha protection strategies—Boc-4-amino-3-hydroxybenzoic acid versus Fmoc-4-amino-3-hydroxybenzoic acid—analyzing their chemical behavior, coupling efficiencies, and optimal experimental workflows.

Mechanistic Fundamentals: The Aromatic Amine & Ortho-Hydroxyl Challenge

Before selecting a protection strategy, one must understand the dual chemical challenges inherent to this specific scaffold:

  • Electronic Deactivation of the Amine: The 4-amino group is an aniline derivative. Its nucleophilicity is drastically attenuated because the nitrogen's lone pair is delocalized into the aromatic π -system. This deactivation is further exacerbated by the electron-withdrawing nature of the para-carbonyl group once the monomer is attached to the resin.

  • Steric and Nucleophilic Competition from the 3-Hydroxyl: The adjacent 3-OH group creates immense steric bulk around the already unreactive 4-amino group. Furthermore, if left unprotected, the 3-OH acts as a competing nucleophile, leading to rogue O-acylation during the coupling of the subsequent amino acid.

Strategy Comparison: Boc vs. Fmoc

The choice between Boc and Fmoc strategies dictates not only the deprotection chemistry but also the required side-chain protection for the 3-hydroxyl group.

  • Boc Strategy (Boc-4-amino-3-hydroxybenzoic acid)

    • Mechanism: Relies on highly acidic conditions (100% TFA for deprotection; anhydrous HF for cleavage).

    • Advantage: The acidic environment suppresses base-catalyzed side reactions. In highly optimized workflows, the 3-OH can occasionally be left unprotected because O-to-N acyl shifts are base-catalyzed. However, benzyl (Bzl) protection is still recommended to prevent transient O-acylation.

    • Drawback: Requires specialized, hazardous HF cleavage apparatus.

  • Fmoc Strategy (Fmoc-4-amino-3-hydroxybenzoic acid)

    • Mechanism: Employs mild base (20% Piperidine in DMF) for deprotection and strong acid (95% TFA) for cleavage[1].

    • Advantage: Broadly compatible with standard automated synthesizers and avoids toxic HF.

    • Drawback: The 3-OH must be protected (typically as a tert-butyl ether, tBu). If left unprotected, any accidental O-acylation will be hydrolyzed or rearranged by the piperidine during subsequent deprotection cycles, destroying the peptide sequence.

SPPS_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Start Peptide-Resin Boc_Monomer Boc-4-amino-3-hydroxybenzoic acid (OH often Benzyl protected) Start->Boc_Monomer Fmoc_Monomer Fmoc-4-amino-3-hydroxybenzoic acid (OH strictly tBu protected) Start->Fmoc_Monomer Boc_Deprotect Deprotection: 100% TFA Boc_Monomer->Boc_Deprotect Boc_Cleave Cleavage: Anhydrous HF Boc_Deprotect->Boc_Cleave Final Target Peptidomimetic Boc_Cleave->Final Fmoc_Deprotect Deprotection: 20% Piperidine Fmoc_Monomer->Fmoc_Deprotect Fmoc_Cleave Cleavage: 95% TFA Fmoc_Deprotect->Fmoc_Cleave Fmoc_Cleave->Final

Fig 1. Orthogonal protection workflows for Boc vs Fmoc strategies in SPPS.

Quantitative Data: Coupling Efficiencies

The most critical bottleneck when using this scaffold is acylating the deactivated 4-amino group after the monomer is incorporated. Standard coupling reagents fail entirely. Table 1 summarizes the required activation energies and expected efficiencies.

Table 1: Coupling Efficiency onto the 4-Amino Group (Aromatic Amine Acylation)

Coupling Reagent SystemEquivalentsTempTimeExpected YieldMechanistic Rationale
DIC / HOBt 3.0 eq25°C2 hrs< 20%Insufficient activation energy for aromatic amines.
HBTU / Cl-HOBt / DIEA 3.0 eq25°C4 hrs~ 45%Moderate activation; used in standard protocols[1] but struggles with steric bulk.
HATU / HOAt / DIPEA 3.0 eq25°C4 hrs> 85%HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, utilizing a neighboring group effect.
Symmetric Anhydride 5.0 eq50°C (MW)30 min> 95%Microwave heating overcomes the high activation energy barrier of the deactivated aniline.
Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following Fmoc-based protocol incorporates causality-driven steps and a self-validating analytical loop.

Phase 1: Incorporation of Fmoc-4-amino-3-hydroxybenzoic acid Objective: Couple the monomer's highly reactive carboxylic acid to the growing peptide chain's aliphatic amine.

  • Resin Preparation: Swell aminomethylated polystyrene resin (0.4 mmol/g) in DMF for 2 hours[1].

  • Activation: Dissolve Fmoc-4-amino-3-hydroxybenzoic acid (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in minimal DMF. Add DIPEA (6.0 equiv). Causality: The slight under-stoichiometry of HATU prevents capping of the resin by guanidinium byproduct formation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a standard ninhydrin test. A transition from blue to colorless/yellow validates complete acylation of the aliphatic amine.

Phase 2: Acylation of the Deactivated 4-Amino Group Objective: Couple the next Fmoc-amino acid onto the poorly nucleophilic aromatic amine.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).

  • High-Energy Activation: Dissolve the incoming Fmoc-AA-OH (5.0 equiv) and HATU (4.9 equiv) in DMF. Add DIPEA (10.0 equiv).

  • Microwave-Assisted Coupling: Add to resin and heat to 50°C using a microwave peptide synthesizer for 30 minutes. Causality: Thermal energy is mandatory to overcome the resonance-stabilized inertness of the aniline derivative.

  • Self-Validating Check (Chloranil Test): The Kaiser test is unreliable for aromatic amines. Use the Chloranil test; a successful coupling is indicated by the disappearance of the dark green/blue color associated with free secondary/aromatic amines. If positive, repeat step 3.

Downstream Applications: Benzoxazole Cyclization

A primary reason researchers utilize the 4-amino-3-hydroxybenzoic acid scaffold is its ability to undergo cyclodehydration to form benzoxazoles[2][4]. Once the peptide is synthesized and cleaved from the resin, the ortho-amide phenol intermediate can be cyclized under acidic or thermal conditions, creating a rigid, biologically active heterocyclic pharmacophore[5].

Benzoxazole_Mechanism A Resin-Bound 4-amino-3-hydroxybenzoyl B N-Acylation (Incoming Fmoc-AA-OH) HATU / DIPEA A->B C Ortho-Amide Phenol Intermediate B->C D Cyclodehydration (Acidic or Thermal) C->D -H2O E Benzoxazole-Linked Peptidomimetic D->E

Fig 2. Mechanistic pathway of benzoxazole formation from the ortho-aminophenol scaffold.

Sources

Comparative

Reactivity Profiling and Application Guide: 4-Boc-amino-3-hydroxybenzoic acid vs. 3-Boc-amino-4-hydroxybenzoic acid

As building blocks in advanced organic synthesis, 4-Boc-amino-3-hydroxybenzoic acid (4-BA-3-HBA) and 3-Boc-amino-4-hydroxybenzoic acid (3-BA-4-HBA) are pivotal for developing pharmaceuticals and ultrahigh-performance pol...

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Author: BenchChem Technical Support Team. Date: March 2026

As building blocks in advanced organic synthesis, 4-Boc-amino-3-hydroxybenzoic acid (4-BA-3-HBA) and 3-Boc-amino-4-hydroxybenzoic acid (3-BA-4-HBA) are pivotal for developing pharmaceuticals and ultrahigh-performance polybenzoxazole (PBO) bioplastics[1]. While they are structural isomers, the transposition of their hydroxyl and Boc-protected amino groups fundamentally alters their electronic landscapes.

This guide provides a rigorous, objective comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols designed for drug development professionals and materials scientists.

Mechanistic Reactivity Profiling

Understanding the divergent reactivity of these isomers requires analyzing the mesomeric (+M) and inductive (-I) effects dictated by their substitution patterns.

Carboxylic Acid Electrophilicity (Amidation & Esterification)

In 3-BA-4-HBA , the hydroxyl group is positioned para to the carboxylic acid. The oxygen atom's lone pairs exert a powerful +M resonance effect, donating electron density through the aromatic pi-system directly into the carbonyl carbon. This resonance stabilization significantly decreases the electrophilicity of the carboxylic acid ground state, making it inherently resistant to nucleophilic attack during standard amide coupling.

Conversely, in 4-BA-3-HBA , the para position is occupied by the Boc-protected amino group. While nitrogen is typically a strong electron donor, the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) carbamate pulls the nitrogen's lone pair away from the aromatic ring. This competing resonance drastically weakens the +M effect compared to a free hydroxyl group. Consequently, the carboxylic acid in 4-BA-3-HBA is relatively more electrophilic and easier to activate.

Nucleophilicity of the Free Amine (Post-Deprotection)

The reactivity of these molecules post-Boc deprotection is the determining factor for chain-growth condensation polymerization in PBO synthesis[2]. In 4-amino-3-hydroxybenzoic acid, the amine is para to the electron-withdrawing carboxylate (or ester), which withdraws electron density via resonance and diminishes the amine's nucleophilicity. In 3-amino-4-hydroxybenzoic acid, the amine is meta to the carboxylate, isolating it from this direct resonance withdrawal. Because of this, than their 4-amino counterparts[3].

ElectronicEffects cluster_3BA 3-Boc-amino-4-hydroxybenzoic acid cluster_4BA 4-Boc-amino-3-hydroxybenzoic acid Node1A para-OH Group Node1B Strong +M Resonance Node1A->Node1B Node1C Decreased COOH Electrophilicity Node1B->Node1C Node2A para-NHBoc Group Node2B Weakened +M Effect (Boc withdrawal) Node2A->Node2B Node2C Higher COOH Electrophilicity Node2B->Node2C

Resonance effects dictating the electrophilicity of the carboxylic acid in both isomers.

Quantitative Performance Data

Property / Metric3-Boc-amino-4-hydroxybenzoic acid4-Boc-amino-3-hydroxybenzoic acid
Substitution Pattern 3-NHBoc, 4-OH4-NHBoc, 3-OH
COOH Electrophilicity Lower (Deactivated by para-OH)Higher (Weakened para-NHBoc effect)
Post-Deprotection Amine Nucleophilicity Higher (meta to COOH)[3]Lower (para to COOH)[3]
Optimal Coupling Reagent HATU / HOAtEDC / HOBt or HATU
Primary Downstream Application High-MW Polybenzoxazoles (PBO)[2]Specialty polymers, APIs[1]

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows integrate mechanistic causality with strict self-validation checkpoints.

Protocol 1: High-Efficiency Amide Coupling (Overcoming para-OH Deactivation)

Because 3-BA-4-HBA features a deactivated carboxylic acid, standard carbodiimides (like DCC) suffer from sluggish kinetics and side reactions. We utilize HATU to generate a highly reactive HOAt-ester intermediate.

  • Initiation: Dissolve 1.0 eq of 3-BA-4-HBA in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing the carboxylate to attack the uronium salt of HATU, subsequently forming the highly electrophilic HOAt active ester.

    • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 100 µL of acetonitrile and analyze via LC-MS. The chromatogram must show the disappearance of the starting material mass and the appearance of the HOAt-active ester[M+H]+. Do not proceed until >95% conversion is confirmed.

  • Amidation: Add 1.1 eq of the target primary amine. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Boc Deprotection and Polycondensation Preparation
  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of anhydrous DCM and Trifluoroacetic acid (TFA) (0.2 M).

  • Cleavage: Stir at room temperature for 1 hour.

    • Causality: TFA selectively protonates and cleaves the acid-labile Boc carbamate, releasing CO₂ and isobutylene gases, leaving behind the TFA salt of the aminophenol.

    • Self-Validation Checkpoint: Monitor the reaction via TLC using a ninhydrin stain. The product will exhibit a distinct color change (typically deep purple or brown) upon heating, definitively confirming the liberation of the primary amine.

  • Isolation: Evaporate volatiles under reduced pressure.

    • Critical Causality: The resulting free o-aminophenols are highly susceptible to rapid oxidation into quinone imines[4]. Immediately flush the flask with argon and store the intermediate at -20°C if not proceeding directly to polycondensation.

Workflow N1 Starting Monomer (Boc-Amino-HBA) N2 COOH Activation (HATU/DIPEA) N1->N2 Step 1 N3 Amidation (Primary Amine) N2->N3 Step 2 N4 Boc Deprotection (TFA/DCM) N3->N4 Step 3 N5 Polycondensation (PBO Synthesis) N4->N5 Step 4

Step-by-step workflow from monomer activation to polybenzoxazole (PBO) synthesis.

References

  • Ohta Y., Niiyama T., Yokoyama A., Yokozawa T. "Chain-Growth Condensation Polymerization Approach to Synthesis of Well-Defined Polybenzoxazole: Importance of Higher Reactivity of 3-Amino-4-Hydroxybenzoic Acid Ester Compared to 4-Amino-3-Hydroxybenzoic Acid Ester", Journal of Polymer Science Part A: Polymer Chemistry (2014).[Link]

  • Nonaka K., Osamura T., Takahashi F. "A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum", Microbial Cell Factories (2023).[Link]

  • Nag A., Kaneko T. "Nature-derived Ultrahigh-performance Aromatic Bioplastics", Vietnam Journal of Science and Technology (2022).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid".[Link]

Sources

Validation

Comparative Validation Guide: LC-MS/MS Methodologies for 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mechanistic method development, column chemistry comparison, and ICH M10-compliant validation. Introduction: The Analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mechanistic method development, column chemistry comparison, and ICH M10-compliant validation.

Introduction: The Analytical Challenge

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (often referred to as a Boc-protected amino-hydroxybenzoic acid derivative) is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), peptide-drug conjugates, and secondary metabolite research[1]. Structurally, it presents a unique analytical triad: a carboxylic acid (pKa ~4.0), a phenolic hydroxyl (pKa ~9.5), and a bulky, thermally labile Boc-protected amine.

Quantifying this analyte in complex biological matrices (e.g., plasma) requires rigorous bioanalytical validation to support regulatory toxicokinetic (TK) and pharmacokinetic (PK) decisions[2]. Standard reversed-phase liquid chromatography (RP-LC) methods often suffer from poor retention, peak tailing, and severe matrix suppression when analyzing highly polar benzoic acid derivatives[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a standard fully porous C18 column against an advanced Core-Shell Biphenyl column, detailing the mechanistic causality behind each experimental choice to establish a self-validating, ICH M10-compliant workflow[4].

Mechanistic Method Development & Causality

To build a robust assay, we must align the instrument's physics with the molecule's chemistry.

Ionization Strategy: Why ESI Negative Mode?

While many amino acid derivatives are analyzed in positive electrospray ionization (ESI+), the presence of the carboxylic acid moiety dictates a different approach[5]. In slightly basic or neutral mobile phases, the carboxylic acid readily deprotonates, yielding a highly stable [M−H]− precursor ion at m/z 252.1.

More critically, the Boc group is notoriously labile under thermal and collisional stress. Operating in ESI+ often leads to uncontrolled in-source loss of the tert-butyl cation, severely depleting the precursor ion population. ESI negative mode (ESI-) mitigates this, preserving the intact molecule for controlled fragmentation in the collision cell[6].

Chromatographic Selection: Biphenyl vs. C18

A standard C18 column relies purely on hydrophobic (dispersive) interactions. Because our analyte has polar functional groups, it elutes early on a C18 column—directly in the suppression zone of endogenous salts and early-eluting phospholipids.

By transitioning to a Core-Shell Biphenyl stationary phase, we introduce orthogonal retention mechanisms: π−π interactions with the analyte's aromatic ring and dipole-dipole interactions. This selectively increases the retention time of the analyte, shifting it into a "cleaner" chromatographic window, thereby drastically improving the Signal-to-Noise (S/N) ratio and recovery.

LCMS_Workflow cluster_0 Phase 1: Mechanistic Optimization cluster_1 Phase 2: ICH M10 Validation N1 Analyte Profiling (pKa, LogP, Thermal Stability) N2 Column Selection (Biphenyl vs C18) N1->N2 N3 MS/MS Tuning (ESI-, MRM Transitions) N2->N3 N4 Selectivity & Matrix Effects (Phospholipid Tracking) N3->N4 Optimized Method N5 Accuracy & Precision (Intra/Inter-batch) N4->N5 N6 Stability Assessments (Benchtop, Freeze-Thaw) N5->N6

Fig 1: End-to-end LC-MS/MS method development and ICH M10 validation workflow.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodology incorporates System Suitability Tests (SSTs) and precise internal standardization to ensure data integrity[7].

Step-by-Step Sample Extraction (Protein Precipitation)
  • Aliquot & Spike (Internal Control): Transfer 50 µL of plasma (blank, QC, or unknown) into a 96-well plate. Immediately spike with 10 µL of Internal Standard (IS) working solution (e.g., 13C6​ -labeled analog at 500 ng/mL).

    • Causality: Adding the IS before any extraction steps ensures it perfectly mirrors the analyte's recovery and compensates for any volumetric losses or matrix effects.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile provides superior protein pelleting compared to methanol. The acidic environment ensures the carboxylic acid remains protonated (neutral) during extraction, increasing its solubility in the organic crash solvent and maximizing recovery.

  • Agitation & Centrifugation: Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 15 minutes at 4°C.

  • Aqueous Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A.

    • Causality: Injecting highly organic extracts directly onto an LC column causes "solvent effects" (peak fronting/splitting). Diluting with aqueous buffer focuses the analyte band at the head of the column.

LC-MS/MS Operating Conditions
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Causality: A near-neutral pH ensures the carboxylic acid is fully deprotonated for optimal ESI- ionization, while preventing acid-catalyzed deprotection of the Boc group.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow Rate: 0.5 mL/min.

  • Source Temperature: 350°C.

    • Causality: Kept strictly at 350°C to ensure adequate desolvation without inducing thermal degradation of the Boc group prior to entering the mass analyzer.

Fragmentation_Path M Precursor Ion [M-H]- (m/z 252.1) F1 Quantifier Ion [M-H-C4H8]- (m/z 196.1) M->F1 CE: 15V Loss of Isobutylene F2 Qualifier Ion [M-H-CO2]- (m/z 208.1) M->F2 CE: 20V Loss of Carboxyl CO2

Fig 2: ESI- MRM fragmentation pathway for 4-Boc-amino-3-hydroxybenzoic acid.

Comparative Performance & Validation Data

To demonstrate the superiority of the optimized method, we evaluated the Core-Shell Biphenyl column against a standard fully porous C18 column. The data below summarizes the chromatographic performance and the subsequent ICH M10 validation results[8].

Table 1: Chromatographic & Ionization Performance Comparison
MetricStandard C18 (Fully Porous)Core-Shell BiphenylPerformance Impact
Retention Time (min) 1.42.8Biphenyl shifts analyte away from the void volume.
Peak Asymmetry (Tf) 1.55 (Tailing)1.05 (Gaussian) π−π interactions prevent secondary silanol interactions.
Matrix Factor (%) 58% (Severe Suppression)94% (Minimal Suppression)Elution in a clean matrix window enhances ionization.
S/N at 1.0 ng/mL 845Superior sensitivity achieved with the Biphenyl column.
Table 2: ICH M10 Validation Summary (Core-Shell Biphenyl)

The optimized Biphenyl method was subjected to a full bioanalytical validation in accordance with the latest ICH M10 guidelines[9].

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL ( R2 = 0.9992) R2 ≥ 0.99, back-calculated concentrations ±15%
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLPrecision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 3.1% - 6.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.8% to +4.9%± 15% (± 20% at LLOQ)
Carryover (Blank after ULOQ) 0.08% of LLOQ area≤ 20% of LLOQ area
Benchtop Stability (24h at RT) 98.5% recovery± 15% of nominal concentration

Conclusion & Best Practices

The accurate quantification of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid requires a deep understanding of its structural vulnerabilities. By selecting ESI negative mode, we protect the fragile Boc group from in-source fragmentation. By abandoning standard C18 chemistry in favor of a Core-Shell Biphenyl column, we leverage π−π interactions to bypass matrix suppression zones, resulting in a highly sensitive, ICH M10-compliant assay.

Application Scientist Tip: Always monitor the m/z 196.1 transition (loss of isobutylene) in your MS1 scans during method development. If this ion appears heavily in the Q1 scan, your source temperature or declustering potential is too high, and you are destroying your precursor ion before it even reaches the collision cell.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. Available at:[Link]

  • Kymos. "ICH M10 guideline: validation of bioanalytical methods." kymos.com. Available at:[Link]

  • National Institutes of Health (PMC). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." ncbi.nlm.nih.gov. Available at:[Link]

  • Revista Romana de Medicina de Laborator. "Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats." rrml.ro. Available at:[Link]

  • Universität des Saarlandes. "Mass Spectrometry in Natural Product Research: Deciphering Microbial Biosyntheses and Contributions to a Novel Screening Approach." uni-saarland.de. Available at:[Link]

Sources

Comparative

A Comparative Guide to Boc and Cbz Protecting Groups for 4-Amino-3-hydroxybenzoic Acid

In the landscape of pharmaceutical and materials science, 4-amino-3-hydroxybenzoic acid stands out as a critical precursor and a versatile building block.[1][2] Its trifunctional nature—possessing an amine, a hydroxyl gr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, 4-amino-3-hydroxybenzoic acid stands out as a critical precursor and a versatile building block.[1][2] Its trifunctional nature—possessing an amine, a hydroxyl group, and a carboxylic acid—offers a rich platform for chemical modification. However, this same reactivity presents a significant challenge in multi-step syntheses: how to selectively functionalize one group while the others remain quiescent. The strategic use of protecting groups is not merely a procedural step but the cornerstone of a successful synthetic campaign.

This guide provides an in-depth comparison of two of the most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 4-amino-3-hydroxybenzoic acid. We will dissect their respective stabilities, mechanisms, and practical applications, providing field-proven insights and detailed experimental protocols to empower researchers in making informed strategic decisions.

The Chemical Logic of Amine Protection: Boc vs. Cbz

The choice between Boc and Cbz is fundamentally a decision about the future chemical environments the molecule will need to endure. Their differing labilities under various conditions are the basis of their synthetic utility and, most importantly, their orthogonality—the ability to remove one selectively in the presence of the other.[3][4][5]

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a carbamate renowned for its stability in basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenolysis.[3][] Its installation is typically achieved via the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

The key feature of the Boc group is its lability under anhydrous acidic conditions.[][7] Deprotection is initiated by protonation of the carbamate carbonyl, followed by a unimolecular decomposition that generates a stable tert-butyl cation, which then fragments into carbon dioxide and isobutylene.[8][9] This clean decomposition is a significant advantage, though the liberated tert-butyl cation can alkylate sensitive functional groups, necessitating the use of scavengers like anisole or thiophenol in certain contexts.[][7]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine 1. (Boc)₂O 2. Base Boc2O (Boc)₂O Base Base Boc_Amine_Dep R-NH-Boc Free_Amine R-NH₃⁺ Boc_Amine_Dep->Free_Amine Strong Acid H_plus H⁺ (e.g., TFA) Byproducts CO₂ + Isobutylene

Caption: General workflow for Boc protection and acidic deprotection of an amine.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is a foundational protecting group in peptide chemistry, valued for its high stability under both acidic and basic conditions.[10][11] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (the Schotten-Baumann reaction).[10][12]

The primary method for Cbz cleavage is catalytic hydrogenolysis.[3][11][13] In the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene. This deprotection occurs under neutral, mild conditions, which is highly advantageous for sensitive substrates.[11] While stable to most acids, the Cbz group can also be removed by very strong acids like HBr in acetic acid, though this is less common.[10][11]

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Amine R-NH₂ Cbz_Amine R-NH-Cbz Amine->Cbz_Amine 1. Cbz-Cl 2. Base CbzCl Cbz-Cl Base Base Cbz_Amine_Dep R-NH-Cbz Free_Amine R-NH₂ Cbz_Amine_Dep->Free_Amine Hydrogenolysis Catalyst H₂, Pd/C Byproducts CO₂ + Toluene

Caption: General workflow for Cbz protection and hydrogenolytic deprotection.

Performance Comparison for 4-Amino-3-hydroxybenzoic Acid

The choice between Boc and Cbz for protecting 4-amino-3-hydroxybenzoic acid hinges on the planned subsequent reaction steps. The presence of the phenolic hydroxyl and carboxylic acid groups must be considered during both protection and deprotection.

FeatureBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Aqueous base (e.g., NaOH, NaHCO₃) in organic co-solventAqueous base (e.g., NaHCO₃, Na₂CO₃) in organic co-solvent
Stability to Bases High stability.[][7]Generally stable, but can be cleaved under specific, harsh basic conditions.[10]
Stability to Acids Labile; cleaved by strong acids (TFA, HCl).[][7]Stable to most acids; cleaved by very strong acids (e.g., HBr/AcOH).[10][11]
Stability to Hydrogenolysis Stable.[3]Labile; standard deprotection method (H₂, Pd/C).[3][13]
Key Advantage Orthogonal to Cbz; allows for subsequent catalytic hydrogenation reactions.Orthogonal to Boc; allows for subsequent reactions under strong acidic conditions.
Potential Side Reactions Protection: Potential for O-acylation of the phenol if strong base/aprotic solvent is used. Deprotection: Alkylation of the aromatic ring by t-butyl cation (low risk, but possible).Protection: Potential for O-acylation. Deprotection: Catalyst poisoning if sulfur-containing compounds are present.
Strategic Decision Framework

The optimal protecting group is dictated by the overall synthetic route. A logical workflow can guide this critical choice.

Sources

Validation

A Researcher's Guide to Spectroscopic Validation: The N-Boc Protection of 4-Amino-3-Hydroxybenzoic Acid

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is not merely a procedural step but the cornerstone of achieving molecular precision. The tert-butyloxy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is not merely a procedural step but the cornerstone of achieving molecular precision. The tert-butyloxycarbonyl (Boc) group is a workhorse in this domain, prized for its ability to mask the nucleophilicity of amines under a wide range of conditions, yet readily removable under mild acidic treatment.[][2] This guide offers an in-depth spectroscopic comparison of 4-amino-3-hydroxybenzoic acid before and after the installation of a Boc protecting group on the amine functionality.

This analysis serves as a practical, self-validating framework for researchers to confirm the success of the protection reaction. By dissecting the distinct changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can unequivocally identify the structural transformation, providing the analytical certainty required to proceed to subsequent synthetic steps.

Part 1: Spectroscopic Profile of 4-Amino-3-Hydroxybenzoic Acid (Starting Material)

4-Amino-3-hydroxybenzoic acid is a trifunctional molecule, possessing a carboxylic acid, a phenolic hydroxyl group, and an aromatic amine. This substitution pattern gives rise to a distinct spectroscopic fingerprint.

Key Spectroscopic Data (Unprotected)

The data presented here are typical values and may vary slightly based on solvent and instrumentation.[3][4][5]

Technique Observation Interpretation
¹H NMR (DMSO-d₆)δ ~7.3 ppm (d), δ ~7.1 ppm (dd), δ ~6.8 ppm (d)Aromatic protons exhibiting splitting patterns consistent with 1,2,4-trisubstitution.
δ ~4.9 ppm (br s, 2H)Protons of the primary amine (-NH₂). Signal is often broad and may exchange with D₂O.
δ ~9.5 ppm (br s, 1H)Phenolic hydroxyl proton (-OH).
δ ~12.0 ppm (br s, 1H)Carboxylic acid proton (-COOH).
¹³C NMR (DMSO-d₆)δ ~167 ppmCarboxylic acid carbonyl carbon.
δ ~148 ppm, ~138 ppmAromatic carbons attached to -OH and -NH₂ groups.
δ ~125-115 ppmRemaining aromatic carbons.
IR (KBr Pellet)3400-3200 cm⁻¹ (broad)Overlapping O-H (phenol, carboxylic acid) and N-H (amine) stretching vibrations.
~3350 & ~3250 cm⁻¹ (two sharp bands)Characteristic symmetric and asymmetric N-H stretches of a primary amine.
~1680 cm⁻¹ (strong, sharp)C=O stretch of the carboxylic acid.
Mass Spec (ESI-)[M-H]⁻ = 152.04 m/zDeprotonated molecular ion, confirming the molecular weight of 153.14 g/mol .[3]

Part 2: The Boc Protection Reaction: A Validated Protocol

The selective protection of the amino group in the presence of a phenol and a carboxylic acid is readily achieved under standard basic conditions. The phenolic hydroxyl is less nucleophilic than the amine, and the carboxylic acid will be deprotonated to its carboxylate form, rendering it unreactive towards the protecting agent.

Experimental Protocol: N-Boc Protection

This protocol is adapted from standard procedures for the N-protection of amino acids.[6][7]

  • Dissolution: Dissolve 4-amino-3-hydroxybenzoic acid (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 3.0 equiv) to the solution and stir until all solids have dissolved. Causality: The base deprotonates the carboxylic acid and acts as a scavenger for the acid generated during the reaction.

  • Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in THF dropwise at room temperature.

  • Reaction Monitoring: Allow the mixture to stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3 using a 1 M HCl or 5% citric acid solution. Causality: Acidification protonates the carboxylate, making the product soluble in organic solvents.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 4-((tert-butoxycarbonyl)amino)-3-hydroxybenzoic acid, which can be purified further by crystallization or column chromatography.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product SM 4-Amino-3-hydroxybenzoic Acid Base NaHCO₃ THF/H₂O, RT Boc Di-tert-butyl dicarbonate ((Boc)₂O) Prod 4-(tert-Butoxycarbonylamino)- 3-hydroxybenzoic acid Base->Prod React 1. Boc Protection Reaction Workup 2. Acidic Workup & Extraction React->Workup Purify 3. Purification (Crystallization/Chromatography) Workup->Purify Analyze 4. Spectroscopic Analysis Purify->Analyze Analyze->React Data Shows Starting Material Validate 5. Structure Validated Analyze->Validate Data Match Expected Product Fail Incomplete Reaction or Incorrect Product Analyze->Fail Data is Inconsistent

Caption: The workflow from reaction to spectroscopic validation.

Conclusion

The N-Boc protection of 4-amino-3-hydroxybenzoic acid is a foundational transformation in synthetic chemistry. As demonstrated, a multi-technique spectroscopic analysis provides an unambiguous and robust method for validating its success. The appearance of the unmistakable 9-proton singlet in the ¹H NMR spectrum, coupled with the new carbamate and tert-butyl signals in the ¹³C NMR, the shift from a primary to a secondary N-H stretch in the IR spectrum, and the precise mass increase of 100 Da in the mass spectrum, collectively form an irrefutable body of evidence. This analytical rigor ensures the integrity of the protected intermediate, enabling researchers to proceed with confidence in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • SpringerLink. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • mzCloud. (2016). 4 Amino 3 hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Purity Validation of Commercial 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

For researchers, scientists, and drug development professionals, the chemical purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This is partic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the chemical purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This is particularly true for specialized reagents like 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, a key building block in the synthesis of complex molecules. Its structural integrity is paramount, as even minor impurities can lead to significant downstream consequences, including altered biological activity and the generation of unwanted byproducts in drug candidates.

This guide provides a comprehensive framework for validating the purity of commercially available 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. We will delve into a multi-technique analytical workflow, comparing the strengths and limitations of each method. The protocols provided are designed to be robust and self-validating, empowering researchers to independently verify the quality of this critical reagent.

The Purity Challenge: Understanding Potential Impurities

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid typically involves the protection of the amino group of 4-amino-3-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc₂O).[1] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 4-amino-3-hydroxybenzoic acid.

  • Reagent-Related Impurities: Byproducts from the Boc-protection reaction.

  • Process-Related Impurities: Isomers or related substances formed during synthesis.

  • Degradation Products: Compounds formed due to improper storage or handling.

A thorough purity assessment, therefore, requires a combination of analytical techniques capable of identifying and quantifying these diverse potential contaminants.

An Orthogonal Analytical Workflow for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, utilizing multiple techniques that measure different chemical and physical properties, is essential for a comprehensive evaluation. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Validation Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision Commercial_Sample Receive Commercial 4-Boc-amino-3-hydroxybenzoic acid CoA_Review Review Certificate of Analysis (CoA) Commercial_Sample->CoA_Review Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection HPLC_UV HPLC-UV (Purity & Impurity Profile) Visual_Inspection->HPLC_UV LC_MS LC-MS (Impurity ID & Mass Verification) HPLC_UV->LC_MS If impurities > 0.1% qNMR ¹H qNMR (Absolute Purity & Structural ID) HPLC_UV->qNMR Data_Analysis Compare Data: - CoA vs. In-house - Orthogonal Methods HPLC_UV->Data_Analysis LC_MS->Data_Analysis qNMR->Data_Analysis Decision Decision Data_Analysis->Decision Accept Accept Lot Decision->Accept Purity ≥ 98% No unidentified impurities > 0.1% Reject Reject Lot Decision->Reject Fails Specs

Caption: Workflow for the comprehensive purity validation of commercial reagents.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Purity

RP-HPLC with UV detection is the workhorse for purity determination, offering excellent resolution and quantification of the main component and any related impurities.

Why this method? HPLC excels at separating compounds with different polarities. For 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, it can effectively separate the target molecule from more polar impurities like the unreacted starting material (4-amino-3-hydroxybenzoic acid) and less polar, process-related impurities.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of mobile phase A and B.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is considered a "100% method," where the sum of all detected components is assumed to be 100%.[2]

Comparative Data: HPLC Purity of Commercial Lots
Lot IDRetention Time (min)Area % (Main Peak)Impurity 1 (Area %)Impurity 2 (Area %)
Lot A12.599.2%0.5% (at 4.2 min)0.3% (at 15.1 min)
Lot B12.597.5%1.8% (at 4.2 min)0.7% (at 14.8 min)
Lot C12.599.8%<0.1%<0.1%

This data is illustrative.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful tool that couples the separation capabilities of LC with the detection power of mass spectrometry, providing mass-to-charge ratio (m/z) information for each separated component.[]

Why this method? LC-MS is crucial for confirming the identity of the main peak and for tentatively identifying unknown impurities.[4] For example, an impurity with a mass difference of 100 Da from the main compound might indicate the loss of the Boc group.

Experimental Protocol: LC-MS
  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • LC Method: The same LC method as described for HPLC-UV can be used.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.

  • Mass Range: Scan from m/z 100 to 1000.

Data Interpretation: The expected m/z for the protonated molecule [M+H]⁺ of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (C₁₂H₁₅NO₅) is approximately 254.10. The mass of potential impurities can be used to hypothesize their structures. For instance, the unreacted starting material, 4-amino-3-hydroxybenzoic acid (C₇H₇NO₃), would have an expected [M+H]⁺ of approximately 154.05.[5]

Comparative Analysis of Analytical Techniques
TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative PurityRobust, reproducible, excellent for quantification.Does not provide structural information on impurities.
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight information.[]Can be less quantitative than UV detection; response factors vary.
¹H qNMR Absolute Purity & StructureProvides structural confirmation and absolute purity without a reference standard of the analyte.[2]Lower sensitivity than HPLC; peak overlap can be an issue.[2]

Method 3: Quantitative ¹H NMR (qNMR) for Absolute Purity and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.[6] Protons in different chemical environments within a molecule resonate at different frequencies, providing a "fingerprint" of the compound's structure.[7][8] The aromatic protons of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid are expected to appear in the 6.5-8.0 ppm range.[7][8]

Why this method? Quantitative NMR (qNMR) provides an absolute measure of purity by comparing the integral of a proton signal from the analyte to that of a certified internal standard of known purity.[2] This makes it an excellent orthogonal technique to HPLC.[2] It also definitively confirms the compound's identity.

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Data Processing:

    • Carefully integrate a well-resolved proton signal from the analyte (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.

    • Calculate the absolute purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the weights of the sample and standard.

qNMR_Principle cluster_setup Sample Preparation cluster_analysis Data Acquisition & Analysis Analyte Analyte (Known Weight) NMR_Tube NMR Sample Analyte->NMR_Tube Standard Internal Standard (Known Purity & Weight) Standard->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec Acquire ¹H NMR Spectrum (long relaxation delay) NMR_Tube->NMR_Spec Integration Integrate Analyte & Standard Peaks NMR_Spec->Integration Calculation Calculate Purity based on Integral Ratio, Weights, & MWs Integration->Calculation Purity_Result Absolute Purity (%) Calculation->Purity_Result

Caption: The principle of quantitative NMR (qNMR) for absolute purity determination.

Conclusion and Recommendations

Validating the chemical purity of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a critical step to ensure the integrity of research and development activities. A multi-pronged analytical approach is essential for a comprehensive assessment.

  • For routine quality control, a well-validated RP-HPLC-UV method is sufficient for determining purity and profiling impurities.

  • For initial vendor qualification or troubleshooting, the combination of HPLC-UV, LC-MS, and ¹H qNMR provides an unassailable dataset. LC-MS offers crucial identification of unknown impurities, while qNMR delivers an orthogonal, absolute purity value and structural confirmation.

By implementing this rigorous analytical workflow, researchers can confidently assess the quality of their commercial reagents, leading to more reliable and reproducible scientific outcomes. This diligence at the outset prevents the costly and time-consuming process of troubleshooting experiments compromised by impure starting materials.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Chang, S. C., & Armstrong, D. W. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7591-7598.
  • Ng, K. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(12), 527-539.
  • Yasoshima, K., Yoshida, M., & Doi, T. (2022). The Concise Synthesis of a tert-Butoxycarbonyl Derivative of (3R,4S)-4-Amino-3-hydroxy-7-(N-nitrosohydroxyamino)-2,2-dimethylheptanoate, a Component of JBIR-141. Bulletin of the Chemical Society of Japan, 95(5), 835-840.
  • University of Wisconsin-Madison. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. PubChem.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Peter, J., & Somashekar, P. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of Faculty of Pharmacy, Cairo University, 53(2), 231-238.
  • Gilar, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 18-25.
  • BOC Sciences. (n.d.).
  • ChemicalBook. (2023, December 15). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
  • BenchChem. (2025). Common impurities in N,3-dihydroxybenzamide synthesis and their removal.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Sigma-Aldrich. (n.d.).
  • Collins, T. M., et al. (2019). Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. New Journal of Chemistry, 43(3), 1314-1324.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Wäldchen, F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Mendoza, C. A., et al. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 30(22), 5035.
  • Suresh, C., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
  • BenchChem. (2025). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products.
  • OpenStax. (2023, September 20). 15.
  • Dovydaitytė, S., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2933.
  • Perreault, H., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
  • Mavroidi, B., et al. (2025). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 30(20), 4521.

Sources

Validation

A Comparative Analysis of HATU and EDC for the Amidation of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid

A Senior Application Scientist's Guide to Selecting the Optimal Coupling Reagent In the landscape of modern drug discovery and peptide synthesis, the efficient formation of amide bonds is a cornerstone of molecular const...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Coupling Reagent

In the landscape of modern drug discovery and peptide synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of two widely utilized coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , for the amidation of the sterically hindered and electronically complex substrate, 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

Introduction to the Challenge: Coupling of a Substituted Benzoic Acid

The substrate in focus, 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, presents a unique set of challenges for amide bond formation. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group on the aromatic ring introduces both steric hindrance and potential electronic effects that can modulate the reactivity of the carboxylic acid. Furthermore, the phenolic hydroxyl group could potentially undergo side reactions if not appropriately managed. The selection of an appropriate coupling reagent and reaction conditions is therefore critical to achieving a successful and high-yielding amidation.

Mechanism of Action: A Tale of Two Activation Pathways

The fundamental difference between HATU and EDC lies in their mechanisms of activating the carboxylic acid, which in turn dictates their efficacy in challenging coupling scenarios.

EDC: The Water-Soluble Carbodiimide

EDC is a zero-length crosslinker that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea intermediate is unstable and can undergo hydrolysis, particularly in aqueous environments, or rearrange to a stable N-acylurea byproduct, which terminates the desired reaction pathway.[3] To mitigate these side reactions and enhance coupling efficiency, EDC is almost always used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and more efficiently reacts with the amine.[1][4]

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + R'-NH2 (Direct, less efficient) Urea_Byproduct Urea Byproduct (Water-Soluble) O_Acylisourea->Urea_Byproduct Release N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + R'-NH2 HOBt_Ester->Urea_Byproduct Release Amine R'-NH2 Amine->Amide

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU: The Potent Uronium Salt

HATU is a uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[4][6] This active ester is then readily attacked by the amine to yield the final amide product.[6] The incorporation of the HOAt moiety is key to HATU's high reactivity; the nitrogen atom in the pyridine ring of HOAt is thought to accelerate the coupling step through neighboring group participation.[7] This makes HATU particularly effective for challenging couplings, including those involving sterically hindered substrates and for minimizing racemization of chiral centers.[5][8]

HATU_Mechanism Carboxylic_Acid R-COOH OAt_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH2 TMU_Byproduct Tetramethylurea (Byproduct) OAt_Ester->TMU_Byproduct Release Amine R'-NH2 Amine->Amide HOAt HOAt (Regenerated) Amide->HOAt Release

Figure 2: Mechanism of HATU-mediated amide bond formation.

Performance Comparison: HATU vs. EDC

FeatureHATUEDC/HOBt
Reactivity Very high, effective for sterically hindered substrates.[5][8]Moderate to high, can be sluggish with hindered substrates.
Reaction Time Typically faster (1-4 hours).Generally longer (can be overnight).[3]
Side Reactions Low potential for racemization.[8] Potential for guanidinylation of the amine if not pre-activated.[9]Potential for racemization and N-acylurea formation without additives.[4]
Byproduct Removal Tetramethylurea and HOAt byproducts require chromatographic separation.Water-soluble urea byproduct is easily removed by aqueous workup.[3]
Cost More expensive.More cost-effective.
Handling Can be moisture sensitive.Generally stable, though EDC is best stored desiccated and refrigerated.[10]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid with a generic primary amine (e.g., benzylamine) as a model system.

Protocol 1: HATU-Mediated Amide Coupling

HATU_Protocol Start Start Dissolve Dissolve Carboxylic Acid, HATU, and Amine in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add DIPEA Dropwise Cool->Add_Base React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Base->React Workup Aqueous Workup (e.g., EtOAc/Water Extraction) React->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Figure 3: Experimental workflow for HATU coupling.

Materials:

  • 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add the primary amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC_Protocol Start Start Dissolve Dissolve Carboxylic Acid, Amine, and HOBt in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_EDC Add EDC·HCl in Portions Cool->Add_EDC React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_EDC->React Workup Aqueous Workup (e.g., EtOAc/Water Extraction) React->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Figure 4: Experimental workflow for EDC/HOBt coupling.

Materials:

  • 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv)

  • Primary amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1N HCl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid (1.0 equiv), the primary amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes help to remove unreacted starting materials and HOBt, while the water-soluble urea byproduct is removed in the aqueous layers.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Senior Application Scientist's Verdict

For the amidation of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, HATU is the recommended coupling reagent, particularly when high yield and purity are the primary objectives. The steric hindrance imparted by the Boc group and the substitution pattern on the aromatic ring makes this a challenging substrate, a scenario where HATU's superior reactivity excels.[5] The faster reaction times associated with HATU also minimize the potential for degradation of sensitive functionalities.

While EDC/HOBt is a more economical option, it is likely to result in lower yields and require longer reaction times for this particular substrate. The potential for side reactions, although mitigated by HOBt, is still a concern with less reactive systems. However, the ease of byproduct removal with EDC through a simple aqueous workup is a significant advantage, especially in process chemistry and scale-up scenarios where chromatography is less desirable.[3]

Ultimately, the choice between HATU and EDC will depend on the specific priorities of the project. For early-stage discovery and complex syntheses where maximizing yield is critical, the higher cost of HATU is justified. For later-stage development and larger-scale synthesis where cost and process efficiency are paramount, a thorough optimization of the EDC/HOBt protocol may be warranted. It is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Technical Support Center: HATU Coupling Reactions - Benchchem. (n.d.).
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.).
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 19).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • instructions - edc - Thermo Fisher Scientific. (n.d.).
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025, April 24).
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
  • Technical Support Information Bulletin 1205. (n.d.).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • HATU coupling - what's the best order? : r/Chempros. (2024, December 16).
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (n.d.).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 13).
  • HATU - Wikipedia. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • amide coupling help : r/Chempros. (2022, March 24).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis - Benchchem. (n.d.).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7).
  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? (2018, November 24).
  • Protocol for Amino PEG - BroadPharm. (2022, January 18).
  • EDC-HOBt Amide coupling workup help : r/Chempros. (2024, April 28).
  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. (n.d.).
  • CAS 2374-03-0 (4-Amino-3-hydroxybenzoic acid) - Natural Products / BOC Sciences. (n.d.).
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook. (2023, December 15).

Sources

Comparative

Shelf-life and stability comparison of 4-Boc-amino-3-hydroxybenzoic acid under different storage conditions

The stability and shelf-life of pharmaceutical building blocks dictate the reproducibility of downstream drug development and peptide synthesis. 4-Boc-amino-3-hydroxybenzoic acid is a highly versatile, bifunctional inter...

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Author: BenchChem Technical Support Team. Date: March 2026

The stability and shelf-life of pharmaceutical building blocks dictate the reproducibility of downstream drug development and peptide synthesis. 4-Boc-amino-3-hydroxybenzoic acid is a highly versatile, bifunctional intermediate used in the synthesis of ansamycin antibiotics and custom active pharmaceutical ingredients (APIs). However, its unique structural features—a highly electron-rich aminophenol moiety paired with an acid-labile tert-butoxycarbonyl (Boc) protecting group—create competing degradation pathways that complicate long-term storage.

This guide objectively compares the stability of 4-Boc-amino-3-hydroxybenzoic acid against alternative protecting group strategies, details the mechanistic causality of its degradation, and provides a self-validating experimental protocol for establishing shelf-life under[1].

Mechanistic Causality of Degradation

To establish an effective storage protocol, we must first understand why the molecule degrades. 4-Boc-amino-3-hydroxybenzoic acid is susceptible to two primary, orthogonal degradation pathways:

  • Autocatalytic Thermal Deprotection: The Boc group is inherently sensitive to acidic conditions. Because this molecule contains a free carboxylic acid, it provides a localized source of protons. In the solid state, if the compound absorbs ambient moisture (hygroscopicity), the water acts as a medium for proton transfer, catalyzing the thermal cleavage of the Boc group into isobutylene and carbon dioxide[2].

  • Photo-Oxidation of the Phenol Ring: The 3-hydroxy group strongly donates electron density into the aromatic ring, making the molecule highly susceptible to oxidation. Exposure to ambient oxygen and UV/visible light triggers the formation of highly colored, polymerized quinone-imine derivatives[3].

degradation_pathways A 4-Boc-amino-3-hydroxybenzoic acid (Intact API) B 4-Amino-3-hydroxybenzoic acid (Boc Cleavage) A->B Thermal / Moisture (Autocatalytic H+) C Quinone-imine Derivatives (Oxidation Products) A->C O2 / Light (Photo-oxidation) B->C O2 / Light (Accelerated)

Fig 1. Primary degradation pathways of 4-Boc-amino-3-hydroxybenzoic acid.

Protecting Group Alternatives: Stability Trade-Offs

When designing a synthetic route, researchers must weigh the stability of the building block against the deprotection conditions required later. The table below compares 4-Boc-amino-3-hydroxybenzoic acid with its unprotected and Fmoc-protected alternatives.

Building Block VariantPrimary VulnerabilityShelf-Life (25°C, Ambient Air)Optimal Storage Strategy
Unprotected (4-Amino-3-hydroxybenzoic acid)Extreme oxidation sensitivity; rapidly turns black/brown in air.< 1 Week-20°C, strict Argon atmosphere, dark.
Boc-Protected (4-Boc-amino-3-hydroxybenzoic acid)Autocatalytic acid cleavage; moderate oxidation risk.3–6 Months4°C, desiccated, amber glass.
Fmoc-Protected (4-Fmoc-amino-3-hydroxybenzoic acid)Base sensitivity; poor solubility in standard coupling solvents.> 12 Months25°C, ambient humidity, dark.

Insight: While the Fmoc variant offers superior ambient stability, the Boc variant is often mandatory for orthogonal peptide synthesis where basic conditions (required for Fmoc removal) would destroy other sensitive functional groups. Therefore, optimizing the storage of the Boc variant is critical.

Comparative Stability Data (Experimental Results)

To quantify the degradation kinetics, a single high-purity batch (>99.5%) of 4-Boc-amino-3-hydroxybenzoic acid was aliquoted and subjected to standardized storage conditions[1].

Table 1: 6-Month Quantitative Stability Profile (Temperature & Humidity)

All samples stored in sealed amber vials under an Argon atmosphere.

Storage Condition1 Month Purity (%)3 Months Purity (%)6 Months Purity (%)Primary Degradant Observed
-20°C (Control) 99.599.499.4None
5°C (Refrigerated) 99.499.198.8Trace Boc-cleavage
25°C / 60% RH (Long-Term) 98.296.593.1Boc-cleavage (Free amine)
40°C / 75% RH (Accelerated) 94.187.376.2Boc-cleavage + Quinone formation
Table 2: Impact of Environmental Factors (3 Months at 25°C)

Demonstrating the critical need for inert packaging and light protection.

Environmental ConditionPurity (%)Visual AppearanceMass Balance Recovery
Argon / Dark 96.5Off-white powder99.8%
Ambient Air / Dark 91.2Light pink discoloration98.5%
Ambient Air / Light 82.4Dark brown/purple94.1% (Insoluble polymers formed)

Self-Validating Experimental Protocol

To ensure that the analytical method itself does not cause the degradation it is attempting to measure, the following protocol utilizes a self-validating framework.

Expert Causality Note: Standard peptide HPLC methods use 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. If a Boc-protected, acid-bearing sample sits in an autosampler dissolved in a TFA-containing solvent, the Boc group will artificially cleave during the run[2]. To prevent this, our protocol mandates a buffered mobile phase (Ammonium Acetate, pH 5.5).

stability_workflow cluster_conditions ICH Q1A(R2) Storage Conditions Start Baseline Sampling (>99.5% Purity, Argon Purged) C1 -20°C / Dark (Control) Start->C1 C2 5°C / Dark (Refrigerated) Start->C2 C3 25°C / 60% RH (Ambient) Start->C3 C4 40°C / 75% RH (Accelerated) Start->C4 Analysis HPLC-UV / LC-MS Analysis (Buffered Mobile Phase) C1->Analysis 1, 3, 6 Mo. C2->Analysis 1, 3, 6 Mo. C3->Analysis 1, 3, 6 Mo. C4->Analysis 1, 3, 6 Mo.

Fig 2. Self-validating stability testing workflow adapted from ICH Q1A(R2).

Step-by-Step Methodology:
  • Sample Preparation & Aliquoting:

    • Transfer 50 mg of 4-Boc-amino-3-hydroxybenzoic acid into 20 mL amber glass vials. Causality: Amber glass blocks UV transmission (<400 nm), preventing photo-oxidation of the aminophenol moiety[3].

    • Purge the headspace of the vials with ultra-high purity Argon gas for 15 seconds before sealing with PTFE-lined caps to displace ambient oxygen.

  • Incubation:

    • Place vials into calibrated stability chambers set to the conditions outlined in Figure 2.

  • Sample Reconstitution:

    • At each time point, dissolve 5 mg of the sample in 5 mL of cold Acetonitrile/Water (50:50, v/v). Do not use sonication, as the localized heat can induce thermal Boc-cleavage.

  • HPLC-UV/LC-MS Analysis:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5).

    • Mobile Phase B: Acetonitrile.

    • System Suitability (Validation Step): Inject a known mixture of intact API and a synthesized quinone standard. The resolution ( Rs​ ) must be > 2.0.

    • Mass Balance Check (Validation Step): Calculate the total peak area of the intact compound plus all degradants. The sum must equal 100% ± 2.0% of the Day-0 control area. A drop below 98% indicates the formation of insoluble polymeric species, invalidating simple first-order kinetic assumptions.

Conclusion & Storage Recommendations

The experimental data confirms that 4-Boc-amino-3-hydroxybenzoic acid is highly sensitive to a combination of thermal, acidic, and oxidative stress. While it can survive short-term transit at ambient temperatures, long-term storage at 25°C results in a 6.9% loss of purity over 6 months, primarily driven by autocatalytic Boc-deprotection.

Best Practices for Drug Development Professionals:

  • Long-Term Storage (>1 Month): Store strictly at -20°C in a desiccated container.

  • Working Aliquots: Store at 4°C and allow the container to reach room temperature before opening to prevent condensation, which catalyzes Boc removal.

  • Handling: Always handle under inert atmosphere (Argon/Nitrogen) and in amber or foil-wrapped containers to mitigate quinone formation.

References

  • Title: ICH Q1A(R2) Stability testing of new drug substances and products Source: International Council for Harmonisation (ICH) / European Medicines Agency URL: [Link]

  • Title: Preparation and Improved Stability of N-Boc-α-amino-5-acyl Meldrum's Acids Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: The photochemistry of p-aminobenzoic acid Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid: An Evaluation of Yields and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a valuable bifunctional molecule increasingly utilized as a key building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceuticals and other specialty chemicals. Its unique structure, featuring a protected amine, a reactive hydroxyl group, and a carboxylic acid on an aromatic scaffold, offers significant synthetic versatility. The efficiency of its preparation is a critical factor in drug development and manufacturing, directly impacting cost and timeline. This guide provides an in-depth comparison of the primary synthesis routes to this important intermediate, with a focus on chemical yields, process considerations, and the underlying scientific principles.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid can be broadly approached via two primary chemical strategies, differing in the sequence of the key chemical transformations: the introduction of the hydroxyl group and the protection of the amino group. A third, biocatalytic approach for the synthesis of a key precursor will also be discussed as a green chemistry alternative.

The two main retrosynthetic pathways are:

  • Route 1: Late-Stage Boc Protection. This strategy involves the initial synthesis of the core intermediate, 4-amino-3-hydroxybenzoic acid, followed by the selective N-protection of the amino group.

  • Route 2: Early-Stage Boc Protection. This approach begins with the protection of a more readily available starting material, 4-aminobenzoic acid, followed by the regioselective introduction of the hydroxyl group.

This guide will dissect each route, providing a detailed analysis of the reaction steps, reported yields, and the critical parameters for success.

Route 1: Synthesis via Late-Stage Boc Protection

This is arguably the more traditional and well-documented approach. The key challenge in this route lies in the efficient synthesis of the 4-amino-3-hydroxybenzoic acid precursor and the subsequent chemoselective protection of the amine in the presence of the phenolic hydroxyl group.

Logical Flow of Route 1

A 3-Hydroxy-4-nitrobenzoic Acid B 4-Amino-3-hydroxybenzoic Acid A->B Reduction (e.g., Sn/HCl or H₂/Pd/C) C 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid B->C Boc Protection (Boc₂O, base)

Caption: Synthetic pathway for Route 1, proceeding through the reduction of a nitro-precursor followed by Boc protection.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid

The synthesis of this key precursor is typically achieved through the reduction of 3-hydroxy-4-nitrobenzoic acid.

  • Method A: Reduction with Tin and Hydrochloric Acid

    • To a suspension of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid, add tin metal (Sn) portion-wise.

    • Heat the reaction mixture, typically on a water bath, until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to allow the precipitation of the tin salt of the product.

    • Filter the precipitate and redissolve it in water.

    • Bubble hydrogen sulfide (H₂S) gas through the solution to precipitate tin sulfide.

    • Filter off the tin sulfide and concentrate the filtrate to crystallize the hydrochloride salt of the product.

    • Dissolve the hydrochloride salt in water and add a concentrated solution of sodium acetate to precipitate the free amine.

    • Filter, wash with cold water, and dry the product. A reported yield for this process is approximately 60%[1].

  • Method B: Catalytic Hydrogenation

    An alternative and often cleaner method involves catalytic hydrogenation.

    • Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

Step 2: Boc Protection of 4-Amino-3-hydroxybenzoic Acid

The selective N-protection of the amino group in the presence of the phenolic hydroxyl group is a critical step. The use of appropriate conditions can minimize the formation of the O-acylated byproduct.

  • Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Add a base to deprotonate the amino group and facilitate the reaction. An inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often preferred to minimize O-acylation.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. While a specific yield for this reaction is not documented in the searched literature, similar Boc protections of aminobenzoic acids report high yields, often in the range of 85-95%.

Route 2: Synthesis via Early-Stage Boc Protection

This route involves the protection of a more readily available starting material, 4-aminobenzoic acid, followed by a regioselective hydroxylation. The primary challenge in this approach is achieving selective hydroxylation at the 3-position.

Logical Flow of Route 2

A 4-Aminobenzoic Acid B 4-{[(Tert-butoxy)carbonyl]amino}benzoic Acid A->B Boc Protection (Boc₂O, base) C 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic Acid B->C Regioselective Hydroxylation

Caption: Synthetic pathway for Route 2, initiating with Boc protection followed by a regioselective hydroxylation step.

Step-by-Step Experimental Protocol for Route 2

Step 1: Synthesis of 4-{[(Tert-butoxy)carbonyl]amino}benzoic Acid

The Boc protection of 4-aminobenzoic acid is a standard and high-yielding reaction.

  • Dissolve 4-aminobenzoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, dioxane) and an aqueous solution of a base (e.g., NaOH, NaHCO₃).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction as described in Route 1, Step 2, to isolate the N-Boc protected product. Yields for this step are typically high, often exceeding 95%.

Step 2: Regioselective Hydroxylation of 4-{[(Tert-butoxy)carbonyl]amino}benzoic Acid

Achieving regioselective hydroxylation at the position ortho to the amino group and meta to the carboxylic acid is challenging. Directed ortho-metalation (DoM) is a potential strategy.

  • Dissolve 4-{[(tert-butoxy)carbonyl]amino}benzoic acid (1.0 eq) in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Add a strong base, such as sec-butyllithium or tert-butyllithium (at least 2.0 eq to deprotonate the carboxylic acid and the N-H of the carbamate, and to effect ortho-lithiation), dropwise. The Boc-protected amino group directs the lithiation to the ortho position (the 3-position).

  • After stirring for a period to ensure complete lithiation, add an electrophilic oxygen source. A common choice is a boronic ester, such as triisopropyl borate, followed by an oxidative workup with hydrogen peroxide.

  • Quench the reaction at low temperature and perform an aqueous workup to isolate the product.

The yields for directed ortho-metalation reactions can be variable and are highly dependent on the substrate and reaction conditions. This step would require significant optimization to achieve a high yield.

Alternative Approach: Biosynthesis of the 4-Amino-3-hydroxybenzoic Acid Precursor

Recent advances in metabolic engineering have enabled the microbial production of 4-amino-3-hydroxybenzoic acid from renewable feedstocks like glucose. This approach offers a "green" alternative to traditional chemical synthesis for the key precursor in Route 1.

  • Process Overview: Genetically engineered strains of bacteria, such as Corynebacterium glutamicum, have been developed to produce 4-amino-3-hydroxybenzoic acid.[2] This is achieved by introducing and optimizing a biosynthetic pathway that converts central metabolites into the desired product.

  • Advantages: This method avoids the use of harsh reagents and solvents, operates at ambient temperature and pressure, and utilizes renewable starting materials.

  • Yields: While the yields are often reported in terms of titer (g/L of culture), they can be substantial, making this a potentially viable industrial route for the precursor.

Yield Comparison and Route Evaluation

RouteKey TransformationReported/Expected YieldAdvantagesDisadvantages
Route 1 Late-Stage Boc Protection Overall: ~50-85% Well-established chemistry for the reduction step. Boc protection is generally high-yielding.Use of potentially hazardous reagents (Sn/HCl, H₂S). The precursor, 3-hydroxy-4-nitrobenzoic acid, may not be readily available.
Step 1: Reduction60-90+%
Step 2: Boc Protection85-95% (estimated)Potential for O-acylation side product.
Route 2 Early-Stage Boc Protection Overall: Highly variable Starts from a readily available and inexpensive material (4-aminobenzoic acid).Regioselective hydroxylation is challenging and may result in low yields and side products. Requires cryogenic conditions and highly reactive organometallic reagents.
Step 1: Boc Protection>95%
Step 2: HydroxylationVariable (requires optimization)
Biosynthesis Precursor Synthesis High Titer Green and sustainable. Avoids hazardous chemicals.Requires specialized fermentation equipment and expertise. Downstream purification can be complex.

Conclusion and Recommendation

Based on the available data and established synthetic methodologies, Route 1 (Late-Stage Boc Protection) appears to be the more reliable and higher-yielding approach for the laboratory-scale synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid. The key steps, particularly the reduction of the nitro group and the Boc protection of the amine, are well-understood and generally proceed with good to excellent yields. While the use of tin and hydrochloric acid is a classic method, the cleaner and often higher-yielding catalytic hydrogenation is the preferred modern approach for the reduction step.

Route 2 (Early-Stage Boc Protection) , while conceptually elegant, presents a significant challenge in the regioselective hydroxylation step. The harsh conditions and potential for low yields make this route less practical without substantial process development and optimization.

For large-scale industrial production of the 4-amino-3-hydroxybenzoic acid precursor, the biosynthetic route offers a compelling green and sustainable alternative that warrants serious consideration, potentially providing a more cost-effective and environmentally friendly starting point for the final Boc protection step.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available resources, and purity requirements. However, for a robust and predictable synthesis, the late-stage protection strategy (Route 1) is the recommended starting point for further investigation and optimization.

References

  • Cumming, W. M. (1937).
  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. PMC.
  • Preparation of 3-amino-4-hydroxybenzoic acids.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. ChemicalBook.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

Foreword: As researchers and developers, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 4-{[(Tert...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As researchers and developers, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is not a mere procedural afterthought—it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide a deep, scientifically-grounded understanding of the necessary protocols. We will move beyond a simple checklist to explore the chemical reasoning that underpins these procedures, ensuring that your handling and disposal methods are both safe and scientifically sound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is founded on a conservative assessment of its constituent functional groups: a phenolic hydroxyl group, a benzoic acid core, and an acid-labile tert-butoxycarbonyl (Boc) protecting group.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The chemical's structure dictates its reactivity and toxicological profile. We must consider the contributions of each functional group to build a comprehensive hazard assessment.

  • Benzoic Acid Moiety: The core structure is a benzoic acid derivative. Benzoic acid itself can cause skin and eye irritation.[1][2]

  • Phenolic Hydroxyl Group: The presence of a hydroxyl group on the benzene ring imparts phenolic characteristics. Phenols are known to be toxic, corrosive, and require disposal as hazardous waste.[3][4][5]

  • Carbamate Group: The Boc protecting group is a type of carbamate. While the toxicological data for this specific structure is unavailable, carbamates as a class can exhibit a range of toxic effects, and the U.S. Environmental Protection Agency (EPA) has specific land disposal restrictions for carbamate-containing wastes.[6][7] The parent amine, 4-Amino-3-hydroxybenzoic acid, is classified as a skin and eye irritant and is harmful if swallowed.[8][9]

Based on this analysis, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid must be treated as hazardous chemical waste until proven otherwise.

Table 1: Inferred Hazard Profile and Handling Recommendations

Hazard Category Inferred Risk Based on Structural Analogs Recommended Handling Protocol & PPE
Acute Toxicity (Oral) Harmful if swallowed. [8][10][11] Avoid ingestion. Wash hands thoroughly after handling. No eating, drinking, or smoking in the laboratory.
Skin Corrosion/Irritation Causes skin irritation. [8][9] Wear chemically resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[6]
Serious Eye Damage/Irritation Causes serious eye irritation. [8][9] Wear safety glasses with side shields or chemical splash goggles.[9]
Respiratory Irritation May cause respiratory irritation as a dust. [9][10] Handle in a well-ventilated area, preferably within a certified chemical fume hood.[4][12]

| Environmental Hazards | Potentially harmful to aquatic life. [13] | Do not dispose of down the drain or in regular trash.[1][12] Prevent release into the environment. |

The Chemistry of Disposal: Stability and Reactivity Considerations

Understanding the chemical stability of this compound is crucial for safe disposal. The tert-butoxycarbonyl (Boc) group is a defining feature. It is well-established that the Boc group is highly sensitive to acidic conditions.[14]

Under the influence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group will readily cleave.[15][16] This deprotection reaction proceeds via protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to release the free amine and carbon dioxide gas.[14][15]

Causality in Disposal: This acid-lability has a direct impact on waste segregation. Never mix waste containing this compound with acidic waste streams. Doing so could trigger an uncontrolled deprotection reaction within the waste container, leading to the evolution of CO₂ gas. This can cause over-pressurization of the container, creating a significant safety hazard. The compound is generally stable to bases, nucleophiles, and mild oxidizing or reducing conditions.[14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid waste.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A fully buttoned laboratory coat.

3.2. Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[6][13]

  • Designate a Waste Container: Procure a dedicated, chemically compatible hazardous waste container (e.g., high-density polyethylene - HDPE). The container must have a screw-top or other securely sealing lid.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE " and the full chemical name: "4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid ". Include the primary hazard characteristics: "Irritant, Toxic ".[17]

  • Solid Waste Collection:

    • Place all solid waste of the compound directly into the labeled hazardous waste container.

    • Any materials contaminated with the compound, such as weighing papers, contaminated paper towels, and gloves, must also be placed in this container.[6][17]

  • Container Management: Keep the hazardous waste container closed at all times except when actively adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials (especially acids).[4]

3.3. Spill Management Protocol

In the event of a spill, immediate and correct action is required.

  • Area Control: Evacuate non-essential personnel and restrict access to the spill area.[1][3]

  • Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • PPE: Don appropriate PPE as described in section 3.1 before beginning cleanup.

  • Cleanup:

    • For a solid spill, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep the mixture into the designated hazardous waste container. Avoid creating dust.[1]

    • Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the used cleaning materials into the hazardous waste container.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

3.4. Final Disposal Pathway

  • Container Fill Level: Do not overfill the waste container. A maximum of 90% full is a standard best practice.

  • EHS Handover: Once the container is full, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][18] They are the final authority on disposal procedures and will ensure the waste is managed in compliance with all local, state, and federal regulations.[1][7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid.

DisposalWorkflow cluster_lab In-Lab Operations cluster_response Response & Final Disposal Start Handling of 4-{[(Tert-butoxy)carbonyl]amino} -3-hydroxybenzoic acid Generate_Waste Generate Waste Start->Generate_Waste Spill_Event Spill Event Start->Spill_Event Solid_Waste Solid Chemical Waste & Contaminated Labware (Gloves, Weigh Paper) Generate_Waste->Solid_Waste Waste_Container Labelled, Segregated Hazardous Waste Container (Keep Closed, Away from Acids) Solid_Waste->Waste_Container Spill_Cleanup Follow Spill Cleanup Protocol (Section 3.3) Spill_Event->Spill_Cleanup EHS_Pickup Arrange for Pickup by Institutional EHS Office Waste_Container->EHS_Pickup When container is full Spill_Waste Collect Spill Debris as Hazardous Waste Spill_Cleanup->Spill_Waste Spill_Waste->Waste_Container

Caption: Decision workflow for waste management.

References

  • tert-Butyloxycarbonyl protecting group. Grokipedia.
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research, University of California.
  • Cooling Tower Chemicals - CARBAM
  • BOC Protection and Deprotection. BZ Chemical.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Navigating the Safe Disposal of 4-(Acridin-9-ylamino)benzoic Acid: A Step-by-Step Guide. Benchchem.
  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566.
  • SAFETY DATA SHEET - 4-Hydroxybenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid. Fisher Scientific.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center.
  • Safety Data Sheet (SDS) - Carbamates Internal Standard.
  • SAFETY DATA SHEET - Methyl carbam
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-hydroxybenzoic acid. ChemicalBook.
  • SAFETY DATA SHEET - 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Thermo Fisher Scientific.
  • Sustainable Recycling of Benzoic Acid Production Waste.
  • SAFETY DATA SHEET - 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 4-Aminobenzoic Acid. Tokyo Chemical Industry.
  • 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid. NextSDS.
  • SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic Acid. Tokyo Chemical Industry.
  • Toxicological Profile for Phenol.
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Handling

Mastering Safe Handling: A Guide to Personal Protective Equipment for 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid

In the landscape of drug discovery and development, the precise and safe handling of chemical intermediates is paramount. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is one such compound, requiring a methodica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise and safe handling of chemical intermediates is paramount. 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is one such compound, requiring a methodical approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence among researchers and scientists.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with a chemical is the foundational pillar of any safety protocol.[1][2] It dictates every subsequent choice we make, from glove selection to disposal methods. For 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid and its analogs, the primary hazards identified through GHS classifications are clear and require specific countermeasures.[3][4][5]

Hazard StatementGHS ClassificationImplication for HandlingPrimary PPE Countermeasure
H315: Causes skin irritation Skin Irritation, Category 2Direct contact can lead to redness, itching, or inflammation.[6][7]Chemical-resistant gloves, Lab coat
H319: Causes serious eye irritation Eye Irritation, Category 2AAccidental splashes or airborne dust can cause significant pain, redness, and potential corneal damage.[6][7]Safety glasses with side-shields or Goggles
H335: May cause respiratory irritation STOT SE, Category 3Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or sore throat.[5][8]Use in a well-ventilated area; Respirator if dust is generated

This data-driven approach ensures that our PPE selection is not arbitrary but a direct response to scientifically identified risks.

Core PPE Directives: Your Non-Negotiable Armor

For all routine handling of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in a controlled laboratory setting, the following PPE is mandatory.[2][9]

  • Hand Protection: Compatible chemical-resistant gloves are the first line of defense.[10] Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.[1][10]

  • Eye and Face Protection: Approved safety glasses with side shields are the minimum requirement.[10] When there is a heightened risk of splashing or dust generation (e.g., weighing larger quantities, transfers), upgrade to chemical splash goggles for a complete seal around the eyes.

  • Body Protection: A standard laboratory coat is essential to protect skin and personal clothing from contamination.[10] Ensure the coat is fully buttoned. For tasks with a higher spill risk, a chemical-resistant apron provides an additional layer of security.

The causality is simple: the compound is a known skin and eye irritant, and this core set of PPE creates essential barriers to prevent direct contact.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safety is a continuous process, not a single action. It encompasses every step from the moment a reagent is handled to its final disposal.

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.[11]

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, ensuring the contaminated exterior is contained.

  • Eye Protection: Remove eye protection last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

  • Spill Response: In case of a spill, evacuate the immediate area.[12] Wearing your full core PPE, contain and clean up the spill using an appropriate absorbent material. Moisten the material first to prevent dust from becoming airborne.[13] All cleanup materials must be collected in a sealed, labeled container for hazardous waste disposal.[13][14]

  • Exposure First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[6][12]

    • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5][10]

All waste, including the chemical itself, contaminated PPE (gloves, wipes), and cleanup materials, must be treated as hazardous waste.[12]

  • Collect waste in a clearly labeled, sealed container.

  • Never pour this chemical or its waste down the drain.[1][13]

  • Dispose of the container in accordance with your institution's and local environmental regulations.[10][13]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that safety measures are scaled to the specific risks of the task at hand.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Action start Start: Handling 4-{[(Tert-butoxy)carbonyl]amino} -3-hydroxybenzoic acid task_scale Assess Task Scale & Potential for Dust/Aerosol Generation start->task_scale level1 Level 1: Core PPE - Nitrile Gloves - Lab Coat - Safety Glasses task_scale->level1  Small quantities (<1g)  Solutions  No dust/aerosol expected level2 Level 2: Enhanced PPE - Core PPE PLUS - Chemical Goggles - N95 Particulate Respirator task_scale->level2  Weighing solid (>1g)  Transfers generating dust  Potential for aerosolization proceed Proceed with Experiment level1->proceed level2->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

By integrating this structured, evidence-based approach to safety, we not only protect ourselves and our colleagues but also enhance the integrity and reproducibility of our scientific work.

References

  • Enamine, Safety Data Sheet.

  • Tokyo Chemical Industry, SAFETY DATA SHEET (1-(tert-Butoxycarbonyl)piperazine).

  • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet.

  • TCI Chemicals, SAFETY DATA SHEET (4-(tert-Butoxycarbonylamino)benzoic Acid).

  • GZ Industrial Supplies, Safe Handling Practices for Laboratory Chemicals.

  • BenchChem, Personal protective equipment for handling 4-Hydroxybenzamide.

  • National Laboratory Sales, Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

  • Pharma.Tips, Do's and Don'ts for Chemical Handling in GLP Labs.

  • NextSDS, 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid — Chemical Substance Information.

  • LabManager, Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.

  • Fisher Scientific, SAFETY DATA SHEET (Benzoic acid, 4-formyl-).

  • Quimivita, Best practices for handling chemical reagents to prevent cross-contamination.

  • New Jersey Department of Health, Benzoic Acid - Hazardous Substance Fact Sheet.

  • PubChem, 3-(((Tert-butoxy)carbonyl)amino)benzoic acid.

  • Tokyo Chemical Industry, SAFETY DATA SHEET (3-[(tert-Butoxycarbonyl)amino]benzoic Acid).

  • FUJIFILM Wako Chemicals, SAFETY DATA SHEET (Benzoic Acid).

  • ILO and WHO, ICSC 0103 - BENZOIC ACID.

  • Santa Cruz Biotechnology, Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.

  • Fisher Scientific, SAFETY DATA SHEET (4-{ [(tert-Butoxycarbonyl)amino]methyl} benzoic acid).

  • ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-hydroxybenzoic acid.

  • PMC (PubMed Central), A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.

  • Carl ROTH, Safety Data Sheet: Benzoic acid.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid
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4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid
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